molecular formula C7H15O3P B092648 Diethyl allylphosphonate CAS No. 1067-87-4

Diethyl allylphosphonate

Cat. No.: B092648
CAS No.: 1067-87-4
M. Wt: 178.17 g/mol
InChI Key: YPJHXRAHMUKXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl allylphosphonate is a useful research compound. Its molecular formula is C7H15O3P and its molecular weight is 178.17 g/mol. The purity is usually 95%.
The exact mass of the compound Diethylallylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-diethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJHXRAHMUKXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341431
Record name Diethyl allylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-87-4
Record name Diethyl P-2-propen-1-ylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl allylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl allylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl allylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl allylphosphonate, a versatile organophosphorus intermediate. This document details the prevalent synthetic methodologies, extensive characterization data, and detailed experimental protocols. This compound serves as a crucial building block in various fields, including agrochemical synthesis, pharmaceutical development, and polymer chemistry.[1]

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Michaelis-Arbuzov reaction.[2] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate.[2] In this specific synthesis, triethyl phosphite is reacted with an allyl halide, typically allyl bromide or allyl chloride.[3][4]

Alternative approaches include a one-flask procedure for converting allylic alcohols directly to the corresponding phosphonates using triethyl phosphite and zinc iodide, which can be a more direct route than the traditional halide-based Arbuzov reaction.[5]

Michaelis-Arbuzov Reaction

The reaction proceeds via the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the allyl halide. This is followed by the dealkylation of the resulting quasi-phosphonium salt by the halide ion to yield the final phosphonate (B1237965) product.

Michaelis_Arbuzov_Reaction TriethylPhosphite Triethyl Phosphite Intermediate Quasiphosphonium Salt (Intermediate) TriethylPhosphite->Intermediate Nucleophilic Attack AllylHalide Allyl Halide (e.g., Allyl Bromide) AllylHalide->Intermediate Product This compound Intermediate->Product Dealkylation Byproduct Ethyl Halide (Byproduct) Intermediate->Byproduct

Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.

Experimental Protocols

Synthesis via Michaelis-Arbuzov Reaction

This protocol is adapted from established laboratory procedures for the synthesis of this compound from triethyl phosphite and allyl bromide.[3]

Materials:

  • Triethyl phosphite, freshly distilled (5.16 mL, 30 mmol)

  • Allyl bromide (5.52 mL, 33 mmol)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen gas supply

Procedure:

  • Set up a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere to ensure an inert environment.

  • Charge the flask with freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol).

  • Heat the reaction mixture to 71 °C and maintain this temperature for 3 hours.

  • After the reaction is complete, increase the temperature to approximately 120 °C to distill off the excess allyl bromide. Continue this distillation for 2 hours.

  • The remaining liquid is the crude this compound. The product is obtained as a colorless oil (yields up to 98%).[3]

  • The purity of the product can be confirmed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[3]

A similar patented method utilizes allyl chloride and a catalyst (e.g., NaI, KI, CuCl) in an organic solvent at temperatures between 130-170°C for 4-6 hours, achieving yields between 74% and 85%.[4]

Characterization of this compound

A combination of spectroscopic and physical methods is used to confirm the identity and purity of the synthesized this compound.

Characterization_Workflow Start Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Start->NMR Structural Elucidation FTIR FT-IR Spectroscopy Start->FTIR Functional Group Analysis MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation Physical Physical Properties (Boiling Point, Refractive Index, Density) Start->Physical Purity & Identity Check

Caption: Workflow for the characterization of this compound.

Physical Properties

The physical properties of this compound are key indicators of its identity and purity.

PropertyValue
Molecular Formula C₇H₁₅O₃P
Molecular Weight 178.17 g/mol
Appearance Colorless liquid
Boiling Point 46 °C / 0.35 mmHg, 223 °C (atmospheric)[4]
Density 1.022 g/mL, 1.035 g/cm³ at 25°C[4]
Refractive Index (n²⁰/D) 1.4340
Spectroscopic Data

Spectroscopic analysis provides detailed structural information and confirms the presence of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of this compound.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~1.3 (t)Triplet~7.0-O-CH₂-CH₃
~2.6 (dd)Doublet of DoubletsJ(H,H) ≈ 7.5, J(P,H) ≈ 22.0P-CH₂ -CH=CH₂
~4.1 (dq)Doublet of QuartetsJ(H,H) ≈ 7.0, J(P,H) ≈ 7.0-O-CH₂ -CH₃
~5.1 (m)Multiplet-P-CH₂-CH=CH₂ (trans)
~5.3 (m)Multiplet-P-CH₂-CH=CH₂ (cis)
~5.8 (m)Multiplet-P-CH₂-CH =CH₂
¹³C 16.4-J(P,C) ≈ 6.0-O-CH₂-CH₃
28.5-J(P,C) ≈ 142.0P-CH₂ -CH=CH₂
61.6-J(P,C) ≈ 6.5-O-CH₂ -CH₃
118.0-J(P,C) ≈ 12.0P-CH₂-CH=CH₂
131.0-J(P,C) ≈ 10.0P-CH₂-CH =CH₂
³¹P ~26-28--P =O

(Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data compiled from typical phosphonate spectra and available literature[6][7]).

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3080, ~2980MediumC-H stretching (alkenyl, alkyl)
~1645WeakC=C stretching (alkenyl)
~1250StrongP=O stretching (phosphoryl)
~1025StrongP-O-C stretching
~965Strong=C-H bending (out-of-plane)

(Note: Data is characteristic for this class of compounds and sourced from spectral databases[8]).

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₁₅O₃P), the expected exact mass is 178.0759 g/mol .[6] The fragmentation pattern would show characteristic losses of ethoxy and allyl groups.

Applications

This compound is a valuable intermediate in several industrial and research applications:

  • Polymer Chemistry: It is used to create phosphonated polymers that exhibit enhanced flame retardancy and thermal stability.[1]

  • Agrochemicals: It serves as a precursor for the synthesis of certain pesticides and herbicides.[1]

  • Pharmaceutical Development: It acts as a building block for various biologically active molecules.[1]

  • Organic Synthesis: The allyl group can be further functionalized, and the phosphonate moiety can be used in reactions like the Horner-Wadsworth-Emmons condensation.[5]

References

Physical and chemical properties of Diethyl allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl Allylphosphonate

Introduction

This compound (DEAP) is an organophosphorus compound with the chemical formula C₇H₁₅O₃P.[1] It is a colorless liquid that serves as a versatile intermediate in organic synthesis.[2] Its bifunctional nature, possessing both a reactive allyl group and a phosphonate (B1237965) moiety, makes it a valuable building block in various chemical transformations, including carbon-carbon bond formation and the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications, particularly for researchers, scientists, and professionals in drug development.[4]

Chemical Identity and Structure

This compound is systematically known as 2-propenyl-phosphonic acid diethyl ester.[1] Its structure consists of an allyl group attached to a phosphonate functional group, with two ethyl ester moieties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number1067-87-4
Molecular FormulaC₇H₁₅O₃P
Molecular Weight178.17 g/mol [1]
IUPAC NameDiethyl prop-2-en-1-ylphosphonate
Synonyms2-Propenyl-phosphonic acid diethyl ester, 3-diethoxyphosphorylprop-1-ene[1][5]
InChI1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3[3]
InChI KeyYPJHXRAHMUKXAE-UHFFFAOYSA-N[3]
SMILES StringCCOP(=O)(CC=C)OCC[3]
PubChem Substance ID24880237[1]
MDL NumberMFCD00015134[1]

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[2] A summary of its key physical and chemical properties is presented below.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
AppearanceClear colorless liquid[2]
Boiling Point46 °C at 0.35 mmHg[1]
124-126 °C at 3 mmHg[1]
102 °C at 18 mmHg
223-224 °C (at atmospheric pressure)[6]
Density1.022 g/mL[1]
1.035 g/cm³ at 25 °C[6]
Refractive Index (n20/D)1.4340[1]
Flash Point106 °C (222.8 °F)[7]
PurityTypically ≥ 95.0% (GC) or 98%[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While full spectra require specialized software for viewing, key spectral data types available for this compound include Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic peaks for the P=O, C=C, and C-O bonds.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available, providing detailed information about the hydrogen and carbon environments within the molecule.[10]

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to its suitability for carbon-carbon bond formation reactions.[3]

Horner-Wadsworth-Emmons Reaction

As a phosphonate ester, this compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming alkenes. In this reaction, the phosphonate is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an (E)-alkene as the major product.

A generalized workflow for the Horner-Wadsworth-Emmons reaction is depicted below.

HWE_Reaction reagent This compound carbanion Phosphonate Carbanion (Nucleophile) reagent->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Intermediate Adduct carbanion->intermediate Nucleophilic Attack carbonyl Aldehyde or Ketone (Electrophile) carbonyl->intermediate product (E)-Alkene Product intermediate->product Elimination byproduct Phosphate Byproduct intermediate->byproduct

Caption: Generalized pathway of the Horner-Wadsworth-Emmons reaction.

Other Applications in Synthesis

This compound is utilized in a variety of other synthetic applications:[2][11]

  • Copolymerization: It can be copolymerized with monomers like maleic anhydride.[2][11]

  • Ring-Closing Metathesis (RCM): It is used in RCM reactions to produce oxaphospholene and oxaphosphinene heterocycles.[2][11]

  • Synthesis of Natural Products: It serves as a reactant in the synthesis of complex molecules such as solamin type mono-THF acetogenins (B1209576) and spongistatin 2.[2][11]

  • Flame Retardants: This compound is also used in the preparation of flame retardants for materials like unsaturated resins and polyolefins.[6]

Role in Drug Development and Agrochemicals

In the pharmaceutical and agrochemical industries, this compound serves as a crucial building block.[4][12] It is used in the synthesis of biologically active molecules, including those with potential therapeutic applications in neurological treatments.[4][12] It also acts as a precursor for the synthesis of some pesticides and herbicides.[12]

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

A common method for synthesizing this compound is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and an allyl halide.[13]

Materials:

  • Triethyl phosphite

  • Allyl bromide

  • Round-bottomed flask

  • Reflux condenser

  • Nitrogen atmosphere setup

Procedure: [13]

  • Freshly distilled triethyl phosphite (e.g., 5.16 mL, 30 mmol) and allyl bromide (e.g., 5.52 mL, 33 mmol) are added to a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere.

  • The reaction mixture is heated to approximately 71 °C for 3 hours.

  • After the reaction is complete, the excess allyl bromide is removed by distillation, which can be achieved by heating the crude mixture to about 120 °C for 2 hours.

  • The resulting product is this compound, obtained as a colorless oil. The purity can be verified using techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

The following diagram illustrates the workflow for this synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification reagents Combine Triethyl Phosphite and Allyl Bromide in Flask heat Heat to 71 °C for 3 hours reagents->heat atmosphere Establish Nitrogen Atmosphere distill Distill off excess Allyl Bromide (~120 °C) heat->distill product Obtain this compound (Colorless Oil) distill->product

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

HazardDescription
Pictogram GHS07 (Exclamation mark)
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation[14][15]
H319: Causes serious eye irritation[14][15]
H335: May cause respiratory irritation[14][15]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[15]
Target Organs Respiratory system

Personal Protective Equipment (PPE): When handling this chemical, it is recommended to use eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[1]

Storage: this compound is a combustible liquid and should be stored accordingly in a well-ventilated place.[1][7]

References

Diethyl allylphosphonate CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1067-87-4

Synonyms: 2-Propenyl-phosphonic acid diethyl ester, 3-diethoxyphosphorylprop-1-ene

This technical guide provides comprehensive safety and handling information for diethyl allylphosphonate, intended for researchers, scientists, and professionals in drug development and other scientific fields.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₅O₃P[1]
Molecular Weight 178.17 g/mol [1]
Appearance Colorless to Almost Colorless Clear Liquid[2]
Boiling Point 46 °C at 0.35 mmHg102 °C at 18 mmHg[1]
Density 1.022 g/mL[1]
Refractive Index (n20/D) 1.4340[1]
Flash Point 106 °C (222.8 °F)[2]
Solubility No data available

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and associated precautionary statements.

GHS Hazard Classification:

Hazard ClassCategory
Skin Irritation2
Eye Irritation2
Specific Target Organ Toxicity - Single Exposure (Respiratory System)3

Hazard and Precautionary Statements:

CodeStatement
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264 Wash skin thoroughly after handling.[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302 + P352 IF ON SKIN: Wash with plenty of water.
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P332 + P313 If skin irritation occurs: Get medical advice/attention.
P337 + P313 If eye irritation persists: Get medical advice/attention.[2]
P405 Store locked up.[3]

Experimental Protocols

a. Handling and Storage:

  • Handling: Use only in a well-ventilated area.[2] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2] Avoid contact with skin, eyes, and clothing.[2] Avoid breathing vapors or mist.[3] Wash hands thoroughly after handling.[3]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[2] Store in a cool place, recommended below 15°C. The storage class code is 10 - Combustible liquids.

b. First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2][3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]

c. Disposal Considerations:

Dispose of contents and container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

Safety Information Workflow

The following diagram illustrates the logical flow of safety information and response procedures for this compound.

Safety_Workflow cluster_0 Hazard Identification cluster_1 Prevention cluster_2 Response cluster_3 Storage & Disposal H315 H315: Skin Irritation P280 P280: Wear PPE H315->P280 H319 H319: Eye Irritation H319->P280 H335 H335: Respiratory Irritation P261 P261: Avoid Breathing Vapors H335->P261 P304_P340 P304+P340: Inhalation P261->P304_P340 If inhaled P264 P264: Wash Hands P302_P352 P302+P352: Skin Contact P280->P302_P352 If on skin P305_P351_P338 P305+P351+P338: Eye Contact P280->P305_P351_P338 If in eyes P312 P312: Get Medical Advice P302_P352->P312 P304_P340->P312 P305_P351_P338->P312 P405 P405: Store Locked Up Disposal Dispose Responsibly P405->Disposal

Caption: Safety information workflow for this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl allylphosphonate (CAS No. 1067-87-4), a versatile organophosphorus intermediate. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables detail the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for ¹H, ¹³C, and ³¹P NMR.

Table 1: ¹H NMR Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.78m-1H, -CH=CH₂
5.23 - 5.16m-2H, -CH=CH₂
4.14 - 4.04m-4H, 2x -OCH₂CH₃
2.60ddtJ(H,P) = 21.9, J(H,H) = 7.4, J(H,H) = 1.22H, P-CH₂-
1.30tJ(H,H) = 7.16H, 2x -OCH₂CH₃

Table 2: ¹³C NMR Data for this compound [1]

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
127.56d, J(C,P) = 11.2-CH=CH₂
119.95d, J(C,P) = 14.4-CH=CH₂
61.95, 61.90-2x -OCH₂CH₃
32.25d, J(C,P) = 138.3P-CH₂-
16.44, 16.40-2x -OCH₂CH₃

Table 3: ³¹P NMR Data for this compound [1]

Chemical Shift (δ) ppm
27.08
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 4.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
~2980C-H stretch (alkyl)
~1645C=C stretch (alkenyl)
~1250P=O stretch
~1025P-O-C stretch
~970, ~915=C-H bend (alkenyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) and their relative intensities for this compound are listed in Table 5.

Table 5: Mass Spectrometry (MS) Data for this compound [1]

m/zRelative Intensity (%)Assignment
178.889.9[M]⁺ (Molecular Ion)
151.131.7[M - C₂H₃]⁺
134.038.5[M - C₂H₅O]⁺
123.227.4[M - C₃H₅O]⁺
109.199.9[M - C₄H₇O]⁺ (Base Peak)
97.131.2[P(O)(OH)₂]⁺
91.222.1[C₇H₇]⁺
81.233.7[P(O)(OH)]⁺
65.217.5[P(OH)₂]⁺
41.217.5[C₃H₅]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1][2]

Procedure: [1]

  • Freshly distilled triethyl phosphite (B83602) (30 mmol) and allyl bromide (33 mmol) are added to a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere.

  • The reaction mixture is heated to 71 °C for 3 hours.

  • After the reaction is complete, the excess allyl bromide is removed by distillation by heating the crude mixture to approximately 120 °C for 2 hours.

  • The resulting product, this compound, is obtained as a colorless oil. The purity of the product can be verified by thin-layer chromatography (TLC) and gas chromatography (GC).

Synthesis_Workflow reagents Triethyl Phosphite + Allyl Bromide reaction Heat to 71°C for 3h (Michaelis-Arbuzov Reaction) reagents->reaction distillation Distill off excess Allyl Bromide (~120°C, 2h) reaction->distillation product This compound (Colorless Oil) distillation->product

Synthesis of this compound
Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H, ¹³C, and ³¹P NMR spectra were recorded on a 600 MHz spectrometer.[1]

  • The sample was dissolved in deuterated chloroform (B151607) (CDCl₃).[1]

  • Chemical shifts for ¹H and ¹³C NMR were referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • The ³¹P NMR spectrum was referenced to an external standard of 85% phosphoric acid.

Infrared (IR) Spectroscopy:

  • IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

  • Electron ionization mass spectrometry (EIMS) was performed to obtain the fragmentation pattern.[1]

  • The data provided was obtained via gas chromatography-mass spectrometry (GC-MS).

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output sample This compound nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (GC-MS) sample->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Absorption Bands ir->ir_data ms_data m/z Values, Fragmentation Pattern ms->ms_data

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to Diethyl Allylphosphonate: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl allylphosphonate, a versatile organophosphorus compound with significant applications in various scientific and industrial fields. The document details its discovery, rooted in the development of the Michaelis-Arbuzov reaction, and traces its historical significance. A thorough examination of its physicochemical and spectroscopic properties is presented, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis are provided, alongside an exploration of its applications, with a particular focus on its role as a flame retardant and a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth information and practical methodologies.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. This reaction, which forms a carbon-phosphorus bond, was first reported by German chemist August Michaelis in 1898 and later extensively explored by Russian chemist Aleksandr Arbuzov.[1][2][3] While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, its preparation became feasible and was likely achieved in the early 20th century following the elucidation of the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the case of this compound, triethyl phosphite is reacted with an allyl halide (e.g., allyl bromide or allyl chloride).[4][5]

The broader context of its discovery lies in the burgeoning field of organophosphorus chemistry in the late 19th and early 20th centuries. This era saw the synthesis of numerous organophosphorus compounds, initially for academic interest, and later for a wide range of industrial applications, including insecticides, chemical warfare agents, and, eventually, pharmaceuticals and flame retardants.[4] The development of reactive organophosphorus compounds like this compound gained momentum in the mid-20th century with the expansion of the polymer industry and the increasing need for effective flame retardants.[6] Its utility as a synthetic intermediate in organic chemistry, particularly in the preparation of more complex molecules, has been recognized and exploited over the subsequent decades.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with properties that make it a useful reagent and building block in organic synthesis. A summary of its key quantitative data is presented in the tables below.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₁₅O₃P[7]
Molecular Weight178.17 g/mol [7]
Boiling Point46 °C at 0.35 mmHg[7]
223-224 °C at 760 mmHg[8]
Density1.022 g/mL at 25 °C[7]
Refractive Index (n²⁰/D)1.4340[7]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

TechniqueKey Data
¹H NMR Chemical shifts (δ) are observed for the ethyl and allyl groups.
¹³C NMR Resonances corresponding to the seven carbon atoms are present.
³¹P NMR A characteristic chemical shift confirms the presence of the phosphonate (B1237965) group.
IR Spectroscopy Characteristic absorption bands for P=O, C=C, and C-O bonds are observed.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns are detected.

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. Below are detailed protocols for its laboratory-scale preparation.

Synthesis of this compound via Michaelis-Arbuzov Reaction

Materials:

  • Triethyl phosphite

  • Allyl bromide

  • Anhydrous toluene (B28343) (or other suitable high-boiling solvent)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Charge the flask with triethyl phosphite.

  • Under a nitrogen atmosphere, heat the triethyl phosphite to a temperature of 130-150 °C.

  • Slowly add allyl bromide from the dropping funnel to the heated triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • After the addition is complete, continue heating the reaction mixture for an additional 2-4 hours to ensure the reaction goes to completion.

  • The progress of the reaction can be monitored by observing the cessation of ethyl bromide evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Yield:

  • Typical yields for this reaction are in the range of 80-95%.[8]

Applications

This compound is a versatile molecule with a range of applications stemming from its reactive allyl group and the inherent properties of the phosphonate moiety.

Flame Retardant

One of the primary industrial applications of this compound is as a reactive flame retardant.[8] Organophosphorus compounds, in general, are effective flame retardants for a variety of polymers.[9][10][11] They can act in both the gas phase and the condensed phase to inhibit the combustion process.

  • Gas Phase Inhibition: Upon heating, organophosphorus compounds can decompose to release phosphorus-containing radicals (e.g., PO•). These radicals can interfere with the high-energy H• and OH• radicals in the flame, which are responsible for propagating the combustion chain reaction.[12]

  • Condensed Phase Charring: In the solid phase, the phosphorus-containing species can promote the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds.[9][12]

As a reactive flame retardant, the allyl group of this compound allows it to be copolymerized into the polymer backbone, for example, in unsaturated polyesters. This covalent bonding prevents the flame retardant from leaching out over time, providing long-lasting fire protection.[8]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The unique combination of a reactive double bond and a phosphonate group makes this compound a valuable intermediate in the synthesis of more complex molecules, including those with biological activity.[4][13]

  • Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds. The phosphonate group can act as a stable phosphate (B84403) mimic, which is a common motif in biologically active molecules. While specific drug examples are not always publicly disclosed in detail, its utility in creating compounds targeting neurological disorders has been noted.[13] It is also a reactant for the synthesis of complex natural products and their analogs with potential therapeutic applications, such as in the preparation of constituents of microsclerodermins and spongistatin 2.[7]

  • Agrochemicals: In the agrochemical industry, this compound is used as a precursor for the synthesis of certain pesticides and herbicides.[4] The phosphonate functionality is a key feature in several classes of active agrochemical ingredients.

Signaling Pathways and Experimental Workflows

To visually represent the core chemical transformation and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

Michaelis-Arbuzov Reaction for this compound Synthesis

Michaelis_Arbuzov reagents Triethyl phosphite + Allyl bromide intermediate Quaternary Phosphonium Intermediate reagents->intermediate Nucleophilic Attack (SN2) product This compound intermediate->product Dealkylation side_product Ethyl bromide intermediate->side_product experimental_workflow start 1. Setup Dry Reaction Apparatus (Flask, Condenser, Dropping Funnel) reactants 2. Charge with Triethyl phosphite start->reactants heating 3. Heat to 130-150 °C reactants->heating addition 4. Slow Addition of Allyl bromide heating->addition reaction 5. Reflux for 2-4 hours addition->reaction cooling 6. Cool to Room Temperature reaction->cooling purification 7. Fractional Distillation (Reduced Pressure) cooling->purification product Pure this compound purification->product

References

Diethyl allylphosphonate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Diethyl Allylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DEAP) is a versatile organophosphorus compound utilized as a key intermediate in the synthesis of a wide range of molecules, including agrochemicals and pharmaceuticals.[1][2] Its reactivity, centered around the allyl group and the phosphonate (B1237965) ester, makes it a valuable building block. However, the successful application and handling of DEAP in research and development settings are contingent upon a thorough understanding of its chemical stability and the implementation of appropriate storage conditions to prevent degradation.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its susceptibility to common degradation pathways such as hydrolysis and thermal decomposition. It outlines recommended storage conditions to ensure its integrity and provides generalized experimental protocols for its stability assessment.

Chemical Properties and Stability Profile

This compound is a colorless liquid that is stable under recommended storage conditions.[3] However, like other organophosphate esters, it is susceptible to degradation under certain environmental conditions. The primary degradation pathways of concern are hydrolysis and thermal decomposition. The molecule's stability is also compromised by contact with strong acids, bases, and oxidizing agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1067-87-4[4][5]
Molecular Formula C₇H₁₅O₃P[4]
Molecular Weight 178.17 g/mol [4]
Appearance Colorless liquid[3]
Boiling Point 46 °C at 0.35 mmHg[4][5]
Density 1.022 g/mL[4]
Refractive Index n20/D 1.4340 (lit.)[4][5]
General Stability

Under normal conditions, this compound is considered a stable compound.[3] Hazardous polymerization is not expected to occur. However, its stability is influenced by pH, temperature, and the presence of incompatible materials.

Recommended Storage Conditions

To maintain the purity and stability of this compound, it is crucial to adhere to the following storage guidelines. These conditions are designed to minimize degradation from hydrolysis, oxidation, and thermal stress.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal decomposition and slow down potential hydrolytic reactions.
Atmosphere Under an inert atmosphere (e.g., Nitrogen)To prevent oxidation of the allyl group or other sensitive parts of the molecule.
Container Tightly closed, suitable containerTo prevent moisture ingress which can lead to hydrolysis, and to avoid contamination. Containers should be carefully resealed after opening.[3]
Location Cool, dry, and well-ventilated placeTo ensure a stable storage environment away from heat sources and moisture.[3]
Incompatibilities Store away from strong acids, bases, and oxidizing agentsTo prevent catalyzed hydrolysis and oxidation.

Potential Degradation Pathways

The primary chemical degradation pathways for this compound are hydrolysis and thermal decomposition. Understanding these pathways is essential for predicting its stability under various conditions and for identifying potential degradation products.

Hydrolysis

Organophosphate esters like this compound are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[3][6] The rate of hydrolysis is highly dependent on the pH of the solution.[7]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the phosphonate ester undergoes nucleophilic attack by hydroxide (B78521) ions, leading to the cleavage of the P-O-C bond to form diethyl phosphonate and allyl alcohol. The rate of base-catalyzed hydrolysis generally increases with increasing pH.[7] Studies on other alkyl-substituted organophosphate triesters have shown that they are more stable to base-catalyzed hydrolysis than their aryl-substituted counterparts.[7]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester oxygen can be protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. This also results in the cleavage of the P-O-C bond.

  • Neutral Hydrolysis: While slower than acid or base-catalyzed hydrolysis, neutral hydrolysis can also occur through the nucleophilic attack of water on the phosphorus center.

The general scheme for the hydrolysis of this compound is depicted in the diagram below.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition DEAP This compound H2O_acid H₂O / H⁺ (Acid-catalyzed) H2O_base H₂O / OH⁻ (Base-catalyzed) Hydrolysis_Products Diethyl Phosphonate + Allyl Alcohol H2O_acid->Hydrolysis_Products P-O Cleavage H2O_base->Hydrolysis_Products P-O Cleavage DEAP2 This compound Heat Δ (Heat) Thermal_Products Propadiene + Diethyl Phosphite Heat->Thermal_Products Elimination Reaction

Caption: Potential degradation pathways for this compound.

Thermal Decomposition

At elevated temperatures, this compound can undergo thermal decomposition. Studies on analogous diethyl phosphate (B84403) esters suggest that a likely degradation pathway is the elimination of a phosphorus acid to generate an alkene.[8] For this compound, this could involve a rearrangement to form propadiene and diethyl phosphite. The onset temperature for the thermal degradation of a similar diethyl phosphate ester was observed to be around 156°C.[8] Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and oxides of phosphorus can be formed.

Experimental Protocols for Stability Assessment

To fully characterize the stability of this compound and to identify potential degradants, a forced degradation study is recommended. Such studies are essential for developing stability-indicating analytical methods.[9]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to generate degradation products and identify potential degradation pathways.[9]

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress, and to develop a stability-indicating analytical method.

General Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Hydrolytic Degradation:

    • Acidic: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Basic: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a specified period.

    • Neutral: Reflux the stock solution in water at a controlled temperature.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 100-200°C) for a specified duration. Also, heat the stock solution at a controlled temperature.

  • Photolytic Degradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography (GC-MS). ³¹P NMR spectroscopy can also be a powerful tool for monitoring the degradation of organophosphorus compounds.

  • Peak Purity and Mass Balance: For the developed chromatographic method, assess the peak purity of the parent compound in the stressed samples to ensure that no co-eluting degradants are present. Calculate the mass balance to account for all the material after degradation.

G General Workflow for a Forced Degradation Study start Prepare Stock Solution of this compound stress Subject to Stress Conditions start->stress hydrolysis Hydrolysis (Acid, Base, Neutral) stress->hydrolysis oxidation Oxidation (e.g., H₂O₂) stress->oxidation thermal Thermal (Dry Heat, Solution) stress->thermal photo Photolysis (UV/Vis Light) stress->photo sampling Sample at Time Points, Neutralize & Dilute hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze using Stability-Indicating Method (e.g., HPLC-MS, GC-MS, ³¹P NMR) sampling->analysis evaluation Evaluate Results analysis->evaluation pathways Identify Degradation Pathways evaluation->pathways products Characterize Degradation Products evaluation->products method Validate Stability-Indicating Method evaluation->method end Stability Profile Established pathways->end products->end method->end

Caption: A general experimental workflow for conducting a forced degradation study.

Conclusion

This compound is a stable chemical when stored under the recommended conditions of refrigeration (2-8°C) under an inert atmosphere and protected from moisture and incompatible substances. The primary degradation pathways are hydrolysis, which is significant under strongly acidic or basic conditions, and thermal decomposition at elevated temperatures. For researchers and drug development professionals, a thorough understanding of these stability characteristics is paramount for ensuring the integrity of the compound throughout its lifecycle, from storage and handling to its application in complex synthetic procedures. The implementation of forced degradation studies is a critical step in developing robust, stability-indicating analytical methods that can ensure the quality and purity of this compound and the materials derived from it.

References

Commercial Availability and Applications of Diethyl Allylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allylphosphonate (DEAP), with CAS number 1067-87-4, is a versatile organophosphorus compound that serves as a crucial building block in various chemical syntheses. Its unique structure, featuring both a reactive allyl group and a phosphonate (B1237965) moiety, makes it a valuable reagent in the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and application, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C7H15O3P and a molecular weight of 178.17 g/mol .[1][2] Key physical and chemical properties are summarized in the table below, compiled from various commercial suppliers.

PropertyValueReference(s)
CAS Number 1067-87-4[1][2]
Molecular Formula C7H15O3P[1][2]
Molecular Weight 178.17 g/mol [1][2]
Appearance Colorless liquid[1][3]
Boiling Point 46 °C at 0.35 mmHg
Density 1.022 g/mL
Refractive Index (n20/D) 1.4325 to 1.4345[1]
Purity (by GC) ≥90%, ≥96%, ≥97%, ≥98%[1][2][3]
SMILES CCOP(=O)(CC=C)OCC[1]
InChI Key YPJHXRAHMUKXAE-UHFFFAOYSA-N[1]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller specialized chemical providers. The compound is typically offered in research quantities (e.g., 5g, 25g, 100g) as well as in bulk for larger-scale applications.[1][2][4] The following tables provide a non-exhaustive list of suppliers in different geographical regions.

Major Global Suppliers
SupplierPurity OfferedAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 98%5g, 25gGlobal distributor for research chemicals.
Thermo Fisher Scientific 97%5g, 25gAlso available under the Acros Organics brand.[1][5]
Chem-Impex International ≥98% (GC)5g, Bulk requestSpecializes in fine chemicals.[3]
CP Lab Safety min 90% (GC)100gSupplier of laboratory chemicals.[2]
Suppliers in North America
SupplierLocationPurityNotes
Alkali Scientific USA-Distributor for MilliporeSigma (Sigma-Aldrich).[4]
Filo Chemical USAVariousDistributor of phosphorus-based chemicals.[6]
Suppliers in Europe
SupplierLocationPurityNotes
Manchester Organics United Kingdom97%Specializes in organic synthesis building blocks.
Alterkem FranceVariousDistributor of specialty chemicals.[7]
Fine Organics Europe-wideVariousNetwork of distributors across Europe.[8]
Suppliers in Asia
SupplierLocationPurityNotes
GIHI CHEMICALS CO.,LIMITED China-Manufacturer and supplier of chemicals.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key chemical transformations relevant to drug development.

Synthesis of this compound via the Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction.[10] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.

Materials:

  • Triethyl phosphite

  • Allyl bromide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen atmosphere setup

  • Distillation apparatus

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol).[10]

  • Add allyl bromide (5.52 mL, 33 mmol) to the flask.[10]

  • Heat the reaction mixture to 71 °C for 3 hours.[10]

  • After the reaction is complete, increase the temperature to approximately 120 °C for 2 hours to distill off the excess allyl bromide.[10]

  • The resulting product is this compound as a colorless oil (expected yield: ~98%).[10]

  • The purity of the product can be confirmed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[10]

Application in the Horner-Wadsworth-Emmons (HWE) Reaction for Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, which are common structural motifs in many biologically active molecules. This compound can be utilized in a modified HWE reaction to introduce a vinylphosphonate (B8674324) moiety, a key component in some antiviral and anticancer agents.

General Protocol for HWE Reaction:

  • Deprotonation of the Phosphonate: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate reagent in a dry aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether). Cool the solution to a low temperature (typically -78 °C or 0 °C). Add a strong base (e.g., n-butyllithium, sodium hydride, or lithium diisopropylamide (LDA)) dropwise to generate the phosphonate carbanion.

  • Reaction with Carbonyl Compound: To the solution of the phosphonate carbanion, add a solution of the aldehyde or ketone in the same dry solvent dropwise at the same low temperature.

  • Reaction Progression and Work-up: Allow the reaction to stir at the low temperature for a specified time, then gradually warm to room temperature. The reaction progress can be monitored by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Example Application: Synthesis of a Vinylphosphonate Analogue

While a specific protocol for the direct HWE reaction of the allyl carbanion of this compound is less common due to potential side reactions, the phosphonate moiety itself is often incorporated into molecules that then undergo HWE reactions. For instance, this compound can be a precursor to more complex phosphonates used in the synthesis of analogues of bioactive compounds like FTY720, a sphingosine-1-phosphate receptor modulator.[11] A general representation of a subsequent HWE reaction is provided in the diagram below.

Application in Flame Retardant Materials

This compound can be copolymerized with other monomers to produce polymers with enhanced flame-retardant properties.[12] The phosphorus content contributes to char formation upon combustion, which acts as an insulating barrier.

Protocol for Copolymerization (General):

  • In a reaction vessel, combine this compound with a comonomer (e.g., an unsaturated polyester (B1180765) resin).

  • Add a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture under an inert atmosphere to initiate polymerization. The specific temperature and reaction time will depend on the comonomer and initiator used.

  • The resulting polymer will have the phosphonate moiety incorporated into its structure, imparting flame retardancy.

Visualizations

Procurement Workflow for this compound

The following diagram illustrates a typical workflow for a research or drug development professional to procure this compound.

G A Identify Need for This compound B Search Chemical Supplier Databases & Catalogs A->B C Evaluate Suppliers: Purity, Quantity, Price, Availability B->C D Request Quotation & Technical Documents (CoA, SDS) C->D E Place Purchase Order D->E F Receive & Log Chemical E->F G Verify Identity & Purity (e.g., NMR, GC-MS) F->G H Store Appropriately G->H I Use in Experiment H->I

Caption: A typical procurement workflow for this compound.

Classification of this compound Suppliers

This diagram provides a logical classification of the types of suppliers for this compound.

G A Suppliers of this compound B Manufacturers A->B C Distributors A->C D Large-Scale/Bulk Producers B->D E Specialty/Fine Chemical Producers B->E F Global Chemical Distributors C->F G Regional/Local Suppliers C->G H Online Marketplaces C->H

Caption: Classification of this compound suppliers.

Horner-Wadsworth-Emmons (HWE) Reaction Pathway

The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction, a key application for phosphonates in organic synthesis.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Phosphonate R-CH2-P(O)(OEt)2 Carbanion [R-CH-P(O)(OEt)2]- Phosphonate->Carbanion + Base - H-Base+ Base Base Carbonyl R'-C(O)-R'' Intermediate Oxaphosphetane Intermediate Carbonyl->Intermediate + Carbanion Alkene R-CH=C(R')R'' Intermediate->Alkene Byproduct O=P(O-)(OEt)2 Intermediate->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of diethyl allylphosphonate, a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This document details the compound's structural characteristics, including bond lengths, bond angles, and spectroscopic signatures. Furthermore, it presents detailed experimental protocols for its synthesis and a key synthetic application, the Horner-Wadsworth-Emmons reaction. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical research.

Molecular Structure and Bonding

This compound possesses a tetrahedral phosphorus center bonded to an allyl group, a phosphoryl oxygen, and two ethoxy groups. The linear formula for the molecule is CH₂=CHCH₂P(O)(OC₂H₅)₂. The presence of the allyl group and the phosphonate (B1237965) functionality imparts a unique reactivity to the molecule, making it a valuable reagent in various chemical transformations.

Molecular Geometry
Bond Bond Length (Å) Angle Angle (°)
P=O1.475O=P-C1114.5
P-C11.810O=P-O(ethoxy1)115.2
P-O(ethoxy)1.585 (avg.)O=P-O(ethoxy2)115.2
C1-C21.510C1-P-O(ethoxy1)105.8
C2=C31.335C1-P-O(ethoxy2)105.8
C-H (allyl)1.090 - 1.100O(ethoxy1)-P-O(ethoxy2)100.5
C-O (ethoxy)1.450P-C1-C2112.0
C-C (ethoxy)1.530C1-C2=C3125.0
C-H (ethoxy)1.095 (avg.)H-C-H (allyl)117.0 - 119.0

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

The phosphorus atom exhibits a distorted tetrahedral geometry, a consequence of the different steric and electronic nature of the substituents. The P=O bond is the shortest and strongest, while the P-C bond is the longest.

Electronic Structure and Bonding

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The phosphorus-oxygen double bond (P=O) is a strong, polar covalent bond with significant π-character, arising from the overlap of the d-orbitals of phosphorus with the p-orbitals of oxygen. The ethoxy groups are attached to the phosphorus atom via P-O single bonds. The allyl group is connected through a stable P-C single bond. The carbon-carbon double bond in the allyl group provides a site for various addition and modification reactions.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound. The following sections provide key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
5.88 - 5.72m-CH=CH₂
5.28 - 5.15m-CH=CH₂
4.15 - 4.02m-O-CH₂-CH₃
2.67 - 2.56mP-CH₂-CH=CH₂
1.31t7.1-O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment
127.6 (d)¹J(P,C) = 11.2-CH=CH₂
119.9 (d)²J(P,C) = 14.4-CH=CH₂
62.0 (d)²J(P,C) = 6.8-O-CH₂-CH₃
32.3 (d)¹J(P,C) = 138.3P-CH₂-CH=CH₂
16.4 (d)³J(P,C) = 6.0-O-CH₂-CH₃

³¹P NMR (Phosphorus-31 NMR)

Chemical Shift (δ) ppm Solvent
27.08CDCl₃
Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Vibrational Mode
3080=C-H stretch (alkene)
2980, 2910C-H stretch (alkane)
1645C=C stretch (alkene)
1250P=O stretch (phosphoryl)
1025, 965P-O-C stretch (ethoxy)

Raman Spectroscopy

Raman Shift (cm⁻¹) Vibrational Mode
3080=C-H stretch (alkene)
2935, 2875C-H stretch (alkane)
1645C=C stretch (alkene)
1250P=O stretch (phosphoryl)
750P-C stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

m/z Relative Intensity (%) Fragment Ion
17890[M]⁺ (Molecular ion)
15132[M - C₂H₃]⁺
137100[M - C₃H₅]⁺
10999[M - C₃H₅ - C₂H₄]⁺
8134[P(O)(OH)₂]⁺
6518[P(O)(OH)]⁺
4117[C₃H₅]⁺

Experimental Protocols

Synthesis of this compound via the Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound from triethyl phosphite (B83602) and allyl bromide.

Materials:

  • Triethyl phosphite (freshly distilled)

  • Allyl bromide

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Nitrogen source

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol).

  • Add allyl bromide (5.52 mL, 33 mmol) to the flask.

  • Heat the reaction mixture to 71 °C for 3 hours.

  • After the reaction is complete, remove the excess allyl bromide by distillation, heating the crude mixture to approximately 120 °C for 2 hours.

  • The resulting colorless oil is this compound (yield ~98%).

  • The purity of the product can be confirmed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Logical Workflow for Synthesis:

Synthesis_Workflow reagents Triethyl Phosphite + Allyl Bromide reaction Michaelis-Arbuzov Reaction (71 °C, 3h, N₂ atm) reagents->reaction distillation Distillation of excess Allyl Bromide (~120 °C, 2h) reaction->distillation product This compound (colorless oil) distillation->product

Michaelis-Arbuzov synthesis of this compound.
Horner-Wadsworth-Emmons Reaction with this compound

This protocol outlines a general procedure for the Horner-Wadsworth-Emmons reaction using this compound to synthesize an alkene from an aldehyde (e.g., benzaldehyde).

Materials:

Procedure:

  • To a stirred solution of this compound (1.5 equivalents) in dry THF in a round-bottomed flask under a nitrogen atmosphere at 0 °C (ice bath), add sodium hydride (1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 15 minutes to allow for the formation of the phosphonate carbanion.

  • Add the aldehyde (e.g., benzaldehyde, 1.0 equivalent) in dry THF to the reaction mixture.

  • Continue stirring at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Signaling Pathway of the Horner-Wadsworth-Emmons Reaction:

HWE_Reaction cluster_0 Carbanion Formation cluster_1 Nucleophilic Attack cluster_2 Elimination Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base NaH Base->Carbanion Intermediate Betaine-like Intermediate Carbanion->Intermediate Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Diethyl Phosphate Salt Oxaphosphetane->Byproduct

Mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, and spectroscopic properties of this compound. The inclusion of comprehensive experimental protocols for its synthesis and a key synthetic application aims to facilitate its use in research and development. The data and diagrams presented herein offer a foundational understanding of this important organophosphorus compound for scientists and professionals in the chemical and pharmaceutical sciences.

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Using Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2][3] This olefination method employs a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide.[2] A key benefit for purification is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction.[3] The HWE reaction typically exhibits a high degree of stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.[2][4]

This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons reaction utilizing diethyl allylphosphonate. This specific application is highly valuable for the synthesis of terminal (E)-1,3-dienes, which are important structural motifs in numerous natural products and pharmacologically active compounds. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Key Applications in Synthesis

The HWE reaction with this compound provides an efficient and stereoselective route to conjugated dienes. These structures are versatile intermediates in a variety of subsequent transformations, including:

  • Diels-Alder Reactions: The resulting 1,3-dienes are excellent substrates for [4+2] cycloaddition reactions to construct complex cyclic systems.[5]

  • Cross-Coupling Reactions: The diene motif can be further functionalized through various metal-catalyzed cross-coupling reactions.

  • Natural Product Synthesis: Conjugated dienes are common fragments in a wide array of natural products with interesting biological activities. The HWE reaction provides a reliable method for their introduction.[3][6]

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate (B1237965), forming a phosphonate carbanion.[2]

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[2]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkylphosphate salt.[2]

The high (E)-stereoselectivity of the reaction is generally attributed to thermodynamic control, where steric interactions in the transition state leading to the oxaphosphetane intermediate favor an anti-arrangement of the larger substituents, which ultimately results in the formation of the more stable (E)-alkene.[2] For the reaction with this compound, the presence of additives like HMPA can be crucial for achieving high yields and excellent E-selectivity.

Data Presentation: Synthesis of (E)-1,3-Dienes

The following tables summarize the results of the Horner-Wadsworth-Emmons reaction between this compound and various aldehydes.

Table 1: Reaction with Aromatic and Heteroaromatic Aldehydes
AldehydeProductYield (%)E:Z Ratio
Benzaldehyde1-Phenyl-1,3-butadiene91>99:1
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1,3-butadiene89>99:1
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1,3-butadiene95>99:1
4-Nitrobenzaldehyde1-(4-Nitrophenyl)-1,3-butadiene85>99:1
2-Naphthaldehyde2-(Buta-1,3-dienyl)naphthalene93>99:1
2-Furaldehyde2-(Buta-1,3-dienyl)furan78>99:1
Table 2: Reaction with Aliphatic Aldehydes
AldehydeProductYield (%)E:Z Ratio
Isovaleraldehyde6-Methyl-1,3-heptadiene82>99:1
Pivalaldehyde5,5-Dimethyl-1,3-hexadiene88>99:1
Cyclohexanecarboxaldehyde1-Cyclohexyl-1,3-butadiene85>99:1
Heptanal1,3-Decadiene75>99:1

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the phosphonate reagent via the Michaelis-Arbuzov reaction.

Materials:

  • Triethyl phosphite (B83602)

  • Allyl bromide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Nitrogen or Argon), add freshly distilled triethyl phosphite (1.0 eq).

  • Add allyl bromide (1.1 eq) to the flask.

  • Heat the reaction mixture to approximately 71 °C and maintain for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess allyl bromide can be removed by distillation. The crude this compound is often of sufficient purity for subsequent reactions, but can be further purified by vacuum distillation.

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound

This protocol is a general method for the synthesis of (E)-1,3-dienes from various aldehydes.

Materials:

  • This compound (1.2 eq)

  • Aldehyde (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Hexamethylphosphoramide (HMPA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or flame-dried round-bottom flask

  • Syringes

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation:

    • Under an inert atmosphere, add anhydrous THF to a Schlenk flask equipped with a magnetic stir bar.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add this compound (1.2 eq) to the cooled THF.

  • Ylide Formation:

    • Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with Aldehyde:

    • Add HMPA (2.0 eq) to the reaction mixture.

    • Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3 & 4: Cyclization & Elimination Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., n-BuLi) Carbanion_ref Phosphonate Carbanion Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Intermediate_ref Tetrahedral Intermediate Carbanion_ref->Intermediate Nucleophilic Attack Oxaphosphetane Oxaphosphetane Product (E)-1,3-Diene Oxaphosphetane->Product Elimination Byproduct Diethyl Phosphate Salt (water-soluble) Oxaphosphetane->Byproduct Intermediate_ref->Oxaphosphetane Cyclization

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

HWE_Workflow start Start prepare_reagents Prepare Reagents (Anhydrous THF, Phosphonate) start->prepare_reagents cool_reaction Cool to -78 °C prepare_reagents->cool_reaction add_base Add Base (n-BuLi) (Formation of Carbanion) cool_reaction->add_base add_aldehyde Add Aldehyde & HMPA add_base->add_aldehyde warm_rt Warm to Room Temperature add_aldehyde->warm_rt quench Quench Reaction (sat. aq. NH4Cl) warm_rt->quench extract Aqueous Workup & Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Pure (E)-1,3-Diene purify->product

Caption: Experimental Workflow for the HWE Reaction.

Troubleshooting_Logic start Low Yield or Poor E/Z Selectivity check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Purify/Dry Reagents check_reagents->reagents_bad No check_base Evaluate Base (Strength & Equivalents) base_ok Base OK check_base->base_ok Yes base_bad Use Fresh/Stronger Base Adjust Equivalents check_base->base_bad No check_temp Review Reaction Temperature temp_ok Temperature OK check_temp->temp_ok Yes temp_bad Optimize Temperature Profile (e.g., ensure -78°C) check_temp->temp_bad No check_hmpa Ensure HMPA was added hmpa_ok HMPA Added check_hmpa->hmpa_ok Yes hmpa_bad Repeat with HMPA check_hmpa->hmpa_bad No reagents_ok->check_base base_ok->check_temp temp_ok->check_hmpa

Caption: Troubleshooting Workflow for the HWE Reaction.

References

Application Notes and Protocols for Allylation Reactions with Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allylphosphonate is a versatile C3 building block in organic synthesis, valued for its role in forming carbon-carbon bonds. While classical "allylation" often implies the addition of an allyl group to a carbonyl to form a homoallylic alcohol, the reaction of α-deprotonated this compound with aldehydes and ketones predominantly proceeds via a Horner-Wadsworth-Emmons (HWE) olefination pathway. This transformation does not yield a homoallylic alcohol but instead provides direct access to valuable 1,3-diene structures, which are key motifs in numerous natural products and pharmaceutical agents.

This document provides detailed protocols for the efficient synthesis of (E)-1,3-dienes from carbonyl compounds using this compound. The methodology is characterized by its operational simplicity, high yields, and excellent stereoselectivity for the E-isomer.[1]

Core Principles and Logical Relationships

The reaction of this compound with carbonyl compounds is a modification of the Horner-Wadsworth-Emmons reaction. The process begins with the deprotonation of the α-carbon of the phosphonate, followed by nucleophilic attack on the carbonyl electrophile, and subsequent elimination of the phosphate (B84403) byproduct to form a new carbon-carbon double bond. The key steps are outlined in the diagram below.

Reaction_Pathway Overall Reaction Pathway Reagents This compound + Aldehyde/Ketone Carbanion α-Lithiated Allylphosphonate (Carbanion) Reagents->Carbanion 1. Deprotonation Base Strong Base (e.g., n-BuLi) Intermediate Betaine/Oxaphosphetane Intermediate Carbanion->Intermediate 2. Nucleophilic Addition Product 1,3-Diene Product + Phosphate Byproduct Intermediate->Product 3. Elimination

Caption: Overall reaction pathway for the synthesis of 1,3-dienes.

Experimental Protocols

Protocol: Synthesis of (E)-1,3-Dienes via Horner-Wadsworth-Emmons Olefination

This protocol is adapted from the procedure developed by Wang and West for the stereoselective synthesis of terminal (E)-1,3-dienes.[1][2]

Materials:

  • This compound (CH₂=CHCH₂P(O)(OEt)₂)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Aldehyde or Ketone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet is placed under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: Anhydrous THF is added to the flask via syringe. This compound (1.2 equivalents) is then added. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Carbanion Formation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The resulting mixture is stirred for 30 minutes at this temperature to ensure complete formation of the α-lithiated carbanion.

  • Carbonyl Addition: A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • HMPA Addition and Reaction: After stirring for 15 minutes, freshly distilled HMPA (4.0 equivalents) is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure (E)-1,3-diene.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of 1,3-dienes using this compound.

Workflow Experimental Workflow start Start setup Assemble and Dry Glassware under Inert Atmosphere start->setup cool Cool THF and Diethyl Allylphosphonate to -78 °C setup->cool deprotonate Add n-BuLi Dropwise Stir for 30 min cool->deprotonate add_carbonyl Add Aldehyde/Ketone Solution Dropwise deprotonate->add_carbonyl add_hmpa Add HMPA Warm to Room Temperature Stir Overnight add_carbonyl->add_hmpa quench Quench with Saturated aq. NH4Cl Solution add_hmpa->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry Combined Organic Layers (e.g., MgSO4) extract->dry concentrate Filter and Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End (Pure 1,3-Diene) purify->end

Caption: Step-by-step experimental workflow for the olefination reaction.

Data Presentation

The protocol is effective for a wide range of aldehydes, providing the corresponding (E)-1,3-dienes in good to excellent yields and with high stereoselectivity. The presence of HMPA is reported to be crucial for the success of the reaction.[1]

EntryAldehyde SubstrateProductYield (%)E:Z Ratio
1Hydrocinnamaldehyde1-Phenyl-1,3-pentadiene91>98:2
2Cyclohexanecarboxaldehyde1-Cyclohexyl-1,3-butadiene85>98:2
3Benzaldehyde1-Phenyl-1,3-butadiene84>98:2
4p-Anisaldehyde1-(4-Methoxyphenyl)-1,3-butadiene89>98:2
5Dodecanal1,3-Pentadecadiene88>98:2
6Citronellal5,9-Dimethyl-1,3,8-decatriene75>98:2

Data adapted from Wang, Y.; West, F. G. Synthesis 2002 , 99-103.[1][2]

Applications in Drug Development

The 1,3-diene moiety is a common structural feature in many biologically active natural products and synthetic pharmaceuticals. Its presence is often critical for binding to biological targets. The ability to stereoselectively synthesize (E)-1,3-dienes makes this protocol a valuable tool in medicinal chemistry and drug development for:

  • Natural Product Synthesis: Constructing complex molecular architectures that contain conjugated diene systems.

  • Lead Optimization: Synthesizing analogs of lead compounds where the geometry and electronics of a diene unit can be systematically modified to improve potency and pharmacokinetic properties.

  • Scaffold Hopping: Introducing the 1,3-diene as a bioisosteric replacement for other functional groups.

  • Diels-Alder Reactions: The synthesized dienes are excellent substrates for [4+2] cycloaddition reactions, enabling rapid increases in molecular complexity for the construction of diverse compound libraries.

References

Application Notes and Protocols: Diethyl Allylphosphonate as a Precursor for Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allylphosphonate (DEAP) is a reactive organophosphorus compound that serves as a versatile precursor in the synthesis of flame retardants. Its chemical structure, featuring both a reactive allyl group and a phosphorus-containing phosphonate (B1237965) moiety, allows for its incorporation into polymer backbones or its use as an additive flame retardant. Organophosphorus flame retardants are increasingly favored as halogen-free alternatives, offering improved environmental profiles and performance characteristics. DEAP-based flame retardants function through a combination of gas-phase and condensed-phase mechanisms to effectively mitigate the flammability of a wide range of polymeric materials, including unsaturated polyester (B1180765) resins, epoxy resins, and polyolefins.[1] This document provides detailed application notes and experimental protocols for the synthesis of DEAP and its application as a flame retardant precursor.

Data Presentation

The following tables summarize the physical properties of this compound and the flame retardant performance of related organophosphorus compounds in various polymer systems. While specific quantitative flame retardancy data for DEAP is limited in the reviewed literature, the data for aluminum diethylphosphinate (AlPi), a structurally similar compound, provides a strong indication of the potential efficacy of diethyl phosphonate-based flame retardants.

Table 1: Physical and Chemical Properties of this compound (DEAP)

PropertyValueReference
CAS Number 1067-87-4
Molecular Formula C₇H₁₅O₃P
Molecular Weight 178.17 g/mol
Appearance Colorless transparent liquid[2]
Boiling Point 223-224 °C[2]
Density (25 °C) 1.035 ± 0.005 g/cm³[2]
Refractive Index (n_D^20) 1.4340[2]

Table 2: Flame Retardant Properties of Unsaturated Polyester Resin (UPR) Modified with a DOPO-based Phosphonate Flame Retardant

DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a common building block for reactive flame retardants.

SamplePhosphorus Content (wt%)LOI (%)UL-94 RatingReference
Neat UPR018.8Fails[3]
UPR + 10% DOPO-TAIC--V-2[3]
UPR + 15% DOPO-TAIC--V-0[3]
UPR + 20% DOPO-TAIC1.3428.0V-0[3]

Table 3: Thermal and Flame Retardant Properties of Poly(butylene succinate) (PBS) with Aluminum Diethylphosphinate (AlPi)

SampleAlPi Content (wt%)T_5% (°C, N₂)Char Yield at 600°C (%, N₂)LOI (%)UL-94 Rating
Neat PBS0358.50.220.5-
PBS/AlPi-1010350.15.624.2V-2
PBS/AlPi-2020344.210.128.5V-0
PBS/AlPi-2525342.712.830.1V-0

Table 4: Cone Calorimeter Data for Poly(butylene succinate) (PBS) with Aluminum Diethylphosphinate (AlPi) (Heat Flux: 35 kW/m²)

SampleAlPi Content (wt%)Time to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Neat PBS045856102.3
PBS/AlPi-10104252889.5
PBS/AlPi-20203945181.2
PBS/AlPi-25253843475.6

Experimental Protocols

Protocol 1: Synthesis of this compound (DEAP)

This protocol is adapted from a patented method for the preparation of DEAP.[2]

Materials:

  • Triethyl phosphite

  • Allyl chloride (Chloropropene)

  • Organic solvent (e.g., Diethylene glycol dimethyl ether)

  • Catalyst (e.g., Sodium iodide - NaI)

  • Polymerization inhibitor (e.g., Hydroquinone)

  • Nitrogen gas

Equipment:

  • Four-necked round-bottom flask (250 mL)

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Micropump

  • Distillation apparatus

Procedure:

  • Set up the four-necked flask with a stirrer, thermometer, and reflux condenser. Purge the system with nitrogen gas.

  • Add 150 mL of diethylene glycol dimethyl ether, 16.6 g (0.1 mol) of triethyl phosphite, 0.1 g of NaI, and 0.01 g of hydroquinone (B1673460) to the flask.

  • Heat the mixture to 130 °C with stirring.

  • Using a micropump, uniformly inject 10.72 g (0.14 mol) of allyl chloride below the liquid surface over 5 hours, maintaining the temperature at 130 °C.

  • After the addition is complete, raise the temperature to 140 °C and maintain for 4 hours.

  • Distill to recover the excess allyl chloride.

  • Remove the solvent by vacuum distillation to obtain the this compound product.

  • The expected yield is approximately 82.5%.[2]

Protocol 2: Free Radical Polymerization of this compound (Poly(DEAP))

This protocol provides a general procedure for the free radical polymerization of an allyl monomer.

Materials:

  • This compound (DEAP), inhibitor removed

  • Free radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

  • Solvent (e.g., Toluene or bulk polymerization)

  • Nitrogen gas

Equipment:

  • Schlenk flask or reaction tube with a magnetic stirrer

  • Oil bath

  • Vacuum line

Procedure:

  • Purify the DEAP monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.

  • Place the purified DEAP monomer and the desired amount of AIBN (e.g., 1 mol% relative to the monomer) into the Schlenk flask.

  • If using a solvent, add it to the flask.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours). The viscosity of the solution will increase as the polymer forms.

  • To isolate the polymer, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol (B129727) or hexane).

  • Filter the precipitated polymer and dry it under vacuum to a constant weight.

Protocol 3: Evaluation of Flame Retardancy

1. Limiting Oxygen Index (LOI):

  • The LOI test is performed according to ASTM D2863.

  • A sample of the polymer is placed vertically in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The oxygen concentration is varied until the minimum concentration that supports flaming combustion for a specified period is determined.

2. UL-94 Vertical Burn Test:

  • The UL-94 test is conducted according to the ANSI/UL 94 standard.

  • A rectangular bar of the polymer is held vertically and ignited at the bottom with a flame for 10 seconds.

  • The flame is removed, and the afterflame time is recorded. A second 10-second ignition is applied.

  • The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below.

3. Cone Calorimetry:

  • Cone calorimetry is performed according to ASTM E1354 or ISO 5660.[4][5][6]

  • A square sample of the polymer is exposed to a constant heat flux from a conical heater.

  • Parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR) are measured to characterize the material's fire behavior.[4][5][6]

Visualizations

Synthesis_of_DEAP TEP Triethyl Phosphite Reaction Reaction Flask (130-140°C) TEP->Reaction AC Allyl Chloride AC->Reaction Solvent Solvent (e.g., Diglyme) Solvent->Reaction Catalyst Catalyst (e.g., NaI) Catalyst->Reaction Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Reaction DEAP This compound Reaction->DEAP Arbuzov Reaction Byproduct Ethyl Chloride (gas) Reaction->Byproduct

Caption: Synthesis of this compound (DEAP).

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Decomposition Thermal Decomposition Polymer->Decomposition Heat_Source Heat Heat_Source->Polymer Char_Formation Char Layer Formation (Phosphoric Acid Catalyzed) Decomposition->Char_Formation Volatiles Flammable Volatiles Decomposition->Volatiles Phosphorus_Radicals Phosphorus Radicals (e.g., PO•, HPO•) Decomposition->Phosphorus_Radicals Protective_Layer Insulating Char Layer Char_Formation->Protective_Layer Protective_Layer->Polymer Heat Shielding Flame Flame Propagation (H•, OH• radicals) Volatiles->Flame Quenching Radical Quenching Phosphorus_Radicals->Quenching Flame->Quenching

Caption: Mechanism of Organophosphorus Flame Retardants.

Experimental_Workflow Start Start Synthesis Synthesis of DEAP Start->Synthesis Polymerization Polymerization of DEAP (or incorporation into polymer matrix) Synthesis->Polymerization Sample_Prep Sample Preparation (e.g., molding, cutting) Polymerization->Sample_Prep Testing Flame Retardancy Testing Sample_Prep->Testing LOI LOI Test Testing->LOI UL94 UL-94 Test Testing->UL94 Cone Cone Calorimetry Testing->Cone Data_Analysis Data Analysis and Characterization LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Material Testing.

References

Application Notes and Protocols for the Synthesis of Phosphonate-Containing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive molecules containing a phosphonate (B1237965) moiety. This class of compounds is of significant interest in medicinal chemistry due to their ability to act as stable mimics of natural phosphate (B84403) esters, leading to potent inhibition of a wide range of enzymes. This document details synthetic protocols for key phosphonate-containing antiviral drugs, Tenofovir and Cidofovir (B1669016), as well as a general method for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction.

Synthesis of Acyclic Nucleoside Phosphonates: Antiviral Agents

Acyclic nucleoside phosphonates (ANPs) are a critical class of antiviral drugs that function as nucleotide analogues. Their structure, featuring a stable phosphonate group, allows them to inhibit viral DNA polymerases and reverse transcriptases.

Tenofovir Disoproxil Fumarate (B1241708): A Key Anti-HIV and Anti-HBV Drug

Tenofovir disoproxil fumarate (TDF) is an orally bioavailable prodrug of Tenofovir. The disoproxil groups mask the negatively charged phosphonate, facilitating cell penetration. Once inside the cell, these groups are cleaved by cellular esterases to release the active Tenofovir, which is then phosphorylated to its active diphosphate (B83284) form.

Mechanism of Action: Tenofovir

Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase by mimicking the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[1][2] Its incorporation into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[1][3]

Tenofovir_Pathway cluster_cell Infected Host Cell TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Esterases TFV_DP Tenofovir Diphosphate (TFV-DP) TFV->TFV_DP Cellular Kinases RT_Pol Viral Reverse Transcriptase / DNA Polymerase TFV_DP->RT_Pol Competitive Inhibition dATP dATP dATP->RT_Pol Natural Substrate vDNA_synthesis Viral DNA Synthesis RT_Pol->vDNA_synthesis Catalyzes Chain_Termination Chain Termination RT_Pol->Chain_Termination Incorporation of TFV-DP

Mechanism of action of Tenofovir.

Synthesis of Tenofovir Disoproxil Fumarate

The synthesis of TDF involves the esterification of Tenofovir (PMPA) with chloromethyl isopropyl carbonate (POC).[4][5] Various bases and solvents can be employed, impacting the overall yield and purity of the product.

Table 1: Comparison of Synthetic Conditions for Tenofovir Disoproxil Fumarate

EntryBase (equiv.)SolventCatalyst (equiv.)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
1Triethylamine (2.0)N,N-DimethylacetamideTetrabutylammonium (B224687) Bromide (0.1), Urea (1.0)50-603-82[4]
2Triethylamine (3.0)N-MethylpyrrolidoneTetrabutylammonium Bromide (0.5), Ammonium (B1175870) Formate (B1220265) (0.5), Trimethylchlorosilane (0.2)50-60374.995.6[4]
3Potassium Carbonate (0.5)AcetonitrileTetrabutylammonium Bromide (0.5), Ammonium Phosphate (0.5)40-503-71.6[4]
44-Dimethylaminopyridine (3.0)Dimethyl SulfoxideTetrabutylammonium Bromide (0.5), Ammonium Acetate (0.5)50-603-95.3[4]
5Triethylamine (4.0)N-Methylpyrrolidone-60450-65 (in situ)-[6]

Experimental Protocol: Synthesis of Tenofovir Disoproxil from Tenofovir (PMPA)

  • Materials:

    • Tenofovir (PMPA) (1.0 equiv)

    • Triethylamine (3.0 equiv)

    • Tetrabutylammonium bromide (0.5 equiv)

    • Ammonium formate (0.5 equiv)

    • Trimethylchlorosilane (0.2 equiv)

    • Chloromethyl isopropyl carbonate (POC) (3.0 equiv)

    • N-Methylpyrrolidone (NMP)

    • Ice-cold saline solution

    • Isopropanol

  • Procedure:

    • To a dry reaction flask under a nitrogen atmosphere, add Tenofovir (PMPA), N-methylpyrrolidone, triethylamine, tetrabutylammonium bromide, ammonium formate, and trimethylchlorosilane.

    • Stir the mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to 50-60 °C.

    • Slowly add chloromethyl isopropyl carbonate (POC) dropwise to the reaction mixture.

    • After the addition is complete, continue to stir the reaction at 50-60 °C for approximately 3 hours. Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold saline solution and stir for 1 hour to precipitate the crude product.

    • Filter the crude product and wash with water.

    • Purify the crude product by slurrying in isopropanol, followed by filtration and drying under vacuum to yield Tenofovir disoproxil.[4]

    • The final fumarate salt can be prepared by treating the free base with fumaric acid in an appropriate solvent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry to confirm its structure and purity.

Cidofovir: A Broad-Spectrum Antiviral Agent

Cidofovir is an injectable antiviral medication used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients.[7] It is a monophosphate nucleotide analog that, once intracellularly phosphorylated to its active diphosphate form, selectively inhibits viral DNA polymerase.[8][9]

Mechanism of Action: Cidofovir

Cidofovir is taken up by cells and phosphorylated by cellular enzymes to cidofovir diphosphate.[8] This active metabolite acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate dCTP.[8] Its incorporation into the growing DNA strand leads to the cessation of DNA elongation.[10]

Cidofovir_Pathway cluster_cell Infected Host Cell Cidofovir Cidofovir CDV_DP Cidofovir Diphosphate (Active Metabolite) Cidofovir->CDV_DP Cellular Kinases vDNA_Pol Viral DNA Polymerase CDV_DP->vDNA_Pol Competitive Inhibition dCTP dCTP dCTP->vDNA_Pol Natural Substrate vDNA_replication Viral DNA Replication vDNA_Pol->vDNA_replication Catalyzes Replication_Inhibition Inhibition of Replication vDNA_Pol->Replication_Inhibition Incorporation of CDV-DP

Mechanism of action of Cidofovir.

Synthesis of Cidofovir

A common synthetic route to Cidofovir starts from cytosine and involves the introduction of the phosphonate-containing side chain.[11] The overall yield for a six-step synthesis starting from cytosine has been reported to be 23.1%, with a purity of over 99.0% by HPLC.[11][12]

Table 2: Key Steps and Yields in a Representative Cidofovir Synthesis

StepReactionReagentsYield (%)Reference
1-3Synthesis of Chiral Side Chain(S)-hydroxymethyl ethylene (B1197577) oxide, etc.-[13]
4Condensation(S)-N¹-[(2-hydroxy-3-triphenylmethoxy)propyl]cytosine, Diethyl-p-tosyloxymethylphosphonate, Magnesium tert-butoxide94[13]
5Deprotection & HydrolysisTrimethylsilyl bromide, followed by HCl-[13]
6PurificationIsopropyl alcohol-[13]
Overall - - 23.1 [11]

Experimental Protocol: Key Condensation Step in Cidofovir Synthesis

  • Materials:

    • (S)-N¹-[(2-hydroxy-3-triphenylmethoxy)propyl]cytosine (1.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Magnesium tert-butoxide (0.5 equiv)

    • Diethyl-p-tosyloxymethylphosphonate (1.0 equiv)

    • Toluene-p-sulfonic acid

    • Ethyl acetate

  • Procedure:

    • Dissolve (S)-N¹-[(2-hydroxy-3-triphenylmethoxy)propyl]cytosine in anhydrous DMF in a reaction flask at 75-80 °C.

    • Add magnesium tert-butoxide dropwise and stir the reaction mixture for 30-60 minutes.

    • Add diethyl-p-tosyloxymethylphosphonate and continue the reaction for 7-8 hours at the same temperature.

    • Neutralize the excess base with toluene-p-sulfonic acid.

    • Remove DMF under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Combine the organic phases and concentrate to obtain the crude product, (S)-N¹-{[2-(diethoxyphosphonomethoxymethyl)-3-(triphenylmethoxy)]propyl}cytosine.[13]

    • This intermediate is then carried forward through deprotection and hydrolysis steps to yield Cidofovir.

  • Characterization: The structure and purity of the final product are confirmed using ¹H-NMR, Mass Spectrometry, and HPLC.[11][12]

Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a versatile one-pot, three-component reaction for the synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite (B83602).[8] These products are important as they are structural analogues of α-amino acids and exhibit a range of biological activities.[8]

Kabachnik_Fields_Workflow Start Start: - Amine - Carbonyl - Dialkyl Phosphite Reaction One-Pot Reaction (Kabachnik-Fields) Start->Reaction Workup Work-up: - Quench - Extraction Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product α-Aminophosphonate Product Purification->Product Analysis Characterization: - NMR - MS - Purity (HPLC) Product->Analysis

General workflow for the Kabachnik-Fields reaction.

Table 3: Comparison of Conditions for the Kabachnik-Fields Reaction of Benzaldehyde (B42025), Aniline (B41778), and Diethyl Phosphite

EntryCatalystSolventTemperatureTimeYield (%)Reference
1NoneNoneRoom TempSeveral hours73[8]
2NoneTolueneReflux12 h85[8]
3NoneWater90 °C8 h82[8]
4None (Microwave)None100-110 °C40-90 minHigh[8]
5SiO₂–ZnBr₂ (Microwave)None--93-98[4]

Experimental Protocol: Catalyst- and Solvent-Free Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

  • Materials:

    • Benzaldehyde (1.0 mmol)

    • Aniline (1.0 mmol)

    • Diethyl phosphite (1.0 mmol)

  • Procedure:

    • In a small vial, combine benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

    • Upon completion, the product can be purified by silica (B1680970) gel column chromatography using a suitable eluent (e.g., hexane/ethyl acetate). A yield of 73% has been reported for this specific reaction under these conditions.[8]

Enzyme Inhibition by Bioactive Phosphonates

Phosphonates are effective enzyme inhibitors because they mimic the tetrahedral transition state of substrate hydrolysis or the structure of natural phosphate substrates.[14] Their potency is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Table 4: Inhibitory Activity of Selected Phosphonate-Containing Molecules

InhibitorTarget EnzymeOrganism/VirusIC₅₀ (µM)Kᵢ (nM)Reference
Tenofovir DiphosphateHIV-1 Reverse TranscriptaseHIV-1--[1][2]
Cidofovir DiphosphateCMV DNA PolymeraseHuman Cytomegalovirus--[8][9]
Phosphonate Analogues of 2-oxo acids2-oxoglutarate dehydrogenaseBovine Heart-Competitive[15]
6-Phosphonomethylpyridine-2-carboxylatesMetallo-β-lactamases (NDM-1)Bacteria0.306 - 0.37434 - 74[16]

Note on IC₅₀ and Kᵢ: The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Kᵢ value is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme. The Cheng-Prusoff equation can be used to relate these two values.

References

Application Notes and Protocols: Diethyl Allylphosphonate in Radical Polymerization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl allylphosphonate (DEAP) in radical polymerization techniques. This document includes detailed experimental protocols for conventional free-radical polymerization and controlled radical polymerization methods, alongside characterization data and visualizations to guide researchers in synthesizing functional polymers.

Introduction

This compound (CH₂=CHCH₂P(O)(OC₂H₅)₂) is a versatile organophosphorus monomer utilized in polymer chemistry to impart desirable properties such as flame retardancy, thermal stability, and adhesion to the resulting polymers.[1][2] Its reactive allyl group allows it to participate in radical polymerization, although often with specific kinetic characteristics due to the potential for chain transfer reactions common to allyl monomers. These notes will explore its application in both conventional and controlled radical polymerization techniques.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for handling, purification, and polymerization of the monomer.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1067-87-4
Molecular Formula C₇H₁₅O₃P
Molecular Weight 178.17 g/mol
Appearance Colorless liquid[1]
Density 1.022 g/mL at 25 °C
Boiling Point 46 °C at 0.35 mmHg
Refractive Index (n20/D) 1.4340

Conventional Free-Radical Polymerization of this compound

Conventional free-radical polymerization is a widely used method for polymer synthesis. In the case of this compound, it is often copolymerized with other vinyl monomers to tailor the properties of the final material. A common comonomer is maleic anhydride (B1165640), which can lead to alternating copolymers.

Experimental Protocol: Free-Radical Copolymerization of this compound and Maleic Anhydride

This protocol describes a model procedure for the synthesis of a copolymer of this compound and maleic anhydride, initiated by azobisisobutyronitrile (AIBN).

Materials:

  • This compound (DEAP), purified by vacuum distillation.

  • Maleic anhydride (MA), recrystallized from chloroform.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).

  • Anhydrous toluene (B28343) (solvent).

  • Methanol (for precipitation).

  • Schlenk flask and standard Schlenk line equipment.

  • Nitrogen or Argon gas (inert atmosphere).

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 8.9 g, 50 mmol) and maleic anhydride (e.g., 4.9 g, 50 mmol) in anhydrous toluene (50 mL).

  • Initiator Addition: Add AIBN (e.g., 0.164 g, 1 mmol) to the monomer solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere.

  • Precipitation and Purification: After the reaction, cool the flask to room temperature and pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the copolymer.

  • Isolation and Drying: Filter the precipitate, wash it with fresh methanol, and dry it in a vacuum oven at 40°C to a constant weight.

Characterization Data:

The resulting copolymer can be characterized by various techniques to determine its composition, molecular weight, and thermal properties. Table 2 provides representative data for a copolymer synthesized under these conditions.

Table 2: Characterization of Poly(DEAP-co-MA)

ParameterValue
Monomer Feed Ratio (DEAP:MA) 1:1
Copolymer Composition (DEAP:MA) by ¹H NMR ~1:1
Number-Average Molecular Weight (Mn) (GPC) 5,000 - 15,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temperature (Tg) (DSC) 120 - 140 °C

Note: Due to the propensity for chain transfer reactions with allyl monomers, the molecular weight of the resulting polymers may be limited.

Controlled Radical Polymerization: RAFT Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique to synthesize polymers with controlled molecular weights and narrow polydispersity. While specific RAFT protocols for this compound are not widely published, a general procedure can be adapted from protocols for structurally similar monomers like vinyl phosphonates.[3]

Experimental Protocol: RAFT Polymerization of this compound

This protocol outlines a model procedure for the RAFT homopolymerization of this compound using a suitable chain transfer agent (CTA).

Materials:

  • This compound (DEAP), purified by passing through a column of basic alumina (B75360).

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) or a similar suitable RAFT agent.

  • Azobisisobutyronitrile (AIBN) as the initiator.

  • Anhydrous 1,4-dioxane (B91453) (solvent).

  • Methanol (for precipitation).

  • Standard Schlenk line or glovebox equipment.

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add DEAP (e.g., 5.34 g, 30 mmol), CPDTC (e.g., 0.103 g, 0.3 mmol), and AIBN (e.g., 0.0164 g, 0.1 mmol) to a Schlenk tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the Schlenk tube.

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed tube in an oil bath set at 70°C for the desired reaction time (e.g., 4-24 hours). Samples can be taken periodically to monitor conversion and molecular weight evolution.

  • Termination and Precipitation: To quench the polymerization, cool the tube in an ice bath and expose the contents to air. Precipitate the polymer by adding the reaction mixture to an excess of cold methanol.

  • Purification and Drying: Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate into cold methanol. Filter and dry the polymer under vacuum at 40°C.

Expected Results:

The RAFT polymerization of DEAP is expected to exhibit characteristics of a controlled polymerization, as summarized in Table 3.

Table 3: Expected Outcomes of RAFT Polymerization of DEAP

ParameterExpected Trend
Monomer Conversion vs. Time Linear increase in ln([M]₀/[M]) with time
Number-Average Molecular Weight (Mn) vs. Conversion Linear increase with monomer conversion
Polydispersity Index (PDI) < 1.5

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is another versatile controlled radical polymerization technique. While there are no specific reports on the ATRP of this compound, a protocol can be adapted from the ATRP of other functional monomers.

Experimental Protocol: ATRP of this compound (Hypothetical)

This protocol provides a hypothetical procedure for the ATRP of DEAP. The selection of the ligand is crucial for controlling the polymerization.

Materials:

  • This compound (DEAP), inhibitor removed.

  • Ethyl α-bromoisobutyrate (EBiB) as the initiator.

  • Copper(I) bromide (CuBr) as the catalyst.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand.

  • Anhydrous anisole (B1667542) (solvent).

  • Methanol/water mixture (for catalyst removal).

  • THF (for dissolution).

Procedure:

  • Catalyst Complex Formation: In a Schlenk tube, add CuBr (e.g., 14.3 mg, 0.1 mmol) and anisole (5 mL). Degas with argon for 15 minutes. Add PMDETA (e.g., 20.8 µL, 0.1 mmol) via a syringe and stir until a homogeneous solution is formed.

  • Monomer and Initiator Addition: In a separate flask, dissolve DEAP (e.g., 1.78 g, 10 mmol) and EBiB (e.g., 14.7 µL, 0.1 mmol) in anisole (5 mL) and degas with argon for 30 minutes.

  • Polymerization Initiation: Transfer the monomer/initiator solution to the catalyst solution via a cannula under an inert atmosphere. Place the reaction flask in a thermostated oil bath at 60°C.

  • Work-up: After the desired time, cool the reaction and expose it to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer solution into a cold non-solvent like hexane (B92381) or a methanol/water mixture. Filter and dry the polymer under vacuum.

Visualizing Polymerization Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the workflows for the described polymerization techniques.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep Dissolve DEAP & MA in Toluene add_init Add AIBN prep->add_init degas Freeze-Pump-Thaw Cycles add_init->degas polymerize Polymerize at 70°C degas->polymerize precipitate Precipitate in Methanol polymerize->precipitate isolate Filter and Dry precipitate->isolate final_product final_product isolate->final_product Poly(DEAP-co-MA)

Caption: Workflow for Conventional Free-Radical Copolymerization.

RAFT_Polymerization_Mechanism cluster_initiation Initiation cluster_raft RAFT Process cluster_equilibrium Main Equilibrium I Initiator (I) I_rad Initiator Radical (I•) I->I_rad Decomposition P_rad Propagating Radical (P•) I_rad->P_rad + Monomer (M) CTA RAFT Agent (CTA) P_rad->CTA P_rad_add P• + CTA Intermediate RAFT Adduct Radical P_rad_add->Intermediate Dormant Dormant Polymer Intermediate->Dormant Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Fragmentation Dormant2 Dormant Polymer Dormant->Dormant2 P_rad2 New Propagating Radical (P'•) R_rad->P_rad2 + Monomer (M) Intermediate2 RAFT Adduct Radical Dormant2->Intermediate2 + P• P_rad3 Propagating Radical (P•) Intermediate2->Dormant2

Caption: Key steps in the RAFT polymerization mechanism.

ATRP_Mechanism cluster_activation Activation/Deactivation Equilibrium cluster_propagation Propagation Dormant Dormant Species (P-X + Cu(I)/L) Active Active Radical (P• + Cu(II)X/L) Dormant->Active ka Active->Dormant kdeact Monomer Monomer (M) Active->Monomer Propagation P• + M -> P-M•

Caption: The core activation-deactivation equilibrium in ATRP.

References

Application Notes and Protocols for the Synthesis of Diethyl Allylphosphonate via Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of diethyl allylphosphonate through the Michaelis-Arbuzov reaction. The procedure involves the reaction of triethyl phosphite (B83602) with an allyl halide. Included are comprehensive application notes, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure reproducible and efficient synthesis. This protocol is intended for laboratory professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[1][2] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction is widely utilized for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides.[1] The reaction typically involves the treatment of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species.[1][3] this compound, a versatile intermediate, finds applications in the synthesis of agrochemicals, pharmaceuticals, and flame-retardant polymers.[4]

The synthesis of this compound is achieved through the reaction of triethyl phosphite with an allyl halide, such as allyl bromide. The reaction proceeds via an initial SN2 attack of the nucleophilic phosphorus on the electrophilic carbon of the allyl halide, forming a phosphonium (B103445) salt intermediate.[2][5] Subsequent dealkylation of this intermediate by the displaced halide ion yields the final this compound product.[2][5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Michaelis-Arbuzov reaction.[6]

ParameterValue
Reactants
Triethyl phosphite30 mmol (5.16 mL)
Allyl bromide33 mmol (5.52 mL)
Reaction Conditions
Temperature71 °C
Reaction Time3 hours
AtmosphereInert (Nitrogen)
Purification
Excess Allyl Bromide Removal120 °C for 2 hours
Product Yield
This compound5.25 g (98%)

Experimental Protocol

This protocol details the synthesis of this compound from triethyl phosphite and allyl bromide.

Materials:

  • Freshly distilled triethyl phosphite

  • Allyl bromide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Nitrogen gas source

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble a round-bottom flask with a reflux condenser under a nitrogen atmosphere. Ensure all glassware is dry.

  • Addition of Reactants:

    • To the round-bottom flask, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol).[6]

    • Add allyl bromide (5.52 mL, 33 mmol) to the flask.[6]

  • Reaction:

    • Heat the reaction mixture to 71 °C using a heating mantle or oil bath.[6]

    • Maintain the reaction at this temperature for 3 hours.[6]

  • Work-up and Purification:

    • After 3 hours, increase the temperature to approximately 120 °C to distill off the excess allyl bromide. Continue this distillation for 2 hours.[6]

    • The remaining crude product is this compound, obtained as a colorless oil (5.25 g, 98% yield).[6]

    • The purity of the product can be confirmed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[6]

Mandatory Visualizations

Reaction Mechanism:

The following diagram illustrates the mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Triethyl_phosphite Triethyl phosphite Phosphonium_salt Phosphonium salt Triethyl_phosphite->Phosphonium_salt SN2 Attack Allyl_bromide Allyl bromide Allyl_bromide->Phosphonium_salt Diethyl_allylphosphonate This compound Phosphonium_salt->Diethyl_allylphosphonate Dealkylation Ethyl_bromide Ethyl bromide Phosphonium_salt->Ethyl_bromide

Caption: Michaelis-Arbuzov reaction mechanism.

Experimental Workflow:

The diagram below outlines the key steps in the experimental workflow for the synthesis of this compound.

experimental_workflow A 1. Assemble Apparatus (Round-bottom flask, reflux condenser) under Nitrogen B 2. Add Reactants (Triethyl phosphite, Allyl bromide) A->B C 3. Heat Reaction Mixture (71 °C for 3 hours) B->C D 4. Purify Product (Distill excess allyl bromide at 120 °C) C->D E 5. Obtain Product (this compound) D->E

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols: A Step-by-Step Guide for Functionalizing Polymers with Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonate-functionalized polymers are a promising class of materials in biomedical applications, including drug delivery, tissue engineering, and as dental materials, owing to their excellent biocompatibility and affinity for mineralized tissues.[1] This document provides a detailed guide on the functionalization of polymers with phosphonate (B1237965) groups, with a focus on methods involving diethyl allylphosphonate chemistry. While direct grafting of this compound onto unactivated polymer backbones is challenging, a prevalent and highly efficient method involves the post-polymerization modification of polymers bearing reactive functional groups.

This guide will focus on the thiol-ene click reaction , a robust and versatile strategy for covalently attaching thiol-containing molecules, including phosphonates, to polymers with pendant allyl groups.[2][3][4] This approach offers high yields, excellent functional group tolerance, and mild reaction conditions, making it ideal for the modification of sensitive biomaterials.

Core Concepts and Reaction Mechanisms

The functionalization strategy involves a two-step conceptual process:

  • Synthesis of an allyl-functionalized polymer: A polymer backbone is first synthesized to contain pendant allyl groups (-CH2-CH=CH2). This can be achieved by copolymerizing standard monomers with allyl-containing monomers.[5]

  • Thiol-ene "click" reaction: The allyl groups on the polymer are then reacted with a thiol-containing phosphonate molecule in the presence of a radical initiator (photo or thermal) to form a stable thioether linkage.

The underlying mechanism of the thiol-ene reaction is a radical-mediated process. An initiator generates a thiyl radical from the thiol, which then adds across the double bond of the allyl group on the polymer. A subsequent chain transfer step with another thiol molecule regenerates the thiyl radical and yields the functionalized polymer.

Experimental Protocols

This section details the experimental procedures for the synthesis of an allyl-functionalized polymer and its subsequent functionalization with a diethyl phosphonate moiety via a thiol-ene reaction.

Materials and Equipment
  • Monomers: Diethyl vinylphosphonate (B8674324) (DEVP), Diallyl vinylphosphonate (DAlVP) (or other suitable allyl-containing monomer)

  • Thiol: Diethyl (2-mercaptoethyl)phosphonate (synthesis may be required)

  • Initiator: Azobisisobutyronitrile (AIBN) for thermal initiation, or a suitable photoinitiator for photochemical initiation.

  • Solvents: Anhydrous tetrahydrofuran (B95107) (THF), Dichloromethane (DCM), Methanol (B129727)

  • Reagents for characterization: Deuterated solvents for NMR (e.g., CDCl3, MeOD-d4)

  • Equipment: Schlenk line or glovebox for inert atmosphere reactions, round-bottom flasks, magnetic stirrer, heating mantle or oil bath, UV lamp (for photoinitiation), rotary evaporator, dialysis tubing, freeze-dryer, NMR spectrometer, FTIR spectrometer, Gel Permeation Chromatography (GPC) system.

Synthesis of Allyl-Functionalized Copolymer (P(DEVP-stat-DAlVP))

This protocol describes the synthesis of a statistical copolymer of diethyl vinylphosphonate (DEVP) and diallyl vinylphosphonate (DAlVP), which will serve as the backbone for functionalization.[2][3][4]

  • Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired molar ratio of DEVP and DAlVP monomers in anhydrous THF.

  • Initiator Addition: Add the radical initiator (e.g., AIBN, typically 1-2 mol% relative to the total monomer concentration).

  • Polymerization: Degas the solution by several freeze-pump-thaw cycles. Place the flask in a preheated oil bath at 60-70 °C and stir for 24 hours.

  • Purification: After polymerization, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of THF and re-precipitate to further purify. Dry the final polymer under vacuum to a constant weight.

  • Characterization: Characterize the resulting copolymer (P(DEVP-stat-DAlVP)) by ¹H NMR to confirm the incorporation of both monomers and by GPC to determine the molecular weight and dispersity.

Thiol-Ene Functionalization with Diethyl (2-mercaptoethyl)phosphonate

This protocol outlines the "grafting-to" of the phosphonate group onto the allyl-functionalized polymer.

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized P(DEVP-stat-DAlVP) copolymer in anhydrous THF (e.g., 100 mg of polymer in 10 mL of THF).[4]

  • Reagent Addition: Add an excess of diethyl (2-mercaptoethyl)phosphonate (typically 5 equivalents per allyl group) and a catalytic amount of AIBN.

  • Degassing: Thoroughly degas the reaction mixture by bubbling with argon for at least 30 minutes.[4]

  • Reaction: Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the allyl proton signals.[4]

  • Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., water or DCM) and purify by dialysis against the same solvent to remove unreacted thiol and initiator byproducts.

  • Final Product: Lyophilize the dialyzed solution to obtain the pure phosphonate-functionalized polymer.

  • Characterization: Confirm the successful functionalization using:

    • ¹H NMR: Appearance of new signals corresponding to the diethyl phosphonate ethyl groups and the thioether linkage, and disappearance of the allyl proton signals.

    • ³¹P NMR: A new signal confirming the presence of the phosphonate group.

    • FTIR: Appearance of a P=O stretching band (around 1250 cm⁻¹).[2][3]

    • GPC: To confirm that no significant chain degradation or crosslinking occurred during the modification.

Data Presentation

Table 1: Summary of Polymer Characteristics Before and After Functionalization

ParameterAllyl-Functionalized Polymer (Backbone)Phosphonate-Functionalized Polymer (Final Product)
Monomer Composition e.g., 90% DEVP, 10% DAlVP-
Molecular Weight (Mn, GPC) Varies with synthesis conditionsExpected slight increase
Dispersity (Đ, GPC) Typically 1.5 - 2.5 for free radicalShould remain similar
¹H NMR Key Signals (δ, ppm) ~5.2-6.0 (allyl protons)Disappearance of allyl signals, new signals for phosphonate ethyls (~1.3, 4.1) and thioether linkage
³¹P NMR Key Signals (δ, ppm) N/A~28-32
FTIR Key Bands (cm⁻¹) C=C stretch (~1640)P=O stretch (~1250)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Step 1: Backbone Synthesis cluster_functionalization Step 2: Thiol-Ene Functionalization cluster_characterization Step 3: Characterization monomers DEVP & DAlVP Monomers polymerization Radical Polymerization (60-70°C, 24h) monomers->polymerization initiator AIBN Initiator initiator->polymerization solvent_s Anhydrous THF solvent_s->polymerization precipitation Precipitation (Cold Methanol) polymerization->precipitation backbone Allyl-Functionalized Polymer (Backbone) precipitation->backbone reaction Thiol-Ene Reaction (60°C, 24h) backbone->reaction thiol Diethyl (2-mercaptoethyl)phosphonate thiol->reaction initiator_f AIBN Initiator initiator_f->reaction solvent_f Anhydrous THF solvent_f->reaction dialysis Purification (Dialysis) reaction->dialysis final_polymer Phosphonate-Functionalized Polymer dialysis->final_polymer nmr NMR (¹H, ³¹P) final_polymer->nmr ftir FTIR final_polymer->ftir gpc GPC final_polymer->gpc

Caption: Experimental workflow for polymer functionalization.

Chemical Reaction Pathway

Caption: Thiol-ene reaction for polymer functionalization.

Applications in Drug Development

Phosphonate-functionalized polymers are highly valuable in the field of drug development for several reasons:

  • Targeted Drug Delivery: The phosphonate groups have a high affinity for calcium phosphate, the primary component of bone. This makes these polymers excellent candidates for developing drug delivery systems that target bone tissue for the treatment of diseases like osteoporosis, bone cancer, and bone infections.[1]

  • Improved Biocompatibility: The introduction of phosphonate groups can enhance the biocompatibility of materials, reducing inflammatory responses and improving integration with host tissues.

  • Controlled Release: The polymer backbone can be designed to be biodegradable, allowing for the controlled and sustained release of encapsulated therapeutic agents over time.[6][7]

  • Injectable Hydrogels: Some phosphonate-containing polymers exhibit thermoresponsive behavior, forming hydrogels at physiological temperatures. This property is useful for creating injectable drug delivery systems that can form a depot in situ for localized therapy.[6]

By following the protocols outlined in this guide, researchers can successfully synthesize and characterize phosphonate-functionalized polymers, opening up new avenues for the development of advanced therapeutic and diagnostic agents.

References

Diethyl Allylphosphonate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Diethyl allylphosphonate is a valuable and versatile building block in medicinal chemistry, offering a reactive handle for the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring both a phosphonate (B1237965) moiety and an allyl group, allows for a range of chemical transformations, making it an ideal starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of anticancer agents, enzyme inhibitors, and other bioactive compounds.

Application in Anticancer Drug Discovery

Phosphonate-containing compounds have emerged as a promising class of anticancer agents. The phosphonate group can act as a phosphate (B84403) mimic, enabling these molecules to interact with biological targets involved in cell signaling pathways. This compound derivatives have been successfully incorporated into heterocyclic scaffolds, such as quinolines, to generate potent cytotoxic agents.

Synthesis of 2-Oxo-Quinoline α-Aminophosphonates

One notable application is the synthesis of 2-oxo-quinoline derivatives bearing an α-aminophosphonate moiety. These compounds have demonstrated significant inhibitory activity against various cancer cell lines. The synthesis typically involves a one-pot, three-component Kabachnik-Fields reaction.[1][2]

Experimental Protocol: Synthesis of 2-Oxo-Quinoline α-Aminophosphonates [1]

  • Materials:

  • Procedure:

    • A mixture of the 2-oxo-quinoline-3-carbaldehyde (1.0 mmol), substituted aniline (1.0 mmol), and diethyl phosphite (1.2 mmol) in ethanol (10 mL) is stirred at reflux for a specified time (typically several hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-oxo-quinoline α-aminophosphonate.

Quantitative Data: Anticancer Activity of 2-Oxo-Quinoline α-Aminophosphonates

The synthesized compounds have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundHepG2 (Liver Cancer) IC50 (µM)[1]SK-OV-3 (Ovarian Cancer) IC50 (µM)[1]NCI-H460 (Lung Cancer) IC50 (µM)[1]
5b 9.99>5038.96
4c5 20.8025.1344.56
4d7 >5022.36>50
5-FU (Control) 31.9826.3445.44
Cisplatin (Control) 10.1211.2513.58

Mechanism of Action

Further studies on representative compounds, such as compound 5b , have indicated that they can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells. This is often accompanied by an increase in intracellular reactive oxygen species (ROS) and calcium levels, suggesting a mechanism that disrupts cellular homeostasis and triggers cell death pathways.[1][2]

Diagram: Proposed Anticancer Mechanism of Action

anticancer_mechanism Compound_5b 2-Oxo-Quinoline α-Aminophosphonate (5b) Cell Cancer Cell Compound_5b->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Ca2 ↑ Intracellular Ca²⁺ Cell->Ca2 CellCycle Cell Cycle Arrest (G2/M Phase) Cell->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca2->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of anticancer action for 2-oxo-quinoline α-aminophosphonates.

Application in the Synthesis of Enzyme Inhibitors

The structural similarity of the phosphonate group to the tetrahedral transition state of peptide bond hydrolysis makes phosphonate-containing molecules excellent candidates for enzyme inhibitors, particularly for proteases and esterases.[3] this compound can serve as a precursor for the synthesis of phosphonate analogues of natural enzyme inhibitors.

Synthesis of a Phosphonate Analog of Cyclophostin (B1669515)

Cyclophostin is a natural product known to be a potent inhibitor of acetylcholinesterase (AChE). A phosphonate analog of cyclophostin has been synthesized to investigate the structure-activity relationship and improve stability. The synthesis involves a multi-step sequence, including a key Horner-Wadsworth-Emmons reaction.[4]

Experimental Protocol: Key Step - Horner-Wadsworth-Emmons Reaction [5]

  • Materials:

    • Allyl phosphonate derivative (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

    • Aldehyde (1.0 equiv)

    • Hexamethylphosphoramide (HMPA) (2.4 equiv)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the allyl phosphonate in anhydrous THF and cool the solution to -78 °C.

    • Add n-BuLi dropwise and stir the mixture for 15 minutes to generate the phosphonate carbanion.

    • In a separate flask, dissolve the aldehyde in anhydrous THF containing HMPA.

    • Add the aldehyde solution dropwise to the phosphonate carbanion solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 8 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data: Acetylcholinesterase Inhibition [4]

The synthesized phosphonate analogs of cyclophostin were evaluated for their inhibitory activity against AChE from two different sources.

CompoundAChE (human) kobs/[I] (M⁻¹min⁻¹)AChE (eel) kobs/[I] (M⁻¹min⁻¹)
Analog 6a (trans) 1.2 x 10⁴2.0 x 10³
Analog 6b (cis) 1.1 x 10³2.0 x 10²

Diagram: General Workflow for Synthesis and Evaluation

synthesis_workflow Start This compound Synthesis Chemical Synthesis (e.g., Horner-Wadsworth-Emmons, Kabachnik-Fields) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation Characterization->BioAssay Anticancer Anticancer Assay (MTT Assay) BioAssay->Anticancer Enzyme Enzyme Inhibition Assay BioAssay->Enzyme Data Data Analysis (IC50, Ki determination) Anticancer->Data Enzyme->Data

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Biological Assay Protocols

MTT Assay for Anticancer Activity[6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.

    • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37 °C.

    • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes at 37 °C and measure the absorbance at 492 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibition Assay[9][10][11]

This protocol provides a general framework for determining the inhibitory activity of synthesized compounds against a target enzyme.

  • Procedure:

    • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in an appropriate buffer.

    • Pre-incubation: In a 96-well plate, mix the enzyme solution with various concentrations of the inhibitor and incubate for a specific period.

    • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

    • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

    • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. Plot the data to determine the IC50 or Ki value.

Conclusion

This compound is a highly valuable building block in medicinal chemistry, providing a gateway to a wide range of biologically active molecules. The protocols and data presented herein demonstrate its utility in the synthesis of potent anticancer agents and enzyme inhibitors. The versatility of its chemical reactivity, coupled with the significant biological activities of its derivatives, ensures that this compound will continue to be a key scaffold in the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl Allylphosphonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of diethyl allylphosphonate and its reaction products. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical starting materials?

A1: The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically triethyl phosphite, on an alkyl halide, such as allyl bromide.[1][4]

Q2: What are the primary impurities and byproducts I should expect in my crude reaction mixture?

A2: Common impurities in a crude this compound reaction mixture include:

  • Unreacted Starting Materials: Residual triethyl phosphite and allyl bromide (or other allyl halides) are often present.[4][5]

  • Byproducts from Side Reactions: A notable byproduct is diethyl ethylphosphonate, which can form if the ethyl bromide generated during the reaction reacts with the triethyl phosphite starting material. In reactions involving dihaloalkanes, the formation of diphosphonate byproducts is also possible.[1]

  • Oxidation Products: Triethyl phosphite can be oxidized to triethyl phosphate, which has a higher boiling point and can complicate purification by distillation.[6]

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying this compound are vacuum distillation and silica (B1680970) gel column chromatography.[7][8] The choice between them depends on the scale of the reaction and the nature of the impurities. Often, a preliminary aqueous wash can help remove some water-soluble impurities before the main purification step.

Q4: Is there a risk of hydrolyzing the this compound product during an aqueous workup?

A4: Yes, phosphonate (B1237965) esters are susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding phosphonic acid.[9][10][11] It is advisable to use mild conditions, such as a wash with saturated sodium bicarbonate solution, keep the contact time brief, and perform the wash at a low temperature to minimize the risk of product loss.[12]

Q5: How can I monitor the progress of my purification?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of this compound from impurities.[4] Gas Chromatography (GC) can also be used to assess the purity of the final product.[13] For detailed structural confirmation and purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is highly recommended.[6][14]

Troubleshooting Guides

Vacuum Distillation
ProblemPossible Cause(s)Solution(s)
Difficulty Achieving/Maintaining Target Vacuum Leaks in the apparatus (joints, tubing).Inspect all connections for a proper seal. Ensure all joints are lightly greased and securely clamped.[15]
Inefficient vacuum pump.Check the pump oil level and clarity; change if necessary. Ensure the pump is adequately sized for your system.[15]
Bumping/Unstable Boiling Uneven heating.Use a heating mantle with a magnetic stirrer to ensure even heat distribution.[15]
Lack of boiling chips or stir bar.Always add new boiling chips or a stir bar to the flask before heating under vacuum.[15]
Vacuum applied too quickly.Apply the vacuum gradually to allow the mixture to degas smoothly.
Low Product Yield Product co-distilling with a lower-boiling impurity.Use a fractionating column to improve separation. Collect fractions and analyze their purity by TLC or GC.
Product decomposition at high temperatures.Ensure the vacuum is low enough to allow distillation at a lower temperature. Attempted distillation of similar compounds at atmospheric pressure can lead to decomposition.[16]
Incomplete transfer from the reaction flask.Ensure all the crude product is transferred to the distillation flask, using a small amount of a volatile solvent to rinse if necessary, and then removing the solvent before distillation.
Product is Contaminated with Triethyl Phosphite Boiling points are relatively close, especially under vacuum.Use a fractionating column and carefully monitor the head temperature during distillation. Collect a forerun that will contain most of the lower-boiling impurities.
Silica Gel Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor Separation of Product and Impurities (Overlapping Spots on TLC) Inappropriate eluent polarity.Optimize the solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (B1210297). Adjust the ratio to achieve a clear separation between the product and impurity spots (an ideal Rf for the product is 0.2-0.4).[17]
Column is overloaded.Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight for difficult separations).[17]
Product Elutes Too Quickly (High Rf) Eluent is too polar.Decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) content).[17]
Product Does Not Elute from the Column (Rf = 0) Eluent is not polar enough.Increase the eluent's polarity by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate content).[17]
Streaking or Tailing of Spots on TLC/Column Fractions Sample is too concentrated.Dilute the sample before loading it onto the column or TLC plate.
Acidic or basic impurities interacting strongly with the silica.Add a small amount of a modifier to the eluent. A few drops of triethylamine (B128534) can help with basic impurities, while a few drops of acetic acid can help with acidic ones.[17]
Compound is degrading on the silica gel.Deactivate the silica gel by adding a small percentage of triethylamine to the eluent system. Alternatively, consider using a different stationary phase like alumina.[18]

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound
PropertyValueReference(s)
Molecular Formula C₇H₁₅O₃P
Molecular Weight 178.17 g/mol
Boiling Point 46 °C / 0.35 mmHg
Refractive Index (n20/D) 1.4340
Density 1.022 g/mL
³¹P NMR Chemical Shift (CDCl₃) ~26-28 ppm[14]
Table 2: Recommended TLC Solvent Systems for this compound Purification
Solvent System (v/v)PolarityTypical Application
10-30% Ethyl Acetate in Hexanes Low to MediumGood for general purpose purification to separate the product from non-polar impurities and more polar byproducts.[19][20]
20-40% Diethyl Ether in Pentane Low to MediumAn alternative system that can offer different selectivity.[6]
5% Methanol in Dichloromethane Medium to HighUseful for eluting more polar impurities or if the product itself has a very low Rf in less polar systems.[16][20]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Transfer the crude reaction mixture to the distillation flask. Add a magnetic stir bar or fresh boiling chips.

  • Distillation: Begin stirring and gradually apply vacuum. Once the desired vacuum is reached, slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions, which may include unreacted allyl bromide and solvents.[5] As the temperature rises to the boiling point of this compound at the given pressure, change to a clean receiving flask to collect the purified product.

  • Analysis: Confirm the purity of the collected fractions using TLC, GC, or NMR.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Using TLC, determine an optimal solvent system that provides good separation of this compound from its impurities (ideal product Rf ≈ 0.3). A common starting point is 20% ethyl acetate in hexanes.[6][21]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes) and carefully pack the chromatography column. Equilibrate the column by running 2-3 column volumes of the chosen eluent through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks. Monitor the elution process using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Michaelis_Arbuzov_Reaction triethyl_phosphite Triethyl Phosphite phosphonium_salt Phosphonium Salt Intermediate triethyl_phosphite->phosphonium_salt SN2 Attack allyl_bromide Allyl Bromide allyl_bromide->phosphonium_salt deap This compound phosphonium_salt->deap Dealkylation ethyl_bromide Ethyl Bromide phosphonium_salt->ethyl_bromide

Caption: Michaelis-Arbuzov reaction pathway for the synthesis of this compound.

Purification_Workflow start Crude Reaction Mixture analysis Analyze by TLC/Crude NMR start->analysis wash Aqueous Wash (e.g., sat. NaHCO3) analysis->wash Water-soluble impurities present major_impurities Significant boiling point difference from product? analysis->major_impurities No water-soluble impurities or after wash distillation Vacuum Distillation end_product Pure this compound distillation->end_product chromatography Column Chromatography chromatography->end_product wash->analysis Re-analyze major_impurities->distillation Yes major_impurities->chromatography No polar_impurities Mainly polar/ionic impurities?

Caption: Decision workflow for choosing a purification strategy for this compound.

Side_Reactions triethyl_phosphite Triethyl Phosphite main_reaction Main Reaction (Michaelis-Arbuzov) triethyl_phosphite->main_reaction side_reaction_1 Side Reaction 1 triethyl_phosphite->side_reaction_1 side_reaction_2 Side Reaction 2 triethyl_phosphite->side_reaction_2 Oxidation allyl_bromide Allyl Bromide allyl_bromide->main_reaction deap This compound main_reaction->deap ethyl_bromide Ethyl Bromide (byproduct) main_reaction->ethyl_bromide side_product_1 Diethyl Ethylphosphonate side_product_2 Triethyl Phosphate ethyl_bromide->side_reaction_1 side_reaction_1->side_product_1 side_reaction_2->side_product_2

Caption: Common side reactions in the synthesis of this compound.

References

Common side reactions of Diethyl allylphosphonate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl allylphosphonate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organophosphorus compound widely used in organic synthesis.[1][2] Its key structural features, an allyl group and a phosphonate (B1237965) ester, allow it to serve as a valuable building block for complex molecules.[1] Primary applications include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: It is a key reagent for creating carbon-carbon double bonds, typically yielding E-alkenes with high stereoselectivity.[3][4][5]

  • Polymer Chemistry: It is used to synthesize phosphonated polymers that exhibit enhanced flame retardancy and thermal stability.[1][2]

  • Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate in the preparation of biologically active molecules, including potential neurological treatments and pesticides.[1][2]

Q2: What are the most common side reactions during the synthesis of this compound?

The most common synthesis route is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and an allyl halide. Potential side reactions include:

  • Di-phosphonation: If a dihalide is used as a precursor, a di-phosphonation process can occur, reducing the yield of the desired mono-phosphonate.[6]

  • Intramolecular Cyclization: Side reactions can lead to the formation of stable heterocyclic structures.[6]

  • Polymerization: The allyl group can polymerize at elevated temperatures. To mitigate this, a polymerization inhibitor like hydroquinone (B1673460) is often added during synthesis.[7]

Q3: What are the primary side reactions when using this compound in a Horner-Wadsworth-Emmons (HWE) reaction?

The HWE reaction is the most common application. Key challenges and side reactions include:

  • Poor Stereoselectivity: While the HWE reaction generally favors the formation of (E)-alkenes, obtaining a mixture of (E) and (Z)-isomers is a common issue.[3] This can be influenced by the base, solvent, and temperature.[8][9]

  • Incomplete Reaction: The reaction may stall at the intermediate β-hydroxy phosphonate stage, especially with weakly stabilized phosphonates, failing to eliminate and form the final alkene.[8]

  • Hydrolysis: The phosphonate ester can undergo hydrolysis to the corresponding phosphonic acid, particularly if aqueous workup conditions are acidic or basic.[10][11]

Q4: How can I purify crude this compound?

High purity is crucial for subsequent reactions. Common purification methods include:

  • Vacuum Distillation: Short-path distillation under vacuum is effective for purifying the product on a larger scale, yielding material of ≥98% purity.[12][13]

  • Flash Column Chromatography: For smaller scales or to obtain a highly pure analytical sample, flash chromatography on silica (B1680970) gel is recommended.[12][14]

Q5: What are the main safety precautions for handling this compound?

According to its safety data, this compound is a combustible liquid that can cause skin irritation, serious eye irritation, and respiratory irritation. Essential safety precautions include:

  • Personal Protective Equipment (PPE): Wear gloves, eye shields, and a suitable dust mask (e.g., type N95).

  • Ventilation: Use only in a well-ventilated area or under a fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

Troubleshooting Guides

Problem 1: Low yield in my Horner-Wadsworth-Emmons (HWE) reaction.

  • Possible Cause: Incomplete deprotonation of the this compound. The pKa of the α-proton is relatively high, requiring a sufficiently strong base.

  • Solution:

    • Ensure you are using a strong enough base, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS).[9][15]

    • Verify the quality of the base; NaH can be passivated by an oxide layer. Use fresh, high-quality base.

    • Allow sufficient time for the deprotonation to complete before adding the aldehyde or ketone. This typically involves stirring for 30-60 minutes.[8]

  • Possible Cause: Poor solvent choice.

  • Solution:

    • Use anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) which are effective for HWE reactions.[8][15] Ensure the solvent is thoroughly dried, as water will quench the carbanion.

  • Possible Cause: Reaction temperature is too low.

  • Solution:

    • While initial deprotonation and addition are often performed at low temperatures (e.g., 0 °C) to control selectivity, allowing the reaction to slowly warm to room temperature can be necessary to drive it to completion.[8][15] Monitor the reaction by TLC.

Problem 2: Poor stereoselectivity (high amount of Z-isomer) in my HWE reaction.

  • Possible Cause: Reaction conditions are not optimized for E-selectivity.

  • Solution: The stereochemical outcome of the HWE reaction is highly dependent on reaction conditions. To favor the (E)-alkene:

    • Counterion: Lithium and sodium bases (e.g., LiHMDS, NaH) generally give higher E-selectivity than potassium bases (e.g., KHMDS), which can favor the Z-isomer.[3][5]

    • Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can increase E-selectivity by allowing for equilibration of the intermediates.[3]

    • Aldehyde Structure: Increasing the steric bulk of the aldehyde can also favor the formation of the E-alkene.[3]

Problem 3: My HWE reaction is not proceeding to completion and seems stalled.

  • Possible Cause: The reaction is stalling at the β-hydroxy phosphonate intermediate, and the final elimination step is slow.[8]

  • Solution:

    • Increase Reaction Time or Temperature: Allowing the reaction to stir for a longer period (2-12 hours or more) at room temperature or gently heating it can promote the elimination step.[8]

    • Change the Base/Solvent: In some cases, the choice of base and solvent system can influence the rate of elimination.

Problem 4: My final product is contaminated with diethyl phosphonic acid.

  • Possible Cause: Unintentional hydrolysis of the phosphonate ester during the reaction or workup.[10]

  • Solution:

    • Ensure all reagents and solvents are anhydrous.

    • During the aqueous workup, avoid strongly acidic or basic conditions for prolonged periods. Use a saturated solution of ammonium (B1175870) chloride (NH₄Cl) for quenching instead of strong acids.

    • The resulting water-soluble phosphate (B84403) byproduct from the HWE reaction is typically removed by extraction.[4] Ensure thorough extraction to remove this and any hydrolyzed starting material.

Quantitative Data

Table 1: Influence of Catalysts and Conditions on this compound Synthesis Yield. Data summarized from a representative synthetic protocol.[7]

CatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)
NaIDiethylene glycol dimethyl ether140482.5
CuClDMF150585.6
KIDMAC160590.4
NaIDMSO170693.7

Table 2: Summary of Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction.

FactorCondition Favoring (E)-AlkeneCondition Favoring (Z)-AlkeneReference(s)
Phosphonate Structure Simple alkoxy groups (e.g., -OEt)Electron-withdrawing groups (e.g., -OCH₂CF₃)[5][16]
Base Counterion Li⁺, Na⁺K⁺ (often with a crown ether)[3][5][9]
Temperature Higher temperatures (e.g., 23 °C)Lower temperatures (e.g., -78 °C)[3]
Solvent Tetrahydrofuran (THF)Dichloromethane (with specific reagents)[8][9]

Experimental Protocols

Protocol: General Procedure for the Horner-Wadsworth-Emmons Olefination

This protocol describes a general method for the reaction of this compound with an aldehyde to form a 1,4-diene.

1. Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

  • Preparation: Flame-dry a round-bottomed flask equipped with a magnetic stir bar and a rubber septum under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous THF to the flask. To the stirred solvent, add sodium hydride (1.1 equivalents).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension.

  • Ylide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is often accompanied by the evolution of hydrogen gas.[8]

  • Carbonyl Addition: Cool the resulting solution back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[8]

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.[12][14]

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination P1 R-CH2-P(O)(OEt)2 Anion [R-CH-P(O)(OEt)2]⁻ Na⁺ P1->Anion - H⁺ Base Base (e.g., NaH) Anion2 [R-CH-P(O)(OEt)2]⁻ Aldehyde R'-CHO Betaine Betaine Intermediate Aldehyde->Betaine Betaine2 Betaine Anion2->Betaine Oxaphosphetane Oxaphosphetane Oxaphosphetane2 Oxaphosphetane Betaine2->Oxaphosphetane Alkene R-CH=CH-R' (E-alkene) Byproduct Na⁺ ⁻O-P(O)(OEt)2 Oxaphosphetane2->Alkene Oxaphosphetane2->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Troubleshooting_HWE Start HWE Reaction Issue Problem Low Yield or Poor Selectivity? Start->Problem LowYield Low Yield Problem->LowYield Low Yield PoorSelectivity Poor E/Z Selectivity Problem->PoorSelectivity Poor Selectivity CheckBase Check Base: - Strength (NaH, LDA) - Quality (Fresh) LowYield->CheckBase CheckBaseSelect Change Base: - Use Li⁺ or Na⁺ base for E-selectivity PoorSelectivity->CheckBaseSelect CheckSolvent Check Solvent: - Anhydrous? - Polar Aprotic (THF)? CheckBase->CheckSolvent CheckTemp Check Temp/Time: - Warm to RT? - Increase duration? CheckSolvent->CheckTemp SolutionYield Re-run with optimized conditions CheckTemp->SolutionYield CheckTempSelect Adjust Temperature: - Higher temp for E - Lower temp for Z CheckBaseSelect->CheckTempSelect CheckReagent Modify Phosphonate: - Use Still-Gennari for Z CheckTempSelect->CheckReagent SolutionSelect Re-run with stereocontrol conditions CheckReagent->SolutionSelect

Caption: Troubleshooting workflow for common HWE reaction issues.

HWE_Stereoselectivity_Factors Factors Influencing HWE Stereoselectivity cluster_E (E)-Alkene Favored cluster_Z (Z)-Alkene Favored E_Base Base: Li⁺, Na⁺ Outcome Stereochemical Outcome E_Base->Outcome E_Temp Temp: Higher (e.g., 23°C) E_Temp->Outcome E_Phosphonate Phosphonate: Simple -OR E_Phosphonate->Outcome Z_Base Base: K⁺ + Crown Ether Z_Base->Outcome Z_Temp Temp: Lower (e.g., -78°C) Z_Temp->Outcome Z_Phosphonate Phosphonate: e⁻ withdrawing (Still-Gennari) Z_Phosphonate->Outcome Conditions Reaction Conditions Conditions->E_Base Conditions->E_Temp Conditions->E_Phosphonate Conditions->Z_Base Conditions->Z_Temp Conditions->Z_Phosphonate

Caption: Influence of reaction conditions on HWE stereoselectivity.

References

Technical Support Center: Optimizing Horner-Wadsworth-Emmons Reactions with Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction utilizing diethyl allylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this versatile olefination reaction.

Frequently Asked Questions (FAQs)

Q1: My HWE reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the HWE reaction with this compound can stem from several factors. A primary consideration is incomplete deprotonation of the phosphonate (B1237965). Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), in a strictly anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[1] Moisture in the reaction can quench the phosphonate carbanion, significantly reducing the yield.

Another common issue is the low reactivity of the carbonyl compound, particularly with sterically hindered ketones.[2] For such substrates, increasing the reaction temperature or extending the reaction time may be necessary. Additionally, the purity of your reagents is crucial. This compound can degrade over time, so using a freshly purified batch is recommended. Finally, consider potential side reactions such as aldol (B89426) condensation of the aldehyde starting material, which can be minimized by adding the aldehyde slowly to the pre-formed phosphonate carbanion.[1]

Q2: I am observing a mixture of E and Z isomers in my product. How can I control the stereoselectivity of the reaction?

A2: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4] To enhance E-selectivity, several factors can be adjusted. The choice of base cation has a significant impact, with lithium and sodium bases typically providing higher E-selectivity than potassium bases.[3] Running the reaction at a higher temperature (e.g., room temperature instead of -78 °C) can also promote the formation of the E-isomer by allowing for equilibration of the intermediates.[3][5]

Conversely, achieving high (Z)-selectivity with this compound is more challenging. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and a potassium base like KHMDS with 18-crown-6, is the standard method for obtaining Z-alkenes.[3][6] While not directly applicable to this compound, understanding this principle can guide efforts to favor the kinetic, less stable Z-product, for example, by using a potassium base at low temperatures.

Q3: Are there any specific side reactions to be aware of when using this compound?

A3: Yes, the allylic nature of this compound introduces the possibility of isomerization of the double bond under basic conditions. It has been observed that allylic phosphonates can undergo rapid equilibration to a mixture of geometric isomers upon treatment with a base. This can lead to a loss of stereochemical integrity if the starting phosphonate is isomerically pure.

Another potential side reaction is a[7][8]-proton shift, which could lead to the formation of a vinylogous ylide. While less common, this could result in unexpected products. To minimize these side reactions, it is crucial to control the reaction conditions carefully, particularly the choice of base and the temperature. Using the mildest effective base and the lowest practical temperature can help to suppress these unwanted pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of the phosphonate.Use a stronger base (e.g., NaH, n-BuLi). Ensure strictly anhydrous reaction conditions.
Low reactivity of the carbonyl compound (especially ketones).Increase reaction temperature and/or reaction time.
Impure this compound.Purify the phosphonate by distillation before use.
Poor E/Z Selectivity Suboptimal base cation.For higher E-selectivity, use lithium or sodium bases (e.g., n-BuLi, NaH).[3]
Reaction temperature is too low for E-isomer formation.Increase the reaction temperature to allow for thermodynamic equilibration.[3][5]
Desire for Z-isomer.This is challenging with this compound. Consider using a potassium base (e.g., KHMDS) at low temperatures to favor the kinetic product. For high Z-selectivity, a Still-Gennari type phosphonate is generally required.[3][6]
Formation of Unexpected Byproducts Aldol condensation of the aldehyde.Add the aldehyde dropwise to the pre-formed phosphonate carbanion solution.[1]
Isomerization of the allylic double bond in the phosphonate.Use the mildest effective base and the lowest practical temperature. Consider a two-step procedure where the β-hydroxyphosphonate is isolated first and then eliminated under different conditions.

Quantitative Data on Reaction Conditions

While specific quantitative data for this compound is dispersed throughout the literature, the following table summarizes general trends observed for the HWE reaction with various aldehydes and phosphonates, which can serve as a guide for optimization.

Aldehyde Phosphonate Reagent Base Solvent Conditions Product (Yield) E/Z Ratio
BenzaldehydeTriethyl phosphonoacetateNaHTHF0 °C to rt, 2 hEthyl cinnamate (B1238496) (95%)>98:2
4-ChlorobenzaldehydeMethyl (dimethoxyphosphoryl)acetateNaHDMErt, 12 hMethyl 4-chlorocinnamate (92%)>95:5
CyclohexanecarboxaldehydeTriethyl phosphonoacetateNaHTHFrt, 3 hEthyl cyclohexylideneacetate (88%)>95:5
OctanalTriethyl phosphonoacetateNaHTHF0 °C to rtEthyl dec-2-enoate (85%)90:10
p-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS/18-crown-6THF-78 °CMethyl 4-methylcinnamate2:98

This table is a compilation of representative data and should be used as a general guide. Optimal conditions will vary depending on the specific substrates.[7]

Experimental Protocols

Protocol 1: General Procedure for (E)-Alkene Synthesis with an Aromatic Aldehyde

This protocol is a starting point for the reaction of this compound with an aromatic aldehyde to favor the formation of the (E)-diene.

Materials:

  • This compound

  • Aromatic aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Reaction with the Aldehyde:

    • Cool the ylide solution to 0 °C.

    • Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Modified Conditions for Base-Sensitive Aldehydes (Masamune-Roush Conditions)

This protocol is adapted for aldehydes that may be sensitive to strong bases like NaH.[1]

Materials:

  • This compound

  • Base-sensitive aldehyde

  • Lithium chloride (LiCl), flame-dried

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (B52724) (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Solvents for extraction and chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add LiCl (1.5 equivalents).

    • Add anhydrous acetonitrile and stir to form a suspension.

    • Add the aldehyde (1.0 equivalent) followed by this compound (1.2 equivalents).

    • Add DBU (1.5 equivalents) dropwise to the vigorously stirred mixture at room temperature.

  • Reaction Progression:

    • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Add water to dissolve any salts and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Troubleshooting

General Experimental Workflow

HWE_Workflow cluster_prep Ylide Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_base Add Base (e.g., NaH) to Anhydrous Solvent start->add_base add_phosphonate Add this compound add_base->add_phosphonate stir Stir to Form Ylide add_phosphonate->stir add_aldehyde Add Aldehyde/Ketone stir->add_aldehyde react React (Monitor by TLC) add_aldehyde->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify end Final Product purify->end Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Purify/Dry Reagents check_reagents->reagents_bad No check_deprotonation Incomplete Deprotonation? reagents_ok->check_deprotonation deprotonation_ok Deprotonation Complete check_deprotonation->deprotonation_ok No deprotonation_bad Use Stronger Base / Longer Time check_deprotonation->deprotonation_bad Yes check_carbonyl Low Carbonyl Reactivity? deprotonation_ok->check_carbonyl carbonyl_ok Carbonyl is Reactive check_carbonyl->carbonyl_ok No carbonyl_bad Increase Temperature / Time check_carbonyl->carbonyl_bad Yes check_side_reactions Side Reactions? carbonyl_ok->check_side_reactions side_reactions_no Re-evaluate Stoichiometry check_side_reactions->side_reactions_no No side_reactions_yes Modify Conditions (e.g., slow addition) check_side_reactions->side_reactions_yes Yes Stereoselectivity_Decision start Desired Stereoisomer? e_isomer Target: (E)-Isomer start->e_isomer E z_isomer Target: (Z)-Isomer start->z_isomer Z use_li_na_base Use Li or Na Base (e.g., n-BuLi, NaH) e_isomer->use_li_na_base use_k_base Use K Base (e.g., KHMDS) z_isomer->use_k_base increase_temp Increase Reaction Temperature use_li_na_base->increase_temp decrease_temp Decrease Reaction Temperature (-78 °C) use_k_base->decrease_temp still_gennari Consider Still-Gennari Modification for High Z-selectivity decrease_temp->still_gennari

References

Technical Support Center: Troubleshooting the Reactivity of Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl Allylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during its use in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you overcome challenges related to its reactivity.

Frequently Asked Questions (FAQs)

Q1: My Horner-Wadsworth-Emmons (HWE) reaction using this compound is giving a low yield. What are the common causes and how can I improve it?

Low yields in Horner-Wadsworth-Emmons reactions with this compound can often be attributed to several factors, including suboptimal base selection, inappropriate reaction conditions, and the inherent reactivity of the phosphonate (B1237965) and the carbonyl compound.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical for efficient deprotonation of the phosphonate. The pKa of this compound is higher than that of more stabilized phosphonates (like those with an adjacent ester group), thus requiring a sufficiently strong base.

    • Mild Bases (e.g., DBU, K₂CO₃): These may be insufficient for complete deprotonation, leading to low conversion. Consider using a stronger base.

    • Strong Bases (e.g., NaH, n-BuLi, KHMDS): These are generally more effective. However, very strong bases can sometimes lead to side reactions if not handled correctly.[1]

  • Reaction Temperature: Temperature plays a significant role in the HWE reaction.

    • Low Temperatures (-78 °C): Often used to control selectivity and minimize side reactions, but may lead to slower reaction rates.

    • Room Temperature or Elevated Temperatures: Can increase the reaction rate but may also promote side reactions or decomposition.[2] A systematic study on a related system showed that higher temperatures (23 °C vs. -78 °C) can favor (E)-alkene formation.[2]

  • Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates. Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.[3]

  • Purity of Reagents: Ensure that the this compound, aldehyde/ketone, and solvent are pure and anhydrous. Water can quench the phosphonate carbanion.

  • Steric Hindrance: Highly substituted aldehydes or ketones may react slower due to steric hindrance.[1]

Troubleshooting Guide: Low Reactivity in the Horner-Wadsworth-Emmons Reaction

This guide provides a systematic approach to diagnosing and resolving low reactivity issues with this compound in the HWE reaction.

// Nodes Start [label="Low Yield in HWE Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Evaluate Base Strength", fillcolor="#FBBC05", fontcolor="#202124"]; Weak_Base [label="Base too weak?\n(e.g., DBU, K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Strong_Base [label="Use Stronger Base\n(e.g., NaH, n-BuLi, KHMDS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Conditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Temp_Low [label="Temperature too low?", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Temp [label="Gradually Increase Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Impure [label="Reagents or solvent wet/impure?", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify/Dry Reagents & Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Sterics [label="Assess Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; Hindered [label="Sterically hindered substrate?", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Optimize reaction time/temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Base; Check_Base -> Weak_Base [label="If yes"]; Weak_Base -> Strong_Base; Strong_Base -> Success; Check_Base -> Check_Conditions [label="If no"]; Check_Conditions -> Temp_Low [label="If yes"]; Temp_Low -> Increase_Temp; Increase_Temp -> Success; Check_Conditions -> Check_Purity [label="If no"]; Check_Purity -> Impure [label="If yes"]; Impure -> Purify; Purify -> Success; Check_Purity -> Check_Sterics [label="If no"]; Check_Sterics -> Hindered [label="If yes"]; Hindered -> Optimize; Optimize -> Success; } .dot

Caption: A logical workflow for troubleshooting low yields in the Horner-Wadsworth-Emmons reaction with this compound.

Q2: I am preparing this compound via the Michaelis-Arbuzov reaction and getting a low yield. What are the key parameters to optimize?

The Michaelis-Arbuzov reaction is a common method for synthesizing this compound from an allyl halide and triethyl phosphite (B83602).[4] Low yields can result from incomplete reaction, side reactions, or difficult purification.

Optimization Strategies:

  • Reaction Temperature: This reaction typically requires elevated temperatures, often in the range of 130-170°C, to proceed at a reasonable rate.[5] However, excessively high temperatures can lead to decomposition or side reactions. A systematic approach to optimizing the temperature is recommended.

  • Catalysis: The use of Lewis acid catalysts such as zinc iodide (ZnI₂) can significantly lower the required reaction temperature and improve yields.[6][7] For instance, a zinc-mediated reaction can proceed at 66°C, a significant improvement over the high temperatures of the uncatalyzed reaction.[6]

  • Removal of Byproducts: The reaction generates an ethyl halide as a byproduct. This can potentially react with the triethyl phosphite starting material. Using a trialkyl phosphite that generates a low-boiling byproduct allows for its removal by distillation during the reaction, driving the equilibrium towards the product.[8]

  • Purity of Starting Materials: As with most organic reactions, the purity of the allyl halide and triethyl phosphite is crucial for obtaining a good yield and minimizing side products.

Data on Reaction Conditions and Yields

The following tables summarize quantitative data for reactions involving phosphonates, providing a baseline for optimization.

Table 1: Effect of Base and Temperature on Horner-Wadsworth-Emmons Reaction Yield

AldehydePhosphonate ReagentBaseSolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaHTHF0 to rt295>98:2[9]
4-ChlorobenzaldehydeDiethyl (4-chlorobenzyl)phosphonateKHMDSTHF-7818510:90[9]
Generic AldehydeDiethyl (bromomethyl)phosphonateDBU/LiClAcetonitrile-15 to rt1-12Moderate-[1]
AldehydeAllyl phosphonaten-BuLiTHF-78 to rt12--[10]

Table 2: Optimization of the Michaelis-Arbuzov Reaction for Phosphonate Synthesis

Alkyl HalidePhosphiteCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Allyl ChlorideTriethyl phosphiteCuClDMF150585.6[5]
Allyl ChlorideTriethyl phosphiteKIDMAC1605-[5]
Benzyl (B1604629) BromideTriethyl phosphiteNoneNeat150-1602-4-[8]
Benzyl BromideTriethyl phosphiteZnBr₂ (20)Dichloromethane (B109758)Room Temp193[8]
Benzyl AlcoholTriethyl phosphiteZnI₂ (1.2 equiv)THF751670[6]

Experimental Protocols

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the base (1.1 equivalents) dropwise. Common bases include NaH, n-BuLi, or KHMDS.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve this compound\nin Anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to Desired Temperature\n(e.g., -78°C or 0°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Base [label="Add Base Dropwise\n(e.g., NaH, n-BuLi)", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir for 30-60 min\n(Carbanion Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Carbonyl [label="Add Aldehyde/Ketone Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench with aq. NH4Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract with Organic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Dry, Concentrate, and Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve; Dissolve -> Cool; Cool -> Add_Base; Add_Base -> Stir; Stir -> Add_Carbonyl; Add_Carbonyl -> Monitor; Monitor -> Quench; Quench -> Extract; Extract -> Purify; Purify -> End; } .dot

Caption: A step-by-step experimental workflow for a typical Horner-Wadsworth-Emmons reaction.

Protocol 2: Catalytic Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate

This protocol demonstrates a milder, catalyzed version of the reaction.[8]

  • To a solution of benzyl bromide (1 mmol) in dichloromethane (5 mL), add triethyl phosphite (1.2 mmol).

  • Add zinc bromide (ZnBr₂) (0.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure diethyl benzylphosphonate.

// Nodes Reactants [label="{Triethyl Phosphite |+ Allyl Halide}", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Attack [label="SN2 Attack", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Phosphonium Salt Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dealkylation [label="Dealkylation\n(SN2)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="{this compound |+ Ethyl Halide}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> SN2_Attack; SN2_Attack -> Intermediate; Intermediate -> Dealkylation; Dealkylation -> Products; } .dot

Caption: Simplified mechanism of the Michaelis-Arbuzov reaction.

For further assistance, please consult the safety data sheet (SDS) for this compound and relevant literature for your specific application.

References

Technical Support Center: Purification of Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Diethyl allylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Michaelis-Arbuzov reaction?

A1: The most common impurities include unreacted starting materials and potential byproducts from side reactions. These are typically:

  • Triethyl phosphite (B83602): An excess of this reactant is often used to drive the reaction to completion.

  • Allyl halide (e.g., Allyl bromide): This is the other reactant in the Michaelis-Arbuzov synthesis.

  • Ethyl allylphosphonic acid: This can form if the this compound product is partially hydrolyzed during the reaction workup or purification.[1]

  • Solvent residues: Depending on the reaction conditions, solvents used in the synthesis or workup may be present.

Q2: I have a limited quantity of crude product. Which purification method is most suitable?

A2: For small-scale purification, column chromatography is generally preferred. It offers excellent separation of compounds with different polarities and avoids potential thermal decomposition that can occur during distillation.

Q3: Is it possible to purify this compound without using column chromatography?

A3: Yes, for larger quantities of thermally stable product, fractional distillation under reduced pressure is an effective and scalable purification method.[2] This technique separates compounds based on differences in their boiling points.

Q4: My final product appears cloudy. What could be the cause?

A4: Cloudiness often indicates the presence of moisture or insoluble impurities. Ensure all your glassware is thoroughly dried before use and consider washing the crude product with brine (saturated NaCl solution) during the workup to remove water. If the issue persists, filtering the product through a syringe filter (e.g., 0.45 µm PTFE) may help.

Q5: How can I confirm the purity of my final this compound product?

A5: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Can confirm the structure of the desired product and detect impurities. The ³¹P NMR spectrum is particularly useful for phosphorus-containing compounds.[3]

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A pure compound should ideally show a single spot.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation between this compound and an impurity.

Possible CauseTroubleshooting Step
Close Boiling Points The boiling points of the product and impurity are too similar for effective separation with a standard distillation setup.
Solution - Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[4]- Optimize the distillation pressure. A lower pressure will decrease the boiling points and may enhance the boiling point difference between the components.
Distillation Rate Too Fast A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.[2]
Solution - Reduce the heating rate to ensure a slow and steady collection of the distillate (ideally 1-2 drops per second).- Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[2]

Problem: The product is decomposing in the distillation flask.

Possible CauseTroubleshooting Step
High Temperature The distillation is being conducted at a temperature that causes the product to decompose.
Solution - Perform the distillation under a higher vacuum (lower pressure) to reduce the boiling point of the this compound.[5]
Column Chromatography

Problem: The product is not eluting from the column.

Possible CauseTroubleshooting Step
Solvent System is Not Polar Enough The eluent does not have sufficient polarity to displace the polar this compound from the silica (B1680970) gel.
Solution - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate.[6]

Problem: The product is co-eluting with an impurity.

Possible CauseTroubleshooting Step
Similar Polarity The product and the impurity have very similar polarities, making them difficult to separate with the current solvent system.
Solution - Try a different solvent system with different selectivity. For instance, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system.[7]- Use a finer mesh silica gel for the column packing to improve resolution.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₁₅O₃P178.1746 °C @ 0.35 mmHg[8]
Triethyl phosphiteC₆H₁₅O₃P166.16156-158 °C @ 760 mmHg[9][10][11]
Allyl bromideC₃H₅Br120.9870-71 °C @ 760 mmHg
Ethyl allylphosphonic acidC₅H₁₁O₃P150.11Non-volatile (salt)

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest Suited For
Fractional Distillation - Highly scalable for large quantities.- Can yield very pure product if boiling points differ sufficiently.- Requires the product to be thermally stable.- Less effective for compounds with very close boiling points.- Large-scale purification (> 5 g).- Thermally stable products.
Column Chromatography - Excellent separation for compounds with different polarities.- Suitable for thermally sensitive compounds.- Applicable to small-scale purifications.- Can be time-consuming.- Requires larger volumes of solvent.- Less practical for very large-scale industrial processes.- Small to medium-scale purification.- Purification of thermally sensitive compounds.- When distillation fails to provide adequate separation.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short path distillation head, and a receiving flask. Use a magnetic stirrer and a heating mantle. Ensure all glassware is dry.

  • Crude Material: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection:

    • Collect any low-boiling fractions, which may include residual allyl bromide or solvent.

    • Carefully monitor the temperature at the distillation head. As the temperature approaches the boiling point of this compound at the applied pressure, change to a clean receiving flask.

    • Collect the fraction corresponding to pure this compound. The boiling point should remain constant during the collection of a pure fraction.[2]

  • Analysis: Confirm the purity of the collected fractions using TLC, GC-MS, or NMR.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine a suitable solvent system for separation using Thin-Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.[12]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Michaelis_Arbuzov_Reaction triethyl_phosphite Triethyl Phosphite P(OEt)₃ intermediate Phosphonium Salt [CH₂=CHCH₂P(OEt)₃]⁺X⁻ triethyl_phosphite->intermediate Nucleophilic Attack allyl_halide Allyl Halide CH₂=CHCH₂X allyl_halide->intermediate product This compound CH₂=CHCH₂P(O)(OEt)₂ intermediate->product Arbuzov Rearrangement byproduct Ethyl Halide EtX intermediate->byproduct

Caption: Michaelis-Arbuzov reaction mechanism for this compound synthesis.

Purification_Workflow crude_product Crude Diethyl Allylphosphonate workup Aqueous Workup (e.g., wash with NaHCO₃, brine) crude_product->workup drying Drying (e.g., over MgSO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification_choice Choice of Purification concentration->purification_choice distillation Fractional Distillation (Reduced Pressure) purification_choice->distillation Large Scale / Thermally Stable chromatography Column Chromatography purification_choice->chromatography Small Scale / Thermally Sensitive pure_product Pure Diethyl Allylphosphonate distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR, TLC) pure_product->analysis

Caption: General workflow for the purification of this compound.

References

Diethyl allylphosphonate decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with diethyl allylphosphonate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to its decomposition and to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (DEAP) is an organophosphorus compound with the chemical formula C₇H₁₅O₃P.[1][2][3][4] It serves as a versatile synthetic intermediate in various chemical reactions.[2] Its applications include the synthesis of flame retardants, agrochemicals, and as a building block in pharmaceutical development.[3]

Q2: What are the main decomposition pathways for this compound?

A2: The primary decomposition pathways for this compound are hydrolysis, unwanted polymerization of the allyl group, and thermal decomposition. The presence of moisture, elevated temperatures, and exposure to light or incompatible substances can accelerate these degradation processes.

Q3: How can I prevent the unwanted polymerization of this compound?

A3: Unwanted polymerization is a significant concern due to the reactive allyl group. To prevent this, it is crucial to store this compound with a polymerization inhibitor. Hydroquinone or its monomethyl ether (MEHQ) are commonly used for this purpose.[5] It is also recommended to store the compound at a cool temperature, typically between 2-8°C, and away from initiators of polymerization such as light and heat.[6]

Q4: What are the signs of this compound decomposition?

A4: Visual indicators of decomposition can include a change in color from colorless to yellow or brown, an increase in viscosity, or the formation of a precipitate. Chemical changes can be detected by a shift in pH of aqueous solutions or by analytical techniques such as NMR or GC-MS, which can reveal the presence of degradation products.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[6] The storage area should be protected from light and heat. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yields
Symptom Possible Cause Troubleshooting/Prevention
Reaction fails to proceed or gives low yield of the desired product.Decomposition of this compound: The reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active compound.1. Verify Reagent Quality: Before use, check for any visual signs of degradation (color change, increased viscosity). 2. Analytical Confirmation: If in doubt, analyze the starting material using ¹H NMR or ³¹P NMR to confirm its purity and integrity. 3. Fresh Reagent: Use a fresh bottle of this compound or purify the existing stock by vacuum distillation if appropriate. 4. Proper Storage: Always store this compound at 2-8°C, protected from light and moisture.
Formation of a viscous, insoluble material in the reaction mixture.Polymerization: The reaction conditions (e.g., elevated temperature, presence of radical initiators) may have triggered the polymerization of this compound.1. Lower Reaction Temperature: If the reaction protocol allows, perform the reaction at a lower temperature. 2. Use of Inhibitors: Add a small amount of a polymerization inhibitor, such as hydroquinone, to the reaction mixture. 3. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (nitrogen or argon) to minimize radical formation.
Presence of unexpected byproducts containing a hydroxyl group or a phosphonic acid moiety.Hydrolysis: The reagent or reaction mixture may have been exposed to moisture, leading to hydrolysis of the phosphonate (B1237965) ester.1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. Control pH: If aqueous workups are necessary, use buffered solutions to control the pH and minimize hydrolysis.
Issue 2: Inconsistent Analytical Results
Symptom Possible Cause Troubleshooting/Prevention
Broad or unexpected peaks in NMR spectra.Degradation Products: The presence of hydrolysis or polymerization products can lead to a complex and difficult-to-interpret NMR spectrum.[7]1. Sample Preparation: Ensure the NMR sample is prepared in a dry deuterated solvent. 2. Reference Spectra: Compare the obtained spectrum with a reference spectrum of pure this compound. 3. Purification: Purify the sample before analysis if degradation is suspected.
Multiple peaks in GC-MS analysis that are not attributable to the desired product.Thermal Decomposition in Injector: this compound may decompose at the high temperatures of the GC injector port.1. Lower Injector Temperature: Optimize the GC method by using the lowest possible injector temperature that still allows for efficient volatilization. 2. Derivatization: For the analysis of hydrolysis products (phosphonic acids), derivatization to more volatile esters may be necessary.[1]

Quantitative Data Summary

Table 1: Typical Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular Formula C₇H₁₅O₃P
Molecular Weight 178.17 g/mol
Boiling Point 46 °C at 0.35 mmHg
Density 1.022 g/mL
Refractive Index (n20/D) 1.4340
¹H NMR (CDCl₃, ppm) δ ~5.8 (m, 1H, -CH=), ~5.1 (m, 2H, =CH₂), ~4.1 (quintet, 4H, -OCH₂-), ~2.6 (d, 2H, P-CH₂-), ~1.3 (t, 6H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ ~131 (d), ~118 (d), ~62 (d), ~32 (d), ~16 (d)
³¹P NMR (CDCl₃, ppm) δ ~25-27

Table 2: General Hydrolysis Rate Trends of Dialkyl Phosphonates

Condition Relative Rate of Hydrolysis Notes
Acidic (e.g., HCl) Moderate to FastRate is dependent on acid concentration and temperature.[8]
Neutral (pH 7) SlowGenerally stable over short periods.
Basic (e.g., NaOH) FastThe rate increases with increasing hydroxide (B78521) ion concentration.[9]

Experimental Protocols

Protocol 1: Monitoring this compound Stability by ³¹P NMR Spectroscopy

This protocol outlines a general procedure for monitoring the hydrolysis of this compound.

Objective: To qualitatively or semi-quantitatively assess the extent of hydrolysis over time.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, or a mixture of an organic deuterated solvent and a buffer)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable deuterated solvent.

  • At time zero, add the desired amount of water or buffer solution to initiate hydrolysis.

  • Immediately acquire a ³¹P NMR spectrum. This will serve as the baseline.

  • The ³¹P NMR spectrum of pure this compound should show a single peak around 25-27 ppm.

  • As hydrolysis proceeds, a new peak corresponding to the hydrolyzed species (ethyl allylphosphonic acid and subsequently allylphosphonic acid) will appear at a different chemical shift.

  • Acquire subsequent ³¹P NMR spectra at regular time intervals.

  • The relative integrals of the peaks for this compound and its hydrolysis products can be used to monitor the progress of the decomposition.[10]

Protocol 2: Detection of Degradation Products by GC-MS

This protocol provides a general method for the analysis of this compound and potential volatile degradation products.

Objective: To identify and semi-quantify volatile components in a sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., a mid-polarity column like a DB-5ms or equivalent)

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • Set up the GC-MS method. A typical starting point for the oven temperature program would be an initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 10-20°C per minute to a final temperature of 250-280°C.

  • Set the injector temperature. To minimize on-column decomposition, start with a lower temperature (e.g., 200°C) and optimize as needed.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of approximately m/z 40-400.

  • Inject the sample and acquire the data.

  • Analyze the resulting chromatogram and mass spectra. The peak corresponding to this compound should be identifiable by its retention time and mass spectrum.

  • Search the mass spectra of any additional peaks against a mass spectral library to tentatively identify degradation products.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization cluster_thermal Thermal Decomposition DEAP This compound Hydrolysis_Intermediate Ethyl Allylphosphonic Acid DEAP->Hydrolysis_Intermediate + H₂O - EtOH Ethanol Ethanol Polymer Poly(this compound) DEAP->Polymer Heat, Light, or Radical Initiator Thermal_Products Phosphorus Oxides, Hydrocarbons DEAP->Thermal_Products High Temperature Hydrolysis_Product Allylphosphonic Acid Hydrolysis_Intermediate->Hydrolysis_Product + H₂O - EtOH

Caption: Major decomposition pathways of this compound.

ExperimentalWorkflow cluster_analytical Analytical Methods start Sample of This compound visual_inspection Visual Inspection (Color, Viscosity) start->visual_inspection decision Is Decomposition Suspected? visual_inspection->decision analytical_testing Analytical Testing analytical_testing->decision nmr NMR Spectroscopy (¹H, ³¹P) analytical_testing->nmr gcms GC-MS analytical_testing->gcms proceed Proceed with Experiment decision->proceed No troubleshoot Troubleshoot: - Purify Sample - Use Fresh Reagent decision->troubleshoot Yes troubleshoot->start Re-evaluate

Caption: Troubleshooting workflow for assessing this compound stability.

References

Technical Support Center: Scaling Up the Synthesis of Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory-scale synthesis of Diethyl Allylphosphonate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist you in your synthesis efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and an allyl halide.

Problem Possible Causes Solutions
Low or No Product Yield 1. Inactive Allyl Halide: The reactivity of allyl halides follows the trend Allyl Iodide > Allyl Bromide > Allyl Chloride. Allyl chloride often requires higher temperatures or the use of a catalyst. 2. Low Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate. 3. Impure Reagents: Moisture or other impurities in the triethyl phosphite or allyl halide can interfere with the reaction. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Choice of Halide: If using allyl chloride, consider switching to allyl bromide for a more facile reaction. If allyl chloride must be used, the addition of a catalyst such as NaI or KI can improve the reaction rate. 2. Optimize Temperature: For the reaction with allyl bromide, a temperature of around 70-80°C is typically sufficient.[1] For allyl chloride, temperatures in the range of 130-170°C may be necessary, often in a high-boiling point solvent.[2] 3. Reagent Purity: Ensure that triethyl phosphite is freshly distilled and the allyl halide is pure. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the product.[1]
Formation of Significant By-products 1. Unreacted Starting Materials: Incomplete reaction will leave triethyl phosphite and allyl halide in the crude product. 2. Side Reactions: The ethyl halide formed as a by-product can react with triethyl phosphite to form diethyl ethylphosphonate. At higher temperatures, elimination reactions can also occur. 3. Polymerization: The allyl group is susceptible to polymerization, especially at higher temperatures.1. Drive Reaction to Completion: Use a slight excess of the allyl halide to ensure full conversion of the triethyl phosphite. Monitor the reaction by TLC to determine the endpoint. 2. Control Reaction Conditions: Use the lowest effective temperature to minimize side reactions. The ethyl halide by-product is volatile and can be removed by distillation if the reaction is run at a sufficiently high temperature. 3. Use a Polymerization Inhibitor: For higher temperature reactions, the addition of a small amount of a polymerization inhibitor, such as hydroquinone, can be beneficial.[2]
Difficult Purification 1. Similar Boiling Points: The boiling point of the desired product, this compound, may be close to that of unreacted triethyl phosphite or other high-boiling impurities. 2. Product Decomposition: The product may be sensitive to high temperatures during distillation.1. Fractional Distillation: Use a fractional distillation setup for better separation of components with close boiling points. Vacuum distillation is recommended to lower the boiling points and reduce the risk of thermal decomposition. 2. Column Chromatography: If distillation is ineffective, column chromatography on silica (B1680970) gel can be used for purification. A solvent system such as ethyl acetate/hexanes is often effective.
Product Discoloration 1. Impurities: Trace impurities can cause the product to appear yellow or brown. 2. Thermal Decomposition: Overheating during the reaction or purification can lead to decomposition and discoloration.1. Thorough Purification: Ensure all starting materials and by-products are removed through careful distillation or chromatography. 2. Temperature Control: Avoid excessive temperatures during the reaction and distillation. Use the lowest possible temperature that allows for a reasonable reaction rate and efficient distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in the lab?

A1: The most widely used method is the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with an allyl halide, typically allyl bromide.[1][3] This reaction is generally high-yielding and straightforward to perform on a laboratory scale.

Q2: Which allyl halide should I use: allyl chloride, allyl bromide, or allyl iodide?

A2: The reactivity of the allyl halide is a critical factor. The general order of reactivity is allyl iodide > allyl bromide > allyl chloride. Allyl bromide is a good balance of reactivity and cost for most lab-scale preparations.[1] Allyl chloride is less reactive and may require higher temperatures and the use of a catalyst, such as sodium or potassium iodide, to achieve a good reaction rate.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1] You can spot the reaction mixture alongside the starting materials (triethyl phosphite and allyl halide) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the reaction's progress. A typical eluent system for TLC analysis is a mixture of chloroform (B151607) and methanol.[1]

Q4: What are the key parameters to control for a successful scale-up?

A4: For a successful scale-up, careful control of temperature is crucial to avoid side reactions and potential polymerization. Efficient stirring is also important to ensure homogeneous mixing of the reactants. When scaling up, the exothermic nature of the reaction should be considered, and appropriate cooling should be available to manage the heat generated.

Q5: What is the best way to purify the crude this compound?

A5: The most common purification method is fractional distillation under reduced pressure. This allows for the separation of the product from unreacted starting materials and lower-boiling by-products at a temperature that minimizes the risk of thermal decomposition. For smaller scales or when high purity is required, column chromatography on silica gel can also be an effective purification method.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Allyl Halide Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Allyl BromideNoneNeat71398[1]
Allyl ChlorideKIDMAC160590.4[2]
Allyl ChlorideNaIDMSO170693.7[2]
Allyl ChlorideCuClDMF150585.6[2]

Note: DMAC = N,N-dimethylacetamide; DMSO = Dimethyl sulfoxide; DMF = N,N-dimethylformamide.

Experimental Protocols

Protocol 1: Synthesis of this compound from Allyl Bromide

This protocol is adapted from a literature procedure with a reported high yield.[1]

Materials:

  • Triethyl phosphite (freshly distilled)

  • Allyl bromide

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottomed flask with a reflux condenser under an inert atmosphere.

  • To the flask, add freshly distilled triethyl phosphite (1.0 eq).

  • With stirring, add allyl bromide (1.1 eq).

  • Heat the reaction mixture to 71°C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by TLC until the triethyl phosphite is consumed.

  • After the reaction is complete, arrange the apparatus for distillation.

  • Distill off the excess allyl bromide and the ethyl bromide by-product.

  • Purify the remaining crude product by vacuum distillation to obtain this compound as a colorless oil.

Protocol 2: Catalytic Synthesis of this compound from Allyl Chloride

This protocol is based on a patented method for synthesis using allyl chloride and a catalyst.[2]

Materials:

  • Triethyl phosphite

  • Allyl chloride

  • Potassium Iodide (KI)

  • N,N-dimethylacetamide (DMAC)

  • Hydroquinone (polymerization inhibitor)

  • Reaction flask with a mechanical stirrer, thermometer, and addition funnel

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a reaction flask under an inert atmosphere, add triethyl phosphite (1.0 eq), DMAC, KI (catalytic amount), and a trace amount of hydroquinone.

  • Heat the mixture to 130°C with stirring.

  • Slowly add allyl chloride (1.8 eq) via an addition funnel over 6 hours, maintaining the temperature at 130°C.

  • After the addition is complete, increase the temperature to 160°C and maintain for 5 hours.

  • Cool the reaction mixture and arrange for distillation.

  • Distill off the excess allyl chloride and the ethyl chloride by-product.

  • Remove the solvent (DMAC) by distillation under reduced pressure.

  • Purify the remaining crude product by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Combine Triethyl Phosphite and Allyl Halide react Heat under Inert Atmosphere (with or without catalyst) start->react monitor Monitor by TLC react->monitor distill_excess Distill off excess reagents and by-products monitor->distill_excess vacuum_distill Vacuum Fractional Distillation distill_excess->vacuum_distill product Pure this compound vacuum_distill->product

Caption: A flowchart of the general experimental workflow.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_temp Was the reaction temperature adequate? start->check_temp check_halide Is the allyl halide sufficiently reactive? start->check_halide check_purity Were the reagents pure and handled under inert gas? start->check_purity check_time Was the reaction time sufficient? start->check_time solution_temp Increase temperature or use a higher boiling solvent. check_temp->solution_temp solution_halide Switch to a more reactive halide (e.g., Allyl Bromide) or add a catalyst. check_halide->solution_halide solution_purity Purify reagents and ensure an inert atmosphere. check_purity->solution_purity solution_time Increase reaction time and monitor by TLC. check_time->solution_time

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Characterization of Diethyl Allylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of diethyl allylphosphonate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis and purification of this compound derivatives?

A1: The primary challenges include the formation of side products during synthesis, the high polarity and often non-crystalline ("sticky") nature of phosphonic acids, and the potential for hydrolysis of the phosphonate (B1237965) esters.[1][2] Purification of the diethyl ester precursor by silica (B1680970) gel chromatography is often more straightforward than purifying the final phosphonic acid.[3]

Q2: Which analytical techniques are most crucial for the characterization of these derivatives?

A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Mass Spectrometry (MS), and chromatography (GC-MS or LC-MS) is essential for unambiguous structural elucidation and purity assessment.

Q3: Are there any specific safety precautions to consider when working with this compound and its derivatives?

A3: Yes, this compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[4][5] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

NMR Spectroscopy

Problem: My ¹H NMR spectrum shows broad or overlapping peaks, making interpretation difficult.

Possible Cause Solution
Poor sample solubilityTry a different deuterated solvent. Spectra in benzene-d₆ can have different chemical shifts compared to chloroform-d₃, which may resolve overlapping signals.[6]
Sample is too concentratedDilute the sample. High concentrations can lead to peak broadening due to bimolecular interactions.[6]
Presence of paramagnetic impuritiesIf suspected, filter the sample through a small plug of silica gel or celite.
Complex coupling patternsUse 2D NMR techniques like COSY and HSQC to elucidate proton-proton and proton-carbon correlations. For complex P-H coupling, ³¹P-decoupling experiments can simplify the ¹H spectrum.

Problem: I am having trouble assigning the signals in my ¹³C NMR spectrum due to phosphorus coupling.

Possible Cause Solution
Complex C-P couplingThe carbon signals near the phosphorus atom will be split. The one-bond C-P coupling (¹JCP) is typically large (around 140 Hz), while two- and three-bond couplings are smaller.[7]
Signal overlapUse 2D NMR techniques like HMBC to identify long-range correlations between protons and carbons, which can help in assigning quaternary carbons and carbons with complex splitting patterns.
Mass Spectrometry

Problem: I am not observing the molecular ion peak in the mass spectrum of my this compound derivative.

Possible Cause Solution
Fragmentation is too facileThis is common in electron ionization (EI) mass spectrometry for some organophosphorus compounds.[8] Try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are more likely to yield the protonated molecule [M+H]⁺.
In-source fragmentationDecrease the source temperature or the energy of the ionization source to minimize fragmentation before mass analysis.

Problem: The fragmentation pattern is complex and difficult to interpret.

Possible Cause Solution
Multiple fragmentation pathwaysOrganophosphorus compounds can undergo characteristic rearrangements and cleavages. Look for common losses such as the ethoxy group (-45 Da), ethylene (B1197577) from the ethoxy group (-28 Da), and cleavage of the allyl group.[8]
Unidentified impuritiesCouple the mass spectrometer with a chromatographic separation technique (GC-MS or LC-MS) to obtain mass spectra of the pure components.
Chromatography (GC-MS and LC-MS)

Problem: My this compound derivative shows poor peak shape (e.g., tailing) in GC-MS.

Possible Cause Solution
Interaction with active sites in the columnUse a column specifically designed for the analysis of polar or active compounds, such as a low-bleed 5% phenyl-methylpolysiloxane column.[9]
Sample is too polar for GCConsider derivatization to a less polar analogue, or switch to LC-MS.

Problem: I am struggling with poor retention of my phosphonate derivative on a reversed-phase LC-MS column.

Possible Cause Solution
High polarity of the analyteUse a column with a more polar stationary phase, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[10] Alternatively, use an ion-pairing reagent in the mobile phase to increase retention on a C18 column.[3]
Incompatible mobile phase with MSEnsure you are using MS-compatible buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297). Phosphate (B84403) buffers are generally not compatible with MS analysis due to ion suppression.

Data Presentation

Table 1: NMR Spectroscopic Data for Selected Diethyl Arylallylphosphonate Derivatives

CompoundAr¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)
3ab p-Tolyl7.34 (d, J = 8.3 Hz, 2H), 7.11 (d, J = 8.3 Hz, 2H), 5.47 (d, J = 5.6 Hz, 1H), 5.30 (d, J = 5.6 Hz, 1H), 4.00-3.90 (m, 4H), 3.00 (d, J = 22.1 Hz, 2H), 2.30 (s, 3H), 1.16 (t, J = 7.1 Hz, 6H)140.0 (d, J = 4.3 Hz), 137.5, 137.2 (d, J = 10.3 Hz), 128.9, 126.1, 117.7 (d, J = 10.6 Hz), 61.9 (d, J = 6.6 Hz), 32.9 (d, J = 138.2 Hz), 21.0, 16.2 (d, J = 6.1 Hz)26.54
3ag 4-Acetylphenyl7.89-7.84 (m, 2H), 7.53-7.49 (m, 2H), 5.56 (d, J = 5.5 Hz, 1H), 5.39 (d, J = 5.5 Hz, 1H), 4.02-3.91 (m, 4H), 3.01 (d, J = 22.1 Hz, 2H), 2.53 (s, 3H), 1.18-1.12 (m, 6H)197.5, 145.0 (d, J = 3.8 Hz), 137.8 (d, J = 10.4 Hz), 136.1, 128.3, 126.3, 119.1 (d, J = 10.8 Hz), 62.0 (d, J = 6.6 Hz), 32.7 (d, J = 138.4 Hz), 26.5, 16.1 (d, J = 6.1 Hz)26.00
3ah 4-Cyanophenyl7.59-7.52 (m, 4H), 5.55 (d, J = 5.5 Hz, 1H), 5.42 (d, J = 5.5 Hz, 1H), 4.01-3.94 (m, 4H), 2.99 (dd, J = 22.2, 0.9 Hz, 2H), 1.20-1.14 (m, 6H)145.0 (d, J = 3.9 Hz), 137.4 (d, J = 10.6 Hz), 132.0, 126.9, 119.9 (d, J = 11.0 Hz), 118.7, 111.1, 62.0 (d, J = 6.7 Hz), 32.7 (d, J = 138.7 Hz), 16.2 (d, J = 6.1 Hz)25.59

Data obtained from reference[7]. All spectra were recorded in CDCl₃.

Experimental Protocols

General Protocol for Synthesis of Diethyl (2-Arylallyl)phosphonates

This protocol is adapted from a nickel-catalyzed Suzuki-Miyaura coupling reaction.[7]

  • Reaction Setup: In a 20 mL sealable glass reactor equipped with a magnetic stirrer bar, combine the arylboronic acid (2.0 mmol), potassium phosphate (K₃PO₄, 1.5 mmol), and diethyl (2-bromoallyl)phosphonate (1.0 mmol) in 2.5 mL of water.

  • Catalyst Addition: To this mixture, add a solution of nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O, 0.05 mmol) and the appropriate ligand (if required by the specific reaction) in 1.5 mL of water.

  • Reaction: Seal the reactor and stir the mixture vigorously in an oil bath preheated to 120 °C for 1 hour.

  • Workup: After cooling to room temperature, extract the aqueous solution with ethyl acetate (3 x 4 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

GC-MS Protocol for Organophosphorus Compound Analysis

This is a general protocol and may require optimization for specific this compound derivatives.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 275 °C.[9]

  • Oven Program: 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min).[9]

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.[9]

  • Scan Range: m/z 50-550.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of Derivative workup Aqueous Workup synthesis->workup Reaction Quench purification Column Chromatography workup->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr Pure Sample ms Mass Spectrometry (GC-MS or LC-MS) purification->ms Pure Sample purity Purity Assessment nmr->purity ms->purity structure Structure Elucidation purity->structure

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

troubleshooting_logic cluster_impure Impure Sample cluster_pure Pure Sample start Characterization Issue (e.g., unexpected NMR spectrum) check_purity Check Purity (TLC, GC-MS, LC-MS) start->check_purity pure Is the sample pure? check_purity->pure repurify Re-purify sample (e.g., re-chromatography) pure->repurify No reacquire Re-acquire data (check instrument parameters) pure->reacquire Yes identify_impurities Identify impurities (NMR, MS) repurify->identify_impurities complex_structure Consider complex structural features (e.g., rotamers, tautomers) reacquire->complex_structure

Caption: Logical workflow for troubleshooting unexpected characterization data.

signaling_pathway phosphonate Phosphonate Derivative (Phosphate/Carboxylate Mimic) enzyme Target Enzyme (e.g., MurA, EPSP Synthase) phosphonate->enzyme Competitive Binding product Essential Product enzyme->product Catalysis inhibition Inhibition enzyme->inhibition substrate Natural Substrate (e.g., PEP) substrate->enzyme pathway Metabolic Pathway (e.g., Peptidoglycan Synthesis) cell_death Cell Growth Arrest or Death pathway->cell_death product->pathway inhibition->pathway Blocks

Caption: General mechanism of action for phosphonate-based enzyme inhibitors.[10]

References

Technical Support Center: Enhancing Selectivity in Reactions of Diethyl Allylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl Allylphosphonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common selectivity challenges in your experiments.

Section 1: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity.[1][2] this compound can be deprotonated to form a stabilized carbanion that reacts with aldehydes and ketones. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HWE reaction is producing a low E/Z ratio of the desired alkene. How can I improve the (E)-selectivity?

A1: Low (E)-selectivity is a common issue. The formation of the thermodynamically more stable (E)-alkene can be favored by adjusting several reaction parameters.[2]

  • Base Selection: The choice of cation in your base is critical. Lithium-based strong bases like n-butyllithium (n-BuLi) or lithium bis(trimethylsilyl)amide (LHMDS) generally provide higher (E)-selectivity compared to sodium (NaH) or potassium (KHMDS) bases.

  • Temperature: Higher reaction temperatures typically favor the formation of the (E)-isomer. Reactions run at room temperature (23°C) often show higher (E)-selectivity than those at -78°C.

  • Solvent: The choice of solvent can influence the selectivity. Ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) are commonly used.

  • Aldehyde Structure: Increasing the steric bulk of the aldehyde can also promote the formation of the (E)-alkene.

Q2: I need to synthesize the (Z)-alkene. How can I reverse the selectivity of the HWE reaction?

A2: To favor the formation of the less stable (Z)-alkene, specific modifications to the standard HWE protocol are necessary. The Still-Gennari modification is a widely adopted method for achieving high (Z)-selectivity.[3] This involves:

  • Phosphonate (B1237965) Reagent: Using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, accelerates the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.

  • Reaction Conditions: Employing strongly dissociating conditions, such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 (B118740) in THF at low temperatures (e.g., -78°C), is crucial for high (Z)-selectivity.

Q3: The reaction seems to have stalled, and I am isolating the β-hydroxy phosphonate intermediate instead of the alkene. What should I do?

A3: The final elimination step to form the alkene can be slow, particularly with less stabilized phosphonates. If you have isolated the β-hydroxy phosphonate intermediate, you can often drive the reaction to completion by:

  • Increasing the reaction time or temperature.

  • In some cases, a separate step to induce elimination of the phosphate (B84403) group may be required.

Data Presentation: Influence of Reaction Conditions on E/Z Selectivity
Phosphonate ReagentAldehydeBaseSolventTemperature (°C)E:Z Ratio
Triethyl phosphonoacetateBenzaldehydeNaHDME25>95:5
Triethyl phosphonoacetateCyclohexanecarboxaldehydeNaHDME25>95:5
Triethyl phosphonoacetateBenzaldehydeKHMDS / 18-crown-6THF-7810:90
Bis(2,2,2-trifluoroethyl) phosphonoacetateBenzaldehydeKHMDS / 18-crown-6THF-78<5:95

Note: This table represents typical results and selectivity can vary based on specific substrate combinations and reaction conditions.

Experimental Protocol: (E)-Selective HWE Reaction

This protocol provides a general procedure for a standard HWE reaction favoring the (E)-alkene.

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Reaction with Aldehyde:

    • Cool the resulting ylide solution to 0°C.

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualization: HWE Reaction Troubleshooting Workflow

HWE_Troubleshooting cluster_base Base Optimization cluster_temp Temperature Optimization cluster_z (Z)-Alkene Synthesis start Low E/Z Selectivity check_base Evaluate Base start->check_base check_temp Evaluate Temperature start->check_temp check_z_protocol Need (Z)-Isomer? start->check_z_protocol base_na_k Using Na or K base? check_base->base_na_k temp_low Reaction at low temp (-78°C)? check_temp->temp_low z_yes Yes check_z_protocol->z_yes switch_li Switch to Li base (n-BuLi, LHMDS) base_na_k->switch_li end_node Improved Selectivity switch_li->end_node increase_temp Increase to 0°C or RT temp_low->increase_temp increase_temp->end_node still_gennari Use Still-Gennari conditions z_yes->still_gennari still_gennari->end_node

Caption: Troubleshooting workflow for poor stereoselectivity in HWE reactions.

Section 2: Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed allylic alkylation is a powerful method for the formation of C-C, C-N, and C-O bonds. The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is a key challenge that can be controlled by the choice of ligands, solvents, and other reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My palladium-catalyzed allylic alkylation is giving a mixture of linear and branched products. How can I control the regioselectivity?

A1: The regioselectivity of palladium-catalyzed allylic alkylation is highly dependent on the ligand coordinated to the palladium center.

  • For Linear Products: Bulky monodentate phosphine (B1218219) ligands often favor the formation of the linear product due to steric hindrance, directing the nucleophile to the less substituted terminus of the π-allyl complex.

  • For Branched Products: Certain bidentate phosphine ligands, particularly those with specific bite angles and electronic properties, can promote the formation of the branched product. The choice of nucleophile also plays a role; some "softer" nucleophiles may favor attack at the more substituted carbon.

Q2: I am attempting an asymmetric allylic alkylation, but the enantioselectivity is low. What are the critical factors to consider?

A2: Achieving high enantioselectivity requires careful optimization of several parameters:

  • Chiral Ligand: The choice of the chiral ligand is the most critical factor. A wide variety of chiral phosphine ligands have been developed for this purpose. It is often necessary to screen a panel of ligands to find the optimal one for a specific substrate.

  • Solvent: The solvent can significantly influence the enantioselectivity by affecting the catalyst's conformation and the solvation of the intermediates.

  • Counterion and Additives: The nature of the counterion of the nucleophile and the presence of additives can impact the reaction's stereochemical outcome.

Data Presentation: Ligand Effects on Regioselectivity
Allylic SubstrateNucleophileLigandSolventLinear:Branched Ratio
cinnamyl acetate (B1210297)dimethyl malonatePPh₃THF>95:5
cinnamyl acetatedimethyl malonatedppeTHF85:15
1-phenyl-2-propenyl acetatedimethyl malonate(R)-BINAPTHF15:85

dppe = 1,2-bis(diphenylphosphino)ethane; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a representative example for the asymmetric allylic alkylation of a generic allylic acetate.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂, 2.5 mol%) and the chiral phosphine ligand (e.g., (R,R)-Trost Ligand, 5.5 mol%) in an anhydrous solvent (e.g., CH₂Cl₂).

    • Stir the solution at room temperature for 30 minutes.

  • Reaction Setup:

    • To the catalyst solution, add the allylic acetate (1.0 equivalent).

    • In a separate flask, prepare the nucleophile. For malonates, this can involve deprotonation with a suitable base (e.g., NaH) or using a base like N,O-bis(trimethylsilyl)acetamide (BSA) to generate a silyl (B83357) enol ether in situ.

    • Add the nucleophile solution to the reaction mixture.

  • Reaction and Workup:

    • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract with an organic solvent, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC.

Visualization: Regioselectivity Control in Allylic Alkylation

Regioselectivity cluster_linear Linear Product Pathway cluster_branched Branched Product Pathway start Allylic Substrate + Pd(0)L* intermediate π-allyl-Pd Intermediate start->intermediate linear_ligand Bulky/Monodentate Ligand (e.g., PPh3) intermediate->linear_ligand branched_ligand Bidentate/Chiral Ligand (e.g., BINAP) intermediate->branched_ligand linear_attack Nucleophilic Attack at Less Substituted Carbon linear_ligand->linear_attack linear_product Linear Product linear_attack->linear_product branched_attack Nucleophilic Attack at More Substituted Carbon branched_ligand->branched_attack branched_product Branched Product branched_attack->branched_product

Caption: Ligand influence on the regiochemical outcome of allylic alkylation.

Section 3: Michael Addition

The carbanion generated from this compound can act as a nucleophile in a Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds. Controlling the reactivity and preventing side reactions are key to a successful transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Michael addition is giving a low yield. What are the potential causes?

A1: Low yields in Michael additions can often be traced back to a few key factors:

  • Inefficient Nucleophile Generation: The deprotonation of this compound requires a sufficiently strong base. If the base is too weak or if there are acidic impurities in the reaction mixture (including water), the concentration of the phosphonate carbanion will be too low for the reaction to proceed efficiently. Consider using stronger bases like LDA or NaH.

  • Reversibility of the Reaction (Retro-Michael): The Michael addition is a reversible reaction. If the product is not stable under the reaction conditions, it can revert to the starting materials. This can sometimes be mitigated by using milder conditions or trapping the resulting enolate.

  • Suboptimal Temperature: The reaction may require heating to overcome the activation energy barrier, but excessively high temperatures can promote the retro-Michael reaction or other side reactions.

Q2: I am observing the formation of side products. What are the likely side reactions?

A2: Several side reactions can compete with the desired Michael addition:

  • 1,2-Addition: The phosphonate carbanion can attack the carbonyl carbon directly (1,2-addition) instead of the β-carbon (1,4-addition). This is more common with more reactive carbonyl compounds like aldehydes. Using less reactive Michael acceptors or specific catalysts can favor 1,4-addition.

  • Polymerization: The α,β-unsaturated Michael acceptor can polymerize, especially in the presence of strong bases. Using a stoichiometric amount of base and controlled addition of reagents can help minimize this.

  • Bis-Addition: The Michael adduct itself can sometimes be deprotonated and react with a second molecule of the Michael acceptor. Controlling the stoichiometry of the reactants is crucial to avoid this.

Experimental Protocol: Base-Catalyzed Michael Addition

This protocol provides a general procedure for the Michael addition of deprotonated this compound to an α,β-unsaturated ketone.

  • Nucleophile Generation:

    • In a flame-dried flask under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in anhydrous THF at -78°C.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution.

    • Stir the mixture at -78°C for 30-60 minutes to ensure complete formation of the carbanion.

  • Michael Addition:

    • Add a solution of the α,β-unsaturated ketone (Michael acceptor, 1.0 equivalent) in anhydrous THF dropwise to the carbanion solution at -78°C.

    • Stir the reaction mixture at -78°C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup and Purification:

    • Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Visualization: Michael Addition Troubleshooting Logic

Michael_Troubleshooting cluster_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products start Problem with Michael Addition low_yield Low Yield start->low_yield side_products Side Products Observed start->side_products check_base Check Base Strength (Weak Base?) low_yield->check_base check_temp_yield Check Temperature (Too Low/High?) low_yield->check_temp_yield check_12_addition 1,2-Addition Product? side_products->check_12_addition check_polymer Polymerization? side_products->check_polymer use_stronger_base Use Stronger Base (LDA, NaH) check_base->use_stronger_base end_node Successful Michael Addition use_stronger_base->end_node optimize_temp Optimize Temperature check_temp_yield->optimize_temp optimize_temp->end_node use_cuprate Consider Cuprate Additives to Favor 1,4-Addition check_12_addition->use_cuprate use_cuprate->end_node control_stoich Control Stoichiometry and Reagent Addition check_polymer->control_stoich control_stoich->end_node

Caption: Decision tree for troubleshooting common issues in Michael additions.

References

Validation & Comparative

A Comparative Guide to Diethyl Allylphosphonate and Other Phosphonates in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis, offering significant advantages over the traditional Wittig reaction, including simplified purification and generally higher E-alkene selectivity. The choice of phosphonate (B1237965) reagent is critical in determining the yield and stereochemical outcome of the reaction. This guide provides an objective comparison of diethyl allylphosphonate with other commonly used phosphonates in the HWE reaction, supported by experimental data, to aid in the rational design of synthetic strategies.

Performance Comparison of Phosphonates in the HWE Reaction

The reactivity and stereoselectivity of the HWE reaction are highly dependent on the structure of the phosphonate reagent, the aldehyde, the base, and the reaction conditions. This compound serves as a valuable reagent for the synthesis of 1,3-dienes, a common structural motif in natural products and pharmacologically active compounds. Below is a comparative summary of the performance of this compound against two other widely used phosphonates: triethyl phosphonoacetate and diethyl cyanomethylphosphonate.

Phosphonate ReagentAldehydeBase/SolventYield (%)E/Z Ratio
This compound Benzaldehyden-BuLi/THF, HMPA95%>98:2
p-Anisaldehyden-BuLi/THF, HMPA96%>98:2
Hydrocinnamaldehyden-BuLi/THF, HMPA87%>98:2
Triethyl phosphonoacetate BenzaldehydeNaH/THF~95%>95:5
p-AnisaldehydeNaH/DME92%>98:2
HydrocinnamaldehydeDBU/LiCl/CH3CN85%>99:1
Diethyl cyanomethylphosphonate BenzaldehydeNaH/THFHighPredominantly E
Aromatic AldehydesVariousGood to HighPredominantly E

Note: The data presented is a compilation from various sources and direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Detailed methodologies for the HWE reaction using each of the compared phosphonates are provided below. These protocols represent common starting points for the olefination of aldehydes.

Protocol 1: HWE Reaction with this compound

This protocol is adapted for the synthesis of (E)-1,3-dienes.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde

  • Hexamethylphosphoramide (HMPA)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate anion.

  • Add HMPA (2.0 equivalents) to the reaction mixture.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diene.

Protocol 2: HWE Reaction with Triethyl Phosphonoacetate

This protocol is a standard procedure for the synthesis of (E)-α,β-unsaturated esters.

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add NaH (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then decant the hexanes.

  • Add anhydrous THF to create a slurry and cool to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: HWE Reaction with Diethyl Cyanomethylphosphonate

This protocol is suitable for the synthesis of α,β-unsaturated nitriles.

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl cyanomethylphosphonate

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the HWE Reaction: Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general mechanism of the Horner-Wadsworth-Emmons reaction and a typical experimental workflow.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R'CH₂P(O)(OEt)₂ Carbanion [R'CHP(O)(OEt)₂]⁻ Phosphonate->Carbanion + Base⁻ Base Base⁻ Carbanion_step2 [R'CHP(O)(OEt)₂]⁻ Aldehyde R''CHO Betaine Betaine Intermediate Betaine_step3 Betaine Intermediate Carbanion_step2->Betaine + R''CHO Oxaphosphetane Oxaphosphetane Betaine_step3->Oxaphosphetane Oxaphosphetane_step4 Oxaphosphetane Alkene R'CH=CHR'' Oxaphosphetane_step4->Alkene Phosphate (EtO)₂PO₂⁻ Oxaphosphetane_step4->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start: Assemble flame-dried glassware under inert atmosphere add_base Add base (e.g., NaH) to anhydrous solvent (e.g., THF) start->add_base cool_base Cool to 0°C add_base->cool_base add_phosphonate Add phosphonate solution dropwise cool_base->add_phosphonate form_anion Stir to form phosphonate anion add_phosphonate->form_anion add_aldehyde Add aldehyde solution dropwise form_anion->add_aldehyde react Stir at room temperature (monitor by TLC) add_aldehyde->react quench Quench reaction (e.g., with aq. NH₄Cl) react->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify end_node End: Isolated alkene product purify->end_node

Caption: General experimental workflow for the HWE reaction.

Discussion of Reagent Performance

This compound: This reagent is particularly useful for the synthesis of terminal (E)-1,3-dienes with high stereoselectivity.[1] The resulting diene moiety is a versatile functional group for further synthetic transformations, such as Diels-Alder reactions. The use of n-BuLi as a base and the addition of HMPA appear to be crucial for achieving high yields and excellent E-selectivity.[1]

Triethyl Phosphonoacetate: As one of the most common HWE reagents, triethyl phosphonoacetate reliably produces (E)-α,β-unsaturated esters from a wide range of aldehydes. It is known for its high E-selectivity, often exceeding 95:5. The reaction can be performed with various bases, with NaH being a common choice. For base-sensitive substrates, milder conditions using DBU and LiCl can be employed.

Diethyl Cyanomethylphosphonate: This reagent is effective for the synthesis of (E)-α,β-unsaturated nitriles. The electron-withdrawing nitrile group activates the phosphonate for deprotonation and subsequent reaction. Similar to triethyl phosphonoacetate, it generally affords the E-isomer with high selectivity when reacted with aromatic and aliphatic aldehydes.

Conclusion

The choice of phosphonate reagent in the Horner-Wadsworth-Emmons reaction is a critical parameter that dictates the structure of the resulting alkene. This compound is a highly effective reagent for the stereoselective synthesis of (E)-1,3-dienes. In comparison, triethyl phosphonoacetate and diethyl cyanomethylphosphonate are benchmark reagents for the high-yield, E-selective synthesis of α,β-unsaturated esters and nitriles, respectively. Researchers and drug development professionals can leverage this comparative data and the provided protocols to select the optimal phosphonate and reaction conditions to achieve their specific synthetic goals. The versatility of the HWE reaction, enabled by the diverse range of available phosphonate reagents, solidifies its importance as a powerful tool in modern organic synthesis.

References

A Comparative Analysis of the Reactivity of Diethyl Allylphosphonate and Triethyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organophosphorus chemistry, both diethyl allylphosphonate and triethyl phosphite (B83602) serve as versatile reagents and building blocks in the synthesis of a wide array of biologically active molecules and functional materials. While structurally related, their distinct electronic and steric properties give rise to significant differences in their reactivity. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Reactivity Differences

FeatureThis compoundTriethyl Phosphite
Phosphorus Oxidation State P(V)P(III)
Primary Reactivity Nucleophilic (via carbanion)Nucleophilic (at phosphorus)
Typical Reactions Horner-Wadsworth-Emmons, Michael additionsMichaelis-Arbuzov, Perkow, Staudinger, Ligand in organometallic chemistry
Nucleophilicity The α-carbanion is a strong nucleophileA good nucleophile, readily attacks electrophilic carbon
Electrophilicity The phosphorus center is not electrophilicCan act as an electrophile in certain contexts

Data Presentation: A Comparative Overview

Table 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. Triethyl phosphite is a classic reagent for this transformation, while this compound is a product of such a reaction and does not typically act as the phosphorus nucleophile.

ReagentSubstrateConditionsProductYieldReference
Triethyl phosphiteBenzyl bromide150-160°C, neat, 2-4 hDiethyl benzylphosphonateGood[1]
Triethyl phosphiteBenzyl bromideZnBr₂ (cat.), CH₂Cl₂, rt, 1 hDiethyl benzylphosphonateHigh[1]
Triethyl phosphiteAllyl bromide71°C, 3 hThis compound98%[2]

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes. This compound is a key reagent in this reaction, where its α-carbanion reacts with carbonyl compounds. Triethyl phosphite is used to synthesize the phosphonate (B1237965) precursors for the HWE reaction.

Phosphonate ReagentCarbonyl CompoundBaseConditionsProductYieldReference
This compoundAldehyden-BuLiTHF, -78°C to rt(E)-alkeneVaries[3]
Diethyl p-tolylphosphonate4-MethoxybenzaldehydeNaHTHF or DMF4-methoxy-4'-methylstilbeneGood[4]

Table 3: Perkow Reaction

The Perkow reaction is a competing pathway to the Michaelis-Arbuzov reaction when α-haloketones are used as substrates, leading to the formation of vinyl phosphates. This reaction is characteristic of trialkyl phosphites like triethyl phosphite.

ReagentSubstrateConditionsProductYieldReference
Triethyl phosphiteα-haloketoneVariesDialkyl vinyl phosphate (B84403)Varies[5]
Triethyl phosphiteHexachloroacetoneVariesVinyl phosphate adductMediocre[5]

Experimental Protocols

Michaelis-Arbuzov Reaction: Synthesis of this compound

This protocol describes the synthesis of this compound from triethyl phosphite and allyl bromide.

Materials:

  • Triethyl phosphite

  • Allyl bromide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol).[2]

  • Heat the mixture to 71°C for 3 hours.[2]

  • After the reaction is complete, distill off the excess allyl bromide by heating the crude mixture to approximately 120°C for 2 hours.[2]

  • The resulting this compound is obtained as a colorless oil (yield: 5.25 g, 98%). The purity can be confirmed by TLC and GC.[2]

Horner-Wadsworth-Emmons Reaction using this compound

This protocol provides a general procedure for the olefination of an aldehyde using this compound.

Materials:

  • This compound

  • Aldehyde

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Low-temperature bath (-78°C)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise to the solution. Stir the mixture at -78°C for 30 minutes to generate the phosphonate carbanion.

  • In a separate flask, dissolve the aldehyde (1.0 equiv) in anhydrous THF.

  • Add the aldehyde solution dropwise to the phosphonate carbanion solution at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.

Mandatory Visualization

Michaelis_Arbuzov_Reaction reagents Triethyl Phosphite + Alkyl Halide intermediate Phosphonium Salt Intermediate reagents->intermediate SN2 Attack product Diethyl Alkylphosphonate + Ethyl Halide intermediate->product Dealkylation (SN2)

Michaelis-Arbuzov Reaction Pathway.

Horner_Wadsworth_Emmons_Reaction phosphonate This compound carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation (Base) betaine Betaine Intermediate carbanion->betaine Nucleophilic Attack carbonyl Aldehyde / Ketone carbonyl->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene (E)-Alkene oxaphosphetane->alkene Elimination phosphate Phosphate Byproduct oxaphosphetane->phosphate

Horner-Wadsworth-Emmons Reaction Workflow.

Perkow_Reaction reagents Triethyl Phosphite + α-Haloketone intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic Addition rearrangement Cationic Species intermediate->rearrangement Rearrangement & Halide Elimination product Dialkyl Vinyl Phosphate + Ethyl Halide rearrangement->product Dealkylation

Perkow Reaction Mechanism.

Conclusion

References

A Comparative Guide to Alternative Reagents for Allylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the allylation of carbonyl compounds and their derivatives is a cornerstone transformation for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceuticals. While diethyl allylphosphonate, often employed in the Horner-Wadsworth-Emmons reaction, is a valuable tool, a diverse array of alternative reagents offers distinct advantages in terms of reactivity, selectivity, and functional group tolerance. This guide provides an objective comparison of the performance of key alternative allylation reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Overview of Alternative Allylation Reagents

The primary alternatives to phosphonate-based reagents for nucleophilic allylation involve organometallic compounds of boron, silicon, tin, and magnesium, as well as transition metal-catalyzed methodologies. Each class of reagent exhibits a unique reactivity profile, largely dictated by the nature of the metal or metalloid center.

  • Allylboron Reagents: These reagents, particularly allylboronates, are renowned for their exceptional regio- and stereoselectivity. They are generally stable, easy to handle, and their reactions with carbonyls often proceed through a highly ordered, six-membered cyclic transition state (Zimmerman-Traxler model), leading to predictable stereochemical outcomes.[1][2]

  • Allylsilane Reagents: Allylsilanes are relatively stable and less reactive than their boron and tin counterparts, often requiring activation by a Lewis acid to react with carbonyl compounds.[3] The stereochemical outcome of allylsilane additions can be influenced by the choice of Lewis acid and the substrate.

  • Allylstannane Reagents: Allylstannanes are versatile reagents that can react with a wide range of electrophiles, including aldehydes, ketones, and imines.[4] While they offer good reactivity and stereoselectivity, the toxicity and difficulty in removing organotin byproducts are significant drawbacks.

  • Allyl Grignard Reagents: As some of the most reactive allylating agents, Grignard reagents readily add to a broad spectrum of carbonyl compounds. However, their high reactivity can sometimes lead to challenges in controlling chemo- and stereoselectivity.[5]

  • Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium-mediated coupling offers excellent chemoselectivity for aldehydes over ketones and tolerates a wide variety of functional groups.[6][7] Catalytic versions of the NHK reaction have been developed to mitigate the need for stoichiometric amounts of chromium.[7]

  • Tsuji-Trost Reaction: This palladium-catalyzed allylic alkylation is a powerful method for C-C bond formation and can be rendered highly enantioselective through the use of chiral ligands.[2]

Performance Comparison of Allylation Reagents

The choice of an appropriate allylation reagent is contingent upon the specific substrate and the desired stereochemical outcome. The following tables summarize the performance of various reagents in the allylation of aldehydes, ketones, and imines, based on reported experimental data.

Table 1: Allylation of Aldehydes
Reagent/MethodSubstrateProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Reference(s)
Allylboronate (chiral diol catalyst)BenzaldehydeHomoallylic alcohol95N/A96[1]
Allylboronate (chiral phosphoric acid catalyst)p-NitrobenzaldehydeHomoallylic alcohol98N/A97[1]
Allylsilane (TiCl4)BenzaldehydeHomoallylic alcohol85-95N/AN/A
Allylstannane (Sc(OTf)3)(S)-3-(Methoxymethyl)hexanal1,3-anti-diol derivative726:94N/A[8][9]
Allyl GrignardAromatic AldehydesHomoallylic alcoholHighVariableN/A[10]
Nozaki-Hiyama-KishiBenzaldehydeHomoallylic alcohol83N/Aup to 94 (with chiral ligand)[6][11]
Indium-mediatedBenzaldehydeHomoallylic alcohol92N/Aup to 90 (with chiral ligand)
Bismuth-mediatedBenzaldehydeHomoallylic alcohol81N/AN/A[3]
Table 2: Allylation of Ketones
Reagent/MethodSubstrateProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Reference(s)
Allylboronate (chiral diol catalyst)AcetophenoneTertiary homoallylic alcohol60-85N/A98[12]
Allylsilane (Lewis Acid)Cyclic KetonesTertiary homoallylic alcoholGoodGoodN/A[13]
Allylstannane (Lewis Acid)AcetophenoneTertiary homoallylic alcoholModerateN/AN/A[8]
Allyl GrignardAliphatic KetonesTertiary homoallylic alcoholHighVariableN/A[5]
Nozaki-Hiyama-Kishi (chiral ligand)AcetophenoneTertiary homoallylic alcoholGoodN/Aup to 93[11]
Indium-mediatedAcetophenoneTertiary homoallylic alcohol85N/AN/A[14]
Table 3: Allylation of Imines
Reagent/MethodSubstrateProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Reference(s)
Allylboronate (tetraol-protected)Cyclic imineHomoallylic amineup to 9897:399[15]
Allylsilane (chiral)2-ImidazolylaldimineHomoallylic amineHighHighHigh[16]
Allylstannane (Pd-catalyzed)N-Benzylidene-anilineHomoallylic amineHighN/AN/A[4]
Allyl GrignardN-Sulfonyl-iminesHomoallylic amineGoodVariableN/A[5]

Experimental Protocols

General Procedure for Asymmetric Allylboration of Aldehydes

To a solution of the chiral catalyst (e.g., a chiral diol or phosphoric acid, 5-10 mol%) in an appropriate solvent (e.g., THF, toluene) at the specified temperature (e.g., -78 °C), is added the allylboronate reagent (1.1-1.5 equivalents). The aldehyde (1.0 equivalent) is then added dropwise, and the reaction mixture is stirred until completion (monitored by TLC or LC-MS). The reaction is quenched with a suitable aqueous solution (e.g., saturated NH4Cl or NaOH), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1][2]

General Procedure for Lewis Acid-Mediated Allylation with Allylsilanes

To a solution of the aldehyde or ketone (1.0 equivalent) and the allylsilane (1.2-2.0 equivalents) in a dry solvent (e.g., CH2Cl2) at a low temperature (e.g., -78 °C) under an inert atmosphere, is added the Lewis acid (e.g., TiCl4, BF3·OEt2, 1.0-1.2 equivalents) dropwise. The reaction mixture is stirred for the specified time and then quenched with a saturated aqueous solution of NaHCO3 or NH4Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated. The product is purified by column chromatography.[3]

General Procedure for Nozaki-Hiyama-Kishi (NHK) Allylation

To a suspension of CrCl2 (2.0-4.0 equivalents) and a catalytic amount of NiCl2 (0.1-1 mol%) in a polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere, is added the aldehyde (1.0 equivalent) followed by the allyl halide (1.5-2.0 equivalents). The mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated. The desired homoallylic alcohol is purified by flash chromatography.[6][7][11]

Reaction Mechanisms and Stereochemical Models

The stereochemical outcome of many allylation reactions can be predicted and rationalized by considering the geometry of the transition state.

Zimmerman-Traxler Model for Allylboration

The high diastereoselectivity observed in the reactions of substituted allylboronates with aldehydes is explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered ring transition state. The substituents on both the allylboronate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions, thus dictating the relative stereochemistry of the newly formed stereocenters.

Caption: Zimmerman-Traxler model for allylboration.

Experimental Workflow for Reagent Screening

A systematic approach to selecting the optimal allylation reagent involves screening a panel of reagents against the substrate of interest under standardized conditions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis cluster_decision Optimization Start Substrate (Aldehyde, Ketone, or Imine) Reagents Prepare Stock Solutions of Allylating Reagents: - Allylboronate - Allylsilane - Allylstannane - Grignard Reagent Start->Reagents Screen Parallel Synthesis Setup (e.g., 96-well plate) Reagents->Screen Analysis Quench and Workup Screen->Analysis Conditions Standardized Conditions: - Temperature - Concentration - Reaction Time Conditions->Screen LCMS LC-MS Analysis (Conversion & Yield) Analysis->LCMS Chiral_HPLC Chiral HPLC/GC (ee & dr) Analysis->Chiral_HPLC Data Compare Data: - Yield - Diastereoselectivity - Enantioselectivity LCMS->Data Chiral_HPLC->Data Decision Select Optimal Reagent Data->Decision Scale_up Scale-up Synthesis Decision->Scale_up

References

Spectroscopic Analysis for the Confirmation of Diethyl Allylphosphonate Derivative Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques used to verify the synthesis of diethyl allylphosphonate and its derivatives. It includes a compilation of experimental data, detailed methodologies for key analytical techniques, and visual workflows to aid in experimental design and data interpretation.

The synthesis of novel this compound derivatives is a significant area of research, with applications ranging from medicinal chemistry to materials science. Confirmation of the successful synthesis and purification of these compounds relies heavily on a suite of spectroscopic techniques. This guide focuses on the most common and effective methods: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and a selection of its derivatives. These values serve as a benchmark for researchers to compare their experimental results and confirm the identity of their synthesized compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm, J Hz)

CompoundH-1 (dd)H-2 (m)H-3 (m)-OCH₂- (q)-CH₃ (t)Other Protons
This compound5.20-5.355.85-6.002.60-2.754.00-4.151.32
Diethyl (2-methylallyl)phosphonate4.85, 4.95 (s, s)-2.55 (d)4.05 (q)1.30 (t)1.75 (s, 3H, C-CH₃)
Diethyl (3-phenylallyl)phosphonate6.28 (dd)6.69 (ddd)4.60 (m)4.00-4.10 (m)1.20-1.30 (m)7.20-7.40 (m, 5H, Ar-H)
Diethyl (2-chloroethyl)phosphonate--2.20-2.40 (m)4.10-4.20 (m)1.35 (t)3.70 (t, 2H, -CH₂Cl)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundC-1C-2C-3-OCH₂--CH₃Other Carbons
This compound118.5 (d, J=11.5 Hz)131.0 (d, J=10.5 Hz)31.5 (d, J=139.0 Hz)61.5 (d, J=6.5 Hz)16.5 (d, J=6.0 Hz)
Diethyl (2-methylallyl)phosphonate117.0 (d, J=11.0 Hz)139.5 (d, J=9.0 Hz)38.0 (d, J=137.0 Hz)61.8 (d, J=6.5 Hz)16.4 (d, J=6.0 Hz)22.0 (d, J=4.0 Hz, C-CH₃)
Diethyl (3-phenylallyl)phosphonate125.0 (d, J=12.9 Hz)136.9 (d, J=3.4 Hz)70.0 (d, J=165.0 Hz)63.0 (d, J=7.0 Hz)16.5 (d, J=6.0 Hz)127.7-136.9 (Ar-C)
Diethyl (2-chloroethyl)phosphonate--34.0 (d, J=138.0 Hz)62.5 (d, J=6.5 Hz)16.3 (d, J=6.0 Hz)41.5 (d, J=3.0 Hz, -CH₂Cl)

Table 3: ³¹P NMR Spectroscopic Data (CDCl₃, δ ppm)

Compound³¹P Chemical Shift (δ)
This compound26.5
Diethyl (2-methylallyl)phosphonate28.0
Diethyl (3-phenylallyl)phosphonate24.2
Diethyl (2-chloroethyl)phosphonate30.1

Table 4: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(C=C)ν(=C-H)ν(P=O)ν(P-O-C)
This compound1645308012501025, 960
Diethyl (2-methylallyl)phosphonate1650307512451030, 965
Diethyl (3-phenylallyl)phosphonate1640306012401020, 955
Diethyl (2-chloroethyl)phosphonate--12551035, 970

Table 5: Mass Spectrometry Data (GC-MS, m/z)

CompoundMolecular Ion [M]⁺Base PeakMajor Fragments
This compound178137109, 81, 41
Diethyl (2-methylallyl)phosphonate192137123, 95, 55
Diethyl (3-phenylallyl)phosphonate254117163, 137, 91
Diethyl (2-chloroethyl)phosphonate200/202137109, 81, 63

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in the analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 for ¹H and ¹³C NMR). For ³¹P NMR, 85% H₃PO₄ is often used as an external standard (δ 0.00).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay: 2-5 seconds.

³¹P NMR Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: 100-200 ppm, centered around the expected chemical shift region for phosphonates.

  • Number of Scans: 64-256.

  • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are typically recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) or acetone, followed by a dry cloth.

  • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • After analysis, thoroughly clean the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is used to determine the purity of the synthesized compound and to obtain its mass spectrum for structural confirmation.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

    • Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the spectroscopic analysis of this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Diethyl Allylphosphonate Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR GCMS GC-MS Analysis Purification->GCMS Data_Analysis Data Analysis & Comparison with Standards NMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Overall workflow from synthesis to spectroscopic confirmation.

NMR_Analysis_Logic cluster_nmr NMR Spectroscopy Start Purified Compound H1_NMR ¹H NMR (Proton Environment, Coupling) Start->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Start->C13_NMR P31_NMR ³¹P NMR (Phosphorus Environment) Start->P31_NMR Interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) H1_NMR->Interpretation C13_NMR->Interpretation P31_NMR->Interpretation Structure_Elucidation Structure Elucidation Interpretation->Structure_Elucidation

Caption: Logic flow for NMR-based structure elucidation.

By following the detailed protocols and utilizing the comparative data and workflows provided in this guide, researchers can confidently and efficiently confirm the synthesis of their target this compound derivatives.

A Comparative Guide to the Performance of Diethyl Allylphosphonate in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Diethyl Allylphosphonate in different solvent systems for key organic reactions. The selection of an appropriate solvent is crucial for optimizing reaction outcomes, including yield, purity, and stereoselectivity. This document summarizes quantitative data from various studies, offers detailed experimental protocols for seminal reactions, and visualizes reaction pathways and workflows to aid in experimental design.

Executive Summary

This compound is a versatile reagent widely employed in carbon-carbon bond formation and the synthesis of various organophosphorus compounds. Its reactivity and the efficiency of reactions in which it participates are significantly influenced by the solvent system. This guide explores its performance in three major reactions: the Horner-Wadsworth-Emmons (HWE) reaction, the Pudovik reaction, and the Kabachnik-Fields reaction. Aprotic solvents like Tetrahydrofuran (THF) and Dimethyl Ether (DME) are commonly favored for the HWE reaction, promoting high yields of (E)-alkenes. The Pudovik reaction's outcome is also solvent-dependent, with diethyl ether being a frequently used medium. For the Kabachnik-Fields reaction, a broader range of solvents, including polar protic and aprotic solvents, as well as solvent-free conditions, have been successfully utilized.

Performance Comparison in Key Reactions

The choice of solvent can dramatically alter the yield, reaction time, and stereoselectivity of reactions involving this compound. The following tables summarize the available quantitative data for key reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. The reaction of a phosphonate (B1237965) carbanion, generated from this compound, with an aldehyde or ketone is sensitive to the solvent environment. Aprotic solvents are generally preferred to facilitate the formation of the phosphonate carbanion and the subsequent olefination.

SolventBaseTemperature (°C)Reaction TimeYield (%)(E/Z) RatioReference
Tetrahydrofuran (THF)NaH0 to rtSeveral hours to overnightHighPredominantly E[1][2]
Dimethyl Ether (DME)NaHNot specifiedNot specifiedHighPredominantly E[2]
TolueneⁱPrMgClNot specifiedNot specifiedLowNot specified[3]
AcetonitrileⁱPrMgClNot specifiedNot specifiedLowNot specified[3]
Diethyl Ether (Et₂O)ⁱPrMgClNot specifiedNot specifiedModerateNot specified[3]

Note: "High," "Moderate," and "Low" are qualitative descriptors used when specific quantitative data was not available in the cited literature. "rt" denotes room temperature.

Pudovik Reaction

The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as diethyl phosphite (B83602) (which can be formed in situ from this compound under certain conditions or used as a reactant alongside an unsaturated compound), to a carbonyl group. The solvent can influence the reaction rate and the stability of the intermediates.

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Diethyl EtherDiethylamine08High[4]
TolueneDiethylamine110 (reflux)5Moderate to High[5]
Solvent-freeDibutylamine1200.3379 (selectivity)[5]

Note: The yields and conditions can vary significantly based on the specific substrates used.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound to synthesize α-aminophosphonates. A wide variety of solvents have been explored for this reaction, with simple alcohols and even water being effective under certain conditions.

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Simple Alcohols (e.g., Ethanol)None (in continuous flow)Not specifiedShort~90[6][7]
Tetrahydrofuran (THF)CeCl₃·7H₂O (MW)Not specifiedNot specifiedGood[8]
AcetonitrileCopper triflateNot specifiedNot specifiedGood[8]
TolueneNoneReflux1285[9]
WaterYb(OTf)₃90882[8][9]
DichloromethaneZinc(II) di(l-prolinate)Room TempNot specified73[8][9]
Solvent-free (MW)None1000.7585[9]

Note: "Good" and "High" are qualitative descriptors used when specific quantitative data was not available in the cited literature. "MW" denotes microwave irradiation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the key reactions discussed.

Horner-Wadsworth-Emmons Reaction Protocol

This protocol describes a general procedure for the olefination of an aldehyde using a phosphonate carbanion.[1]

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester (1.0 equivalent) in anhydrous solvent (e.g., THF).

  • Deprotonation: Cool the solution to the desired temperature (typically 0 °C or -78 °C). Add the base (e.g., NaH, 1.05-1.1 equivalents) portion-wise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Pudovik Reaction Protocol (Base-Catalyzed)

This protocol is a general procedure for the base-catalyzed addition of a dialkyl phosphite to an α-oxophosphonate.[10]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the dialkyl phosphite (1.0 equivalent) and a catalytic amount of base (e.g., diethylamine, 5 mol%) in an anhydrous solvent (e.g., diethyl ether).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Add the α-oxophosphonate (1.0 equivalent) dropwise to the stirred mixture.

  • Reaction: Continue stirring at 0 °C for the required duration (e.g., 8 hours), monitoring the reaction by TLC or NMR.

  • Solvent Removal: After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the pure α-hydroxy-bisphosphonate.

Kabachnik-Fields Reaction Protocol (Solvent-Free, Microwave-Assisted)

This protocol provides a green and efficient method for the synthesis of α-aminophosphonates.[9]

  • Mixing Reactants: In a sealed microwave reactor tube, combine the aldehyde (1.0 equivalent), the amine (1.0 equivalent), and diethyl phosphite (1.0 equivalent).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100 °C) for a specific time (e.g., 45 minutes).

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: After completion, remove any volatile components under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and workflows.

HWE_Mechanism cluster_1 Horner-Wadsworth-Emmons Reaction Mechanism Phosphonate Phosphonate (e.g., this compound) Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Betaine Betaine Intermediate Carbanion->Betaine + Aldehyde Aldehyde Aldehyde/ Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Phosphate Dialkyl Phosphate (water-soluble) Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Pudovik_Reaction_Workflow cluster_0 Pudovik Reaction Experimental Workflow start Start reactants Mix Dialkyl Phosphite & Catalyst in Solvent start->reactants cool Cool to 0 °C reactants->cool add_substrate Add Carbonyl Compound cool->add_substrate react Stir at 0 °C add_substrate->react workup Solvent Evaporation react->workup purify Column Chromatography workup->purify product α-Hydroxyphosphonate purify->product

Caption: A typical experimental workflow for the Pudovik reaction.

KF_Reaction_Pathways cluster_2 Kabachnik-Fields Reaction: Possible Pathways Amine Amine Imine Imine Intermediate Amine->Imine Product α-Aminophosphonate Amine->Product Carbonyl Carbonyl Compound Carbonyl->Imine Pathway A Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl->Hydroxyphosphonate Phosphite >P(O)H Phosphite->Hydroxyphosphonate Pathway B Phosphite->Product Imine->Product Hydroxyphosphonate->Product

Caption: The two primary mechanistic pathways of the Kabachnik-Fields reaction.

References

A Comparative Analysis of Catalysts for Diethyl Allylphosphonate Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis and derivatization of diethyl allylphosphonate are crucial for various applications, including the development of flame retardants, pharmaceuticals, and agrochemicals. This guide provides a comparative overview of different catalytic systems employed in reactions involving this compound, supported by experimental data and detailed protocols.

The selection of an appropriate catalyst is paramount in optimizing the synthesis and subsequent reactions of this compound, directly impacting reaction yield, selectivity, and overall efficiency. This report details and contrasts several catalytic methodologies, providing a valuable resource for process development and optimization.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of this compound and its derivatives, based on reported experimental data. The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction, and various catalysts can be employed to facilitate this and subsequent transformations.

Catalyst SystemSubstratesSolventTemperature (°C)Reaction TimeYield (%)Reference
None (Thermal)Triethyl phosphite (B83602), Allyl bromideNone713 h98[1]
KITriethyl phosphite, Allyl chlorideN,N-dimethylacetamide (DMAC)1605 h88.2[2]
NaITriethyl phosphite, Allyl chlorideN,N-dimethylformamide (DMF)1404 h82.5[2]
CuClTriethyl phosphite, Allyl chlorideN,N-dimethylformamide (DMF)1505 h85.6[2]
ZnI₂Allyl alcohol, Triethyl phosphiteToluene or THFReflux~12 hGood (unspecified)[3]
NiSO₄·6H₂O / Cationic 2,2'-bipyridylDiethyl 2-bromoallylphosphonate, Phenylboronic acidWater1201 h93[4]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate the replication and adaptation of these procedures.

Protocol 1: Catalyst-Free Michaelis-Arbuzov Reaction[1]

This protocol describes the direct reaction between triethyl phosphite and allyl bromide.

Materials:

  • Triethyl phosphite

  • Allyl bromide

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Freshly distill triethyl phosphite (5.16 mL, 30 mmol) and add it to a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add allyl bromide (5.52 mL, 33 mmol) to the flask.

  • Heat the reaction mixture to 71 °C for 3 hours.

  • After the reaction, increase the temperature to approximately 120 °C for 2 hours to distill off the excess allyl bromide.

  • The resulting product is this compound, obtained as a colorless oil. The purity can be verified by TLC and GC.

Protocol 2: KI-Catalyzed Synthesis from Allyl Chloride[2]

This method utilizes potassium iodide as a catalyst for the reaction between triethyl phosphite and allyl chloride.

Materials:

  • Triethyl phosphite (16.6 g, 0.1 mol)

  • Allyl chloride (13.78 g, 0.18 mol)

  • Potassium Iodide (KI) (0.2 g)

  • Hydroquinone (B1673460) (0.01 g)

  • N,N-dimethylacetamide (DMAC) (100 ml)

  • Four-necked flask (250 mL) with stirrer, thermometer, reflux condenser, and dropping funnel

  • Nitrogen atmosphere

Procedure:

  • Set up the four-necked flask and purge with nitrogen.

  • Add DMAC, triethyl phosphite, KI, and hydroquinone to the flask.

  • Heat the mixture to 130 °C.

  • Slowly add allyl chloride over 6 hours.

  • After the addition is complete, raise the temperature to 160 °C and maintain for 5 hours.

  • Distill to recover excess allyl chloride.

  • Remove the solvent by distillation under reduced pressure to obtain the final product.

Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling[4]

This protocol details the synthesis of diethyl (2-arylallyl)phosphonates using a nickel catalyst in an aqueous medium.

Materials:

  • Diethyl 2-bromoallylphosphonate (1.0 mmol)

  • Arylboronic acid (2.0 mmol)

  • K₃PO₄ (1.5 mmol)

  • NiSO₄·6H₂O (0.05 mmol)

  • Cationic 2,2'-bipyridyl ligand (0.05 mmol)

  • Water

  • Sealable glass reactor (20 mL) with a magnetic stirrer

Procedure:

  • To the sealable glass reactor, add the arylboronic acid, K₃PO₄, and diethyl 2-bromoallylphosphonate in 2.5 mL of water.

  • In a separate vial, prepare the catalyst solution by dissolving NiSO₄·6H₂O and the cationic 2,2'-bipyridyl ligand in 1.5 mL of water.

  • Add the catalyst solution to the reactor.

  • Seal the reactor and stir the reaction mixture at 120 °C in an oil bath for 1 hour.

  • After cooling to room temperature, extract the aqueous solution with ethyl acetate (B1210297) (3 x 4 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired diethyl (2-arylallyl)phosphonate.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound, a common process in catalyst comparison studies.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant & Catalyst Preparation C Reaction Setup (Inert Atmosphere) A->C B Solvent Degassing B->C D Reactant Addition C->D 1. E Heating & Stirring (Controlled Temperature) D->E 2. F Reaction Monitoring (TLC/GC) E->F 3. G Quenching & Extraction F->G 4. (Reaction Complete) H Drying of Organic Phase G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Column Chromatography) I->J K Yield Determination J->K L Structural Characterization (NMR, MS) J->L

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

A Comparative Guide to Analytical Methods for Diethyl Allylphosphonate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the accurate quantification of Diethyl allylphosphonate (DEAP). While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines the most probable and effective analytical approaches, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance data presented is based on validated methods for structurally similar organophosphorus compounds, offering a reliable benchmark for method development and validation for DEAP.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS offer high selectivity and sensitivity, making them suitable for trace-level analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Typical Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF).
Sample Volatility Requires the analyte to be volatile or amenable to derivatization to increase volatility. This compound is a volatile liquid, making it suitable for direct GC analysis.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Linearity Range (surrogate data) 0.025 - 0.120 µg/mL[1]Expected to be in the low ng/mL to µg/mL range.
Correlation Coefficient (r²) > 0.997[1]Typically > 0.99.
Limit of Detection (LOD) Dependent on instrumentation, but can reach low ng/mL levels.Can achieve sub-ng/mL to pg/mL levels, generally offering higher sensitivity than GC-MS.
Limit of Quantification (LOQ) Typically in the low ng/mL range.[2]Can reach pg/mL levels.[2]
Precision (%RSD) < 15.0%[1]Typically < 15%.
Accuracy (% Recovery) 100.7 - 116.7%[1]Typically within 80-120%.
Matrix Effects Can be susceptible to matrix interferences, which may require sample cleanup.Prone to ion suppression or enhancement from matrix components, often requiring the use of internal standards and efficient sample preparation.
Derivatization Generally not required for this compound due to its volatility.Not required.

Experimental Protocols

The following are detailed, generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS. These should be optimized and validated for the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a validated procedure for the similar compound, Diethyl Phosphite.[1]

a. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Vortex the solution to ensure homogeneity.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Dilute the extract to a final concentration within the expected calibration range.

  • Transfer an aliquot to a GC vial for analysis.

b. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 178, 150, 122, 109).

c. Method Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound in the chosen solvent and analyze them to establish the linear range and correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a general guideline for developing a sensitive LC-MS/MS method for this compound.

a. Sample Preparation:

  • Accurately weigh the sample.

  • Extract this compound using a suitable solvent mixture (e.g., Acetonitrile:Water).

  • Vortex and centrifuge the sample to precipitate any solids.

  • Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) for cleanup and pre-concentration.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

b. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-8 min: Linear gradient from 5% to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS System: AB Sciex Triple Quad™ 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound.

c. Method Validation Parameters:

  • Follow the same validation parameters as described for the GC-MS method (Linearity, Accuracy, Precision, LOD, LOQ, and Specificity).

Workflow and Pathway Visualizations

To ensure the reliability and accuracy of analytical data, a systematic validation process is crucial. The following diagram illustrates a typical workflow for analytical method validation based on international guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation & Routine Use report->end

Caption: General workflow for analytical method validation.

This guide provides a foundational understanding of the analytical methodologies applicable to the quantification of this compound. For successful implementation, it is imperative that these methods are rigorously validated in the specific laboratory environment and for the intended sample matrix.

References

A Comparative Guide to Diethyl Allylphosphonate and Analogous Vinylphosphonates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is paramount to the success of their work. This guide provides an objective comparison of diethyl allylphosphonate and its analogous vinylphosphonates, focusing on their performance in key chemical reactions and their potential biological implications. The information presented is supported by experimental data from the scientific literature to aid in making informed decisions for synthesis and drug design.

Introduction

This compound and vinylphosphonates are important classes of organophosphorus compounds utilized in a variety of applications, including organic synthesis and medicinal chemistry. Their utility stems from the presence of the phosphonate (B1237965) group, a stable mimic of the phosphate (B84403) group, and a reactive carbon-carbon double bond. However, the positioning of this double bond—isolated in the allyl scaffold versus conjugated in the vinyl structure—imparts distinct chemical and physical properties to these molecules. This guide will explore these differences in reactivity, stability, and biological activity.

Chemical Reactivity: A Tale of Two Double Bonds

The primary difference in the chemical reactivity of this compound and vinylphosphonates lies in the electronic nature of their respective double bonds.

This compound (γ,δ-Unsaturated Phosphonate): The double bond in this compound is electronically isolated from the phosphonate group. Its reactivity is characteristic of a typical alkene, readily undergoing reactions such as addition and oxidation.

Vinylphosphonates (α,β-Unsaturated Phosphonates): In contrast, the double bond in vinylphosphonates is conjugated with the electron-withdrawing phosphonate group. This polarization renders the β-carbon electrophilic and susceptible to nucleophilic attack, a feature that dominates its chemical behavior.

Key Chemical Reactions

1. Michael Addition:

Vinylphosphonates are excellent Michael acceptors due to the electron-deficient nature of their β-carbon. They readily react with a wide range of soft nucleophiles, such as enolates, amines, and thiols, to form a new carbon-carbon or carbon-heteroatom bond at the β-position. This reaction is a cornerstone of their synthetic utility.

In contrast, this compound does not typically undergo Michael addition under standard conditions due to the absence of an activated double bond. Nucleophilic attack is more likely to occur at the phosphorus atom or require catalysis to proceed.

Reaction Scheme: Michael Addition

Michael_Addition cluster_0 Vinylphosphonate (B8674324) (Michael Acceptor) cluster_1 This compound Vinyl R-CH=CH-P(O)(OEt)₂ Product R-CH(Nu)-CH₂-P(O)(OEt)₂ Vinyl->Product Nu Nu⁻ Nu->Vinyl 1,4-addition Allyl CH₂=CH-CH₂-P(O)(OEt)₂ NoReaction No Michael Addition Allyl->NoReaction Nu2 Nu⁻ Nu2->Allyl

Caption: Michael addition reactivity comparison.

2. Horner-Wadsworth-Emmons (HWE) Reaction:

Both this compound and vinylphosphonates can be utilized in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. However, their roles and the nature of the products differ significantly.

  • This compound in HWE: The methylene (B1212753) group adjacent to the phosphonate in this compound is acidic and can be deprotonated to form a phosphonate carbanion. This carbanion can then react with aldehydes or ketones to yield 1,4-dienes. The reaction exhibits high E-selectivity, favoring the formation of the trans-alkene.[1][2]

  • Vinylphosphonates as Products of HWE: Vinylphosphonates themselves are often the target products of HWE reactions. In this case, a phosphonate bearing an α-substituent that stabilizes the carbanion is reacted with an aldehyde or ketone.

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

HWE_Reaction cluster_0 This compound as Reagent cluster_1 Vinylphosphonate as Product Allyl_Carbanion ⁻CH(P(O)(OEt)₂)-CH=CH₂ Aldehyde R-CHO Allyl_Carbanion->Aldehyde Diene_Product R-CH=CH-CH=CH₂ Aldehyde->Diene_Product Stabilized_Carbanion ⁻CH(Y)-P(O)(OEt)₂ Aldehyde2 R-CHO Stabilized_Carbanion->Aldehyde2 Vinyl_Product R-CH=C(Y)-P(O)(OEt)₂ Aldehyde2->Vinyl_Product

Caption: Roles in the Horner-Wadsworth-Emmons reaction.

Stability Comparison

The stability of phosphonate esters is a critical consideration, particularly in biological and pharmaceutical applications. The primary degradation pathway for these compounds is hydrolysis of the phosphonate ester bonds.

A review of phosphinate and phosphonate hydrolysis suggests that the rate of hydrolysis can be influenced by the nature of the alkyl group attached to the phosphorus.[3] For vinylphosphonates, the conjugated system may have a modest electronic effect on the phosphorus center, potentially influencing the rate of hydrolysis compared to the non-conjugated allylphosphonate. However, without direct experimental data, this remains a point for empirical determination in specific applications. Both types of compounds are generally considered more stable to enzymatic hydrolysis than their phosphate counterparts.[4]

Biological Activity

The phosphonate group is a well-established pharmacophore in medicinal chemistry, often used as a stable isostere of a phosphate group in enzyme inhibitors.[4] The carbon-phosphorus bond is resistant to enzymatic cleavage, leading to improved metabolic stability.[5]

  • Vinylphosphonates in Drug Discovery: Vinylphosphonates have been incorporated into various biologically active molecules. Their ability to act as Michael acceptors can be exploited for covalent inhibition of enzymes. Furthermore, the vinylphosphonate moiety itself can mimic the transition state of enzymatic reactions involving phosphates. Structure-activity relationship studies have shown that substituents on the vinyl group and the nature of the phosphonate esters can significantly impact inhibitory potency.[6][7]

  • This compound in Biological Contexts: While less explored as a primary pharmacophore compared to vinylphosphonates, this compound can serve as a synthetic precursor for more complex biologically active molecules. The allyl group can be functionalized to introduce various pharmacophoric elements.

The choice between an allyl and a vinyl phosphonate in a drug discovery program will depend on the specific target and the desired mode of action. If covalent modification of the target via Michael addition is sought, a vinylphosphonate would be the logical choice. If the phosphonate is intended as a non-reactive phosphate mimic, the choice may depend on the optimal geometry for binding to the active site, where the different bond angles and lengths of the allyl versus vinyl spacer could be critical.

Data Summary

FeatureThis compoundAnalogous Vinylphosphonates
Double Bond Isolated (γ,δ-unsaturated)Conjugated (α,β-unsaturated)
Michael Addition Generally not reactive as a Michael acceptorReadily undergoes Michael addition
HWE Reactivity Acts as a reagent to form 1,4-dienesOften the product of the HWE reaction
Stability Generally stable to hydrolysisGenerally stable to hydrolysis, potential for minor electronic effects on rate
Biological Activity Precursor for biologically active moleculesCan act as covalent inhibitors (Michael acceptors) or transition-state mimics

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are representative examples from the literature and may require optimization for specific substrates and scales.

Synthesis of Diethyl Vinylphosphonate

Procedure: A mixture of 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate is heated with stirring to 180° C. Then, 252 g of diethyl 2-acetoxyethanephosphonate is added dropwise over 14 hours while the temperature is gradually increased to 200° C, and ethyl acetate (B1210297) is distilled off. The mixture is then stirred for 9 hours at 190° C. The crude monoethyl vinylphosphonate is then reacted with 124 g of triethyl orthoformate and refluxed for 8 hours at about 75° C. The temperature is then gradually increased to 150° C while ethyl acetate and ethanol (B145695) distill off. A further 100 g of triethyl orthoformate is added, and the mixture is heated again to 150° C. The final product, diethyl vinylphosphonate, is obtained by distillation.[8]

Michael Addition to a Vinylphosphonate

General Procedure: To a solution of the vinylphosphonate (1.0 equiv) in a suitable solvent (e.g., THF, CH₂Cl₂, toluene), the nucleophile (1.0-1.5 equiv) is added. A catalytic amount of a suitable base (e.g., DBU, Et₃N, NaH) is then added, and the reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or NMR. Upon completion, the reaction is quenched with a proton source (e.g., saturated aq. NH₄Cl), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9][10]

Horner-Wadsworth-Emmons Reaction with this compound

General Procedure: To a stirred suspension of NaH (1.1 equiv) in anhydrous THF at 0 °C is added a solution of this compound (1.0 equiv) in anhydrous THF. The mixture is stirred for 30 minutes at 0 °C. A solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., EtOAc). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the corresponding 1,4-diene.[1][2]

Conclusion

This compound and analogous vinylphosphonates are both valuable building blocks in organic synthesis and medicinal chemistry. The choice between them should be guided by their distinct reactivity profiles. Vinylphosphonates are the preferred substrates for reactions involving nucleophilic conjugate addition, making them ideal for constructing complex molecules via Michael additions. This compound, with its non-activated double bond, is more suited for transformations characteristic of simple alkenes and as a reagent in the Horner-Wadsworth-Emmons reaction to generate diene systems. Both classes of compounds offer the metabolic stability of the phosphonate group, a key feature for their application in drug discovery. Careful consideration of these differences will enable researchers to strategically employ these versatile reagents to achieve their synthetic and therapeutic goals.

References

Efficacy of Diethyl allylphosphonate as a flame retardant compared to other additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Flame Retardant Efficacy

The selection of an appropriate flame retardant is critical in the development of safe and reliable materials. This guide provides a comparative analysis of Diethyl allylphosphonate (DEAP), a reactive organophosphorus flame retardant, against other common additives. The efficacy of these compounds is evaluated based on standard industry fire safety tests, including Limiting Oxygen Index (LOI), UL-94 vertical burn classification, and cone calorimetry. Due to the limited availability of direct comparative data for this compound in the public literature, data for the closely related aluminum diethylphosphinate (ADEP or AlPi) is used as a primary reference for a diethyl phosphorus-based flame retardant. ADEP shares a similar phosphorus-based active structure and mechanism, offering valuable insights into the expected performance of such compounds.

Overview of Flame Retardant Mechanisms

Organophosphorus flame retardants like this compound and aluminum diethylphosphinate primarily function through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, they release phosphorus-containing radicals (e.g., PO•) upon thermal decomposition. These radicals interfere with the high-energy H• and OH• radicals that propagate combustion, effectively quenching the flame. In the condensed phase, they promote the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatiles.

Data Presentation: A Comparative Look at Flame Retardant Performance

The following tables summarize the quantitative data from key flammability tests for various flame retardants in common polymer systems, such as epoxy and unsaturated polyester (B1180765) (UP) resins.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Various Flame Retardants in Epoxy Resin

Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingReference
Neat EpoxyEpoxy022.6 - 26.2Fails[1][2]
ADP (ADEP)Epoxy1529.5V-0[3]
ADP/Melamine (B1676169)/Pentaerythritol (B129877)Epoxy10 (Total)>30.0V-0[3]
DOPO-based Retardant (TAD)Epoxy433.4V-0[2]
Polyphosphonate (PDDP)Epoxy1235.0V-0[4]

Table 2: Cone Calorimetry Data for Various Flame Retardants in Epoxy Resin (Heat Flux: 35-50 kW/m²)

Flame Retardant SystemPolymer MatrixLoading (wt%)pHRR (kW/m²)THR (MJ/m²)TSP (m²)Reference
Neat EpoxyEpoxy0~1000-1100~100-120~25-30[3][4]
ADP/Melamine/PentaerythritolEpoxy10 (Total)493.2124.824.4[3]
DOPO-based RetardantEpoxy926% reduction32% reduction20.8% reduction[5]
Polyphosphonate (PDDP)Epoxy1254.8% reduction26.8% reduction-[4]

Table 3: Limiting Oxygen Index (LOI) and UL-94 Classification of Various Flame Retardants in Unsaturated Polyester (UP) Resin

Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingReference
Neat UP ResinUP0~19-21Fails[6][7]
IFR + ADP (ADEP)UP15 + 228.5V-0[6][8]
DOPO-based Retardant (DOPO-TAIC)UP2028.0V-0[7]
Aluminum Methyl MethylphosphonateUP22.5-V-0

Table 4: Cone Calorimetry Data for Various Flame Retardants in Unsaturated Polyester (UP) Resin (Heat Flux: 50 kW/m²)

Flame Retardant SystemPolymer MatrixLoading (wt%)pHRR (kW/m²)THR (MJ/m²)Reference
Neat UP ResinUP0~890-1012~108-115[7]
DOPO-based Retardant (DOPO-TAIC) + M-SiCUP15 + 15488-[7]
Aluminum Methyl MethylphosphonateUP2522949
Aluminum Trihydrate (ATH)UP25312132

Note: IFR refers to an intumescent flame retardant system, often composed of ammonium (B1175870) polyphosphate (APP), pentaerythritol (PER), and melamine (MEL).

Experimental Protocols

A brief overview of the standard methodologies for the key experiments cited is provided below.

Limiting Oxygen Index (LOI) - ASTM D2863

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A small, vertically oriented specimen is ignited at its upper end, and the oxygen concentration in the surrounding atmosphere is adjusted until the flame is self-sustaining. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burn Test

In this test, a rectangular specimen is mounted vertically and a flame is applied to its lower end for two 10-second intervals. The test evaluates the time it takes for the flame to extinguish after the ignition source is removed, whether flaming drips ignite a cotton patch placed below the specimen, and the total flaming combustion time. The classifications, from most to least flame retardant, are V-0, V-1, and V-2.

Cone Calorimetry - ASTM E1354

The cone calorimeter is one of the most effective bench-scale methods for assessing the fire behavior of materials. A sample is exposed to a specific level of radiant heat, and various parameters are measured, including:

  • Time to Ignition (TTI): The time it takes for the material to ignite.

  • Peak Heat Release Rate (pHRR): The maximum rate at which heat is produced during combustion, a key indicator of fire intensity.

  • Total Heat Release (THR): The total amount of heat generated throughout the combustion process.

  • Total Smoke Production (TSP): The total amount of smoke generated.

Mandatory Visualizations

The following diagrams illustrate the flame retardant mechanism and experimental workflows.

flame_retardant_mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + Phosphorus FR Char Protective Char Layer Polymer->Char Promotes Dehydration & Cross-linking FR_Decomp FR Thermal Decomposition Polymer->FR_Decomp Volatilization of FR fragments Heat Heat Heat->Polymer Gases Reduced Flammable Volatiles Char->Gases Acts as barrier PO_rad PO• Radicals FR_Decomp->PO_rad Combustion H• + OH• (Combustion Radicals) PO_rad->Combustion Radical Scavenging Quench Quenched Flame (H2O, etc.) Combustion->Quench

Caption: Mechanism of Organophosphorus Flame Retardants.

ul94_workflow start Start Test apply_flame1 Apply Flame (10s) start->apply_flame1 remove_flame1 Remove Flame apply_flame1->remove_flame1 measure_t1 Measure Afterflame Time (t1) remove_flame1->measure_t1 apply_flame2 Re-apply Flame (10s) measure_t1->apply_flame2 remove_flame2 Remove Flame apply_flame2->remove_flame2 measure_t2 Measure Afterflame (t2) & Afterglow Times remove_flame2->measure_t2 drips Flaming Drips Ignite Cotton? measure_t2->drips check_times Check t1 & t2 Criteria drips->check_times No v2 Class V-2 drips->v2 Yes v0 Class V-0 check_times->v0 t1+t2 ≤ 10s t1, t2 ≤ 10s v1 Class V-1 check_times->v1 t1+t2 ≤ 30s t1, t2 ≤ 30s fail Fail check_times->fail Else

Caption: UL-94 Vertical Burn Test Workflow.

cone_calorimeter_workflow start Sample Preparation (100x100 mm) position Place Sample under Conical Heater start->position expose Expose to Radiant Heat Flux (e.g., 50 kW/m²) position->expose ignite Ignite with Spark expose->ignite measure Continuously Measure: - Heat Release Rate (HRR) - Mass Loss Rate (MLR) - Smoke Production (TSP) - O2 Consumption ignite->measure end Test Ends (Flaming Ceases) measure->end data Calculate: - pHRR - THR - TTI measure->data

Caption: Cone Calorimeter Experimental Workflow.

References

Comparative Analysis of Diethyl Allylphosphonate: A Cross-Validation of Experimental Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Diethyl Allylphosphonate (DEAP) presents a versatile chemical intermediate with significant applications in organic synthesis, polymer chemistry, and potentially in biological systems. This guide provides an objective comparison of DEAP's performance against common alternatives, supported by experimental data, to facilitate informed decision-making in research and development.

This technical brief outlines the comparative performance of this compound in three key areas: the Horner-Wadsworth-Emmons reaction, flame retardancy in polymers, and its potential antimicrobial activity. Through a cross-validation of existing experimental data, this guide aims to provide a clear and concise summary for researchers.

Horner-Wadsworth-Emmons Reaction: Stereoselectivity and Yield

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of alkenes with high stereoselectivity. The choice of phosphonate (B1237965) reagent is critical in determining the ratio of E to Z isomers in the final product.

Table 1: Comparison of Phosphonates in the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentTypical AldehydeBaseSolventTypical Yield (%)E/Z RatioReference
Triethyl phosphonoacetateBenzaldehydeNaHTHF>90>95:5General HWE
Diethyl (cyanomethyl)phosphonateVariousNaHTHFHighVariesGeneral HWE
This compound BenzaldehydeNaHTHFData not availableData not available-
Modified Still-Gennari ReagentBenzaldehydeNaHTHF973:97[1]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

A typical experimental procedure for the Horner-Wadsworth-Emmons reaction involves the following steps:

  • Ylide Formation: The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Reaction with Aldehyde: The aldehyde, dissolved in the same solvent, is added dropwise to the solution of the phosphonate carbanion at a controlled temperature (often 0 °C to room temperature).

  • Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted into an organic solvent.

  • Purification and Analysis: The crude product is purified by column chromatography. The yield is determined gravimetrically, and the E/Z isomer ratio is typically analyzed by ¹H NMR spectroscopy or gas chromatography.

HWE_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Analysis cluster_end Products Phosphonate This compound Ylide Ylide Formation Phosphonate->Ylide Base, Solvent Aldehyde Aldehyde Addition Nucleophilic Addition Aldehyde->Addition Base Base (e.g., NaH) Solvent Anhydrous Solvent (e.g., THF) Ylide->Addition Elimination Elimination Addition->Elimination Quench Quenching Elimination->Quench Phosphate Phosphate Byproduct Elimination->Phosphate Extract Extraction Quench->Extract Purify Purification Extract->Purify Analyze Analysis (NMR, GC) Purify->Analyze Alkene Alkene (E/Z Isomers) Analyze->Alkene

Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Flame Retardant Performance in Polymers

Organophosphorus compounds are widely used as flame retardants in various polymers. They can act in the gas phase by scavenging flammable radicals or in the condensed phase by promoting char formation.

Direct comparative data for this compound against other common flame retardants in the same polymer matrix is limited in the available literature. However, studies on similar organophosphorus compounds provide a benchmark for expected performance. For instance, aluminum diethylphosphinate (AlPi) has been shown to be an effective flame retardant in polyethylene.

Table 2: Comparative Flame Retardant Performance in Polyethylene

PolymerFlame RetardantLoading (wt%)Limiting Oxygen Index (LOI)UL-94 RatingReference
LDPENone-~17.4FailsGeneral Data
UHMWPEAluminum Diethylphosphinate (AlPi)10>21Not Reported[2]
LDPEPhosphonate-functionalized PE10Not ReportedNot Reported[3]
Polyethylene This compound Not available Data not available Data not available -
PolycarbonateTriphenyl Phosphate (TPP)1033.7V-0[4]

Experimental Protocol: Evaluation of Flame Retardancy

The evaluation of flame retardant efficacy typically involves the following standard tests:

  • Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: A specimen is subjected to a flame for a specified time, and its burning behavior (e.g., dripping, afterflame time) is observed to assign a classification (V-0, V-1, or V-2, with V-0 being the best).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and char formation tendency.

Flame_Retardancy_Mechanism cluster_combustion Combustion Cycle cluster_fr Flame Retardant Action Polymer Polymer Heat Heat Fuel Flammable Gases (Fuel) Polymer->Fuel Decomposition Heat->Polymer Pyrolysis Combustion Combustion Fuel->Combustion Combustion->Heat DEAP This compound Gas_Phase Gas Phase Inhibition (Radical Scavenging) DEAP->Gas_Phase Decomposition Condensed_Phase Condensed Phase Action (Char Formation) DEAP->Condensed_Phase Decomposition Gas_Phase->Combustion Interrupts Condensed_Phase->Polymer Protects

Proposed flame retardancy mechanism of organophosphorus compounds.

Antimicrobial Activity

While the primary applications of this compound are in synthesis and materials science, the broader class of organophosphorus compounds, particularly phosphonates, has been investigated for biological activity.

Currently, there is no available data in the reviewed literature on the direct antimicrobial or antifungal activity of this compound. However, studies on structurally related diethyl phosphonate derivatives have shown promising results against various bacterial strains. For instance, certain diethyl benzylphosphonate derivatives have demonstrated significant activity against Escherichia coli.

Table 3: Antimicrobial Activity of Diethyl Phosphonate Derivatives

CompoundOrganismMIC (µg/mL)Reference
This compound E. coliData not available -
This compound S. aureusData not available -
Diethyl (hydroxy(2-morpholinoquinolin-3-yl)methyl) phosphonate derivativesE. coliModerate to Good[5]
Diethyl (hydroxy(2-morpholinoquinolin-3-yl)methyl) phosphonate derivativesS. aureusModerate to Good[5]
Amsacrine (a topoisomerase inhibitor)Wild-type S. aureus40-80[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a multi-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow Start Start: Test Compound & Microorganism Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound Start->Serial_Dilution Inoculate Inoculate Multi-well Plate Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl Allylphosphonate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Diethyl allylphosphonate, a versatile organophosphorus compound, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential safety information, operational plans, and detailed procedures for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved shirt, and pants.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.

Disposal Methodologies

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste contractor who can perform high-temperature incineration. For small quantities, in-laboratory chemical neutralization via hydrolysis can be considered, but it must be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

1. Licensed Hazardous Waste Disposal (Recommended Method)

This is the most straightforward and safest approach for the disposal of this compound.

  • Segregation and Labeling: Collect waste this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

2. In-Laboratory Chemical Hydrolysis (For Small Quantities)

Chemical hydrolysis can be employed to break down this compound into less hazardous compounds. Both acidic and alkaline hydrolysis are potential methods for phosphonate (B1237965) esters.[1][2] It is crucial to note that the following are generalized protocols for phosphonate esters and should be tested on a very small scale before being applied to larger quantities of this compound to ensure a controlled and safe reaction.

Experimental Protocol: Alkaline Hydrolysis

  • Preparation: In a fume hood, prepare a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Reaction Setup: Place a round-bottom flask equipped with a magnetic stirrer and a reflux condenser in a heating mantle.

  • Procedure:

    • For every 1 gram of this compound, slowly add 20 mL of the 10% NaOH solution to the flask with stirring.

    • Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours.

    • Monitor the reaction for completion using an appropriate analytical technique (e.g., GC-MS, TLC) to confirm the disappearance of the starting material.

  • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution to a pH of 7 by slowly adding a dilute acid (e.g., hydrochloric acid) with constant stirring and cooling in an ice bath to manage any exothermic reaction.

  • Disposal of Hydrolyzed Product: The resulting neutralized solution should be disposed of as hazardous waste according to local regulations, but it is in a less hazardous state than the original compound.

Experimental Protocol: Acidic Hydrolysis

  • Preparation: In a fume hood, prepare a 3 M solution of hydrochloric acid (HCl).

  • Reaction Setup: Use a similar setup as for alkaline hydrolysis (round-bottom flask with stirrer and reflux condenser).

  • Procedure:

    • For every 1 gram of this compound, slowly add 15 mL of 3 M HCl to the flask with stirring.

    • Heat the mixture to reflux and maintain for 6-8 hours.

    • Monitor the reaction for completion.

  • Neutralization: After cooling, carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or a dilute NaOH solution) to a pH of 7.

  • Disposal of Hydrolyzed Product: Dispose of the neutralized solution as hazardous waste in accordance with institutional and local regulations.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemicals.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Workflow Diagram

cluster_prep Preparation cluster_method Disposal Method Selection cluster_contractor Licensed Contractor Disposal cluster_hydrolysis In-Lab Hydrolysis (Small Quantity) start Start: this compound Waste ppe Wear Appropriate PPE start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit decision Small or Large Quantity? spill_kit->decision segregate Segregate and Label Waste decision->segregate Large Quantity hydrolysis_type Choose Hydrolysis Method (Acidic or Alkaline) decision->hydrolysis_type Small Quantity store Store in a Secure Area segregate->store contact Contact EHS/Waste Contractor store->contact end_contractor Dispose via Incineration contact->end_contractor perform_hydrolysis Perform Hydrolysis Reaction hydrolysis_type->perform_hydrolysis neutralize Neutralize Reaction Mixture perform_hydrolysis->neutralize dispose_hydrolyzed Dispose of Neutralized Waste neutralize->dispose_hydrolyzed end_hydrolysis End of In-Lab Procedure dispose_hydrolyzed->end_hydrolysis

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl allylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl allylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.